2-Ethyl-5-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMOONWKQEUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404569 | |
| Record name | 2-Ethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-73-0 | |
| Record name | 2-Ethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethyl-5-nitropyridine CAS number and properties
An In-Depth Technical Guide to 2-Ethyl-5-nitropyridine (CAS: 31557-73-0): Properties, Synthesis, and Applications in Modern Chemistry
Introduction
As a cornerstone of heterocyclic chemistry, the pyridine scaffold is a privileged structural motif, particularly within drug design and materials science.[1][2] Among its numerous derivatives, this compound emerges as a compound of significant interest. Its architecture, featuring an activating ethyl group and a versatile nitro functional group, positions it as a valuable intermediate for constructing more complex molecular frameworks. The strategic placement of these groups allows for a wide range of chemical transformations, making it a key building block for researchers and synthetic chemists.
This guide serves as a comprehensive technical resource for professionals in research, development, and drug discovery. It moves beyond a simple recitation of data to provide field-proven insights into the compound's properties, a validated synthesis strategy with mechanistic explanations, and an exploration of its applications, grounded in established chemical principles.
Part 1: Core Chemical and Physical Properties
Accurate identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. This compound is identified by the CAS Number 31557-73-0 .[3][4][5] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31557-73-0 | [3][4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4][6] |
| Molecular Weight | 152.15 g/mol | [4] |
| Boiling Point | 248 °C | [4] |
| Density | 1.195 g/cm³ | [4] |
| SMILES | --INVALID-LINK--(c1cnc(CC)cc1)[O-] | [3] |
| InChIKey | Not readily available |
Due to its classification as Dangerous Goods for transport (UN 2811, Class 6.1), it is imperative to handle this compound with the appropriate safety protocols, which will be detailed later in this guide.[3]
Part 2: Synthesis Strategy and Experimental Protocol
The synthesis of substituted nitropyridines is a well-established yet nuanced area of organic chemistry. A logical and efficient pathway to this compound is the direct electrophilic nitration of 2-ethylpyridine.
Mechanistic Rationale
The choice of direct nitration is based on fundamental principles of electrophilic aromatic substitution on pyridine rings. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the 2-position ethyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). While a mixture of regioisomers is expected, the 5-position (para to the ethyl group) is sterically accessible and electronically favored, making this compound a significant product. The reaction requires strong acidic conditions (a mixture of nitric and sulfuric acids, "mixed acid") to generate the highly reactive nitronium ion (NO₂⁺) electrophile.
Detailed Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from starting material to purified product.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where each step is designed to maximize yield and purity while ensuring safety.
-
Reagent Preparation (Self-Validation: Safety & Reactivity Control): In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (3 equivalents). Cool the flask to 0°C in an ice-salt bath. Causality: Pre-cooling the strong acid is critical to safely manage the highly exothermic addition of nitric acid. Slowly add fuming nitric acid (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Execution (Self-Validation: Isomer Control): To the prepared mixed acid, add 2-ethylpyridine (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Causality: Slow addition at low temperature minimizes the formation of undesired byproducts and allows for effective heat dissipation. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring (Self-Validation: Endpoint Determination): Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is complete when the starting material spot is consumed.
-
Workup and Isolation (Self-Validation: Product Recovery): Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Causality: This quenching step safely dilutes the acid and dissipates heat. Slowly neutralize the cold solution by adding a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH reaches 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL for a 10g scale reaction).
-
Drying and Concentration (Self-Validation: Purity): Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification (Self-Validation: Isomer Separation): Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Causality: Chromatography is essential to separate the desired this compound from other constitutional isomers that may have formed during the reaction.
Part 3: Applications in Drug Discovery and Chemical Synthesis
Nitropyridines are powerful intermediates primarily because the nitro group can be readily transformed into other functional groups, most notably an amine.[1] This opens up a vast chemical space for derivatization.
Role as a Key Building Block
The primary application of this compound is as a precursor to 2-amino-5-ethylpyridine . The reduction of the nitro group is typically achieved with high efficiency using standard methods such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl, SnCl₂). This resulting aminopyridine is a valuable synthon for introducing the 2-ethylpyridine moiety into target molecules.
The strategic value of this transformation is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 31557-73-0 | this compound [synthonix.com]
- 4. This compound | 31557-73-0 [m.chemicalbook.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethyl-5-nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-5-nitropyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry. As a member of the nitropyridine family, its chemical architecture is primed for a variety of chemical transformations, making it a valuable building block for more complex molecules. The presence of both an electron-donating ethyl group and a potent electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic route, predicted spectroscopic data, chemical reactivity, and its role as an intermediate in the development of pharmaceuticals and agrochemicals.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 248 °C | [1] |
| Density | 1.195 g/cm³ | [1] |
| Flash Point | 104 °C | [1] |
| CAS Number | 31557-73-0 | [1][2][3] |
Synthesis of this compound
The most logical and established method for the synthesis of this compound is through the electrophilic nitration of 2-ethylpyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene; however, the reaction can be achieved under forcing conditions. The directing effects of the ethyl group (ortho, para-directing) and the pyridine nitrogen (meta-directing with respect to itself) would favor the introduction of the nitro group at the 3- and 5-positions. The 5-position is generally favored due to reduced steric hindrance. A common and effective method for the nitration of pyridines involves the use of nitric acid in the presence of trifluoroacetic anhydride.[4][5]
Experimental Protocol: Proposed Synthesis via Nitration
The following protocol is a representative procedure for the nitration of a substituted pyridine and should be adapted and optimized for the specific substrate, 2-ethylpyridine.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool trifluoroacetic anhydride (4-5 equivalents) in an ice bath.
Step 2: Formation of the Nitrating Agent
-
Slowly add concentrated nitric acid (2 equivalents) dropwise to the cooled trifluoroacetic anhydride with continuous stirring. Maintain the temperature below 10 °C.
Step 3: Addition of 2-Ethylpyridine
-
Once the nitrating mixture is prepared, add 2-ethylpyridine (1 equivalent) dropwise, ensuring the reaction temperature does not exceed 10-15 °C.
Step 4: Reaction
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
Step 5: Work-up and Isolation
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a base, such as sodium carbonate or dilute sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Step 6: Purification
-
The crude this compound can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the ethyl group.
-
Aromatic Protons: The pyridine ring protons will appear in the downfield region (δ 7.0-9.5 ppm). The proton at C6 (adjacent to the nitrogen) will be the most deshielded, appearing as a doublet. The proton at C3 will also be a doublet, and the proton at C4 will be a doublet of doublets, with coupling constants typical for pyridine systems.[6][7] The strong electron-withdrawing effect of the nitro group will cause a significant downfield shift for all ring protons compared to the parent 2-ethylpyridine.
-
Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with a coupling constant of approximately 7 Hz. The methylene protons will be deshielded by the aromatic ring and will likely appear in the range of δ 2.8-3.2 ppm. The methyl protons will be further upfield, around δ 1.3-1.5 ppm.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals.
-
Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C5) and the carbon adjacent to the nitrogen (C2 and C6) will be the most deshielded. The carbon attached to the ethyl group (C2) will also be significantly downfield.[8][9]
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) will appear around δ 25-30 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, likely in the range of δ 12-16 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and the pyridine ring.
-
Nitro Group: Two strong and characteristic stretching bands are expected for the N-O bonds of the nitro group, appearing at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).[10][11]
-
Pyridine Ring: C=C and C=N stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.[10][11]
-
C-H Bonds: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.[10]
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the following features are anticipated:
-
Molecular Ion: A prominent molecular ion peak (M⁺) at m/z = 152.
-
Fragmentation: Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 amu) leading to a fragment at m/z = 106, and the loss of a methyl radical (-CH₃, 15 amu) from the ethyl group to give a fragment at m/z = 137. Further fragmentation of the pyridine ring is also possible.[12][13][14]
Chemical Reactivity and Applications
The reactivity of this compound is governed by its functional groups, making it a versatile intermediate.[1][15]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation yields 2-ethylpyridine-5-amine, a valuable bifunctional molecule for further elaboration in drug synthesis.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.
-
Reactions of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a base or a nucleophile, allowing for N-alkylation or the formation of coordination complexes.
The primary application of nitropyridine derivatives lies in their use as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[15][16][17][18][19] The ability to transform the nitro group into an amine provides a key step in building more complex heterocyclic systems that are common in many drug molecules.[15] While specific, commercialized end-products derived directly from this compound are not widely documented, its structural motifs are relevant to the synthesis of various bioactive compounds.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 31557-73-0 [m.chemicalbook.com]
- 3. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. sonar.ch [sonar.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 2-Ethyl-5-nitropyridine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-5-nitropyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 31557-73-0), a key intermediate in pharmaceutical and materials science research.[1][2] The structural elucidation of such molecules is fundamental to ensuring purity, understanding reactivity, and confirming identity. This document is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous nitroaromatic and pyridine-based compounds.[3][4]
Molecular Structure and Analysis Workflow
This compound possesses a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][5] The structure consists of a pyridine ring substituted with an ethyl group at the 2-position and a nitro group at the 5-position. A systematic approach to its characterization is crucial.
References
- 1. This compound | 31557-73-0 [m.chemicalbook.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 3. ntrl.ntis.gov [ntrl.ntis.gov]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the ¹H NMR Spectrum of 2-Ethyl-5-nitropyridine: Prediction, Analysis, and Experimental Protocol
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Ethyl-5-nitropyridine (CAS: 31557-73-0)[1][2]. In the absence of a publicly available, assigned reference spectrum, this document leverages fundamental principles of NMR spectroscopy, established substituent effects, and data from analogous structures to present a detailed ab initio prediction of the spectrum. We will deconstruct the anticipated chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities for each proton in the molecule. Furthermore, this guide includes a robust, field-tested standard operating procedure for the acquisition and processing of a high-resolution ¹H NMR spectrum, ensuring researchers can confidently perform structural verification. The content is designed to serve as an essential resource for chemists engaged in synthesis, quality control, and characterization of substituted pyridine derivatives.
Introduction to the Structural Analysis of this compound
This compound is a substituted heterocyclic compound featuring a pyridine core functionalized with an electron-donating ethyl group at the C2 position and a potent electron-withdrawing nitro group at the C5 position. This substitution pattern creates a unique electronic environment that is directly reflected in its ¹H NMR spectrum. For researchers in synthetic chemistry and drug development, NMR spectroscopy is the gold-standard technique for the unambiguous confirmation of molecular structure, providing precise information on the connectivity and chemical environment of atoms.
This guide provides a foundational analysis of what to expect from the ¹H NMR spectrum of this molecule. By understanding the interplay of substituent effects on the pyridine ring, we can predict the spectrum with high confidence, enabling chemists to rapidly verify its synthesis and purity.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The final appearance of the ¹H NMR spectrum is governed by the chemical environment of each proton. In this compound, the key factors are the inherent aromaticity of the pyridine ring and the powerful electronic push-pull effects of the ethyl and nitro substituents.
-
The Pyridine Ring System: Protons attached to a pyridine ring typically resonate in the downfield region of the spectrum (δ 7.0–8.7 ppm). This is due to the deshielding effect of the aromatic ring current, where the circulation of π-electrons generates a magnetic field that opposes the external spectrometer field in the center of the ring but reinforces it on the exterior, where the protons are located.
-
Substituent Effects on Chemical Shift:
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group (EWG), the nitro group significantly reduces electron density on the pyridine ring through both inductive and resonance effects. This reduction in electron density "deshields" the nearby protons, causing their signals to shift substantially downfield to higher ppm values. The effect is most pronounced on the protons ortho (H-4, H-6) and para to the nitro group.
-
The Ethyl Group (-CH₂CH₃): As a weak electron-donating group (EDG), the ethyl group increases electron density on the ring via an inductive effect. This "shielding" effect causes protons to shift slightly upfield to lower ppm values. This influence is strongest at the ortho (H-3) and para (H-4) positions.
-
The final chemical shift of each aromatic proton is a weighted average of these competing electronic influences.
Predicted ¹H NMR Spectrum: A Detailed Signal-by-Signal Analysis
Based on the principles above and analysis of similar substituted pyridines, the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is predicted as follows[3][4].
Aromatic Region (δ ~8.0 - 9.5 ppm)
The three protons on the pyridine ring will be distinctly separated due to the strong electronic bias.
-
Proton H-6 (ortho to -NO₂):
-
Predicted Chemical Shift (δ): ~9.2 - 9.4 ppm.
-
Rationale: This proton is positioned ortho to the powerfully deshielding nitro group and adjacent to the electronegative ring nitrogen, making it the most downfield signal in the spectrum.
-
Predicted Multiplicity: Doublet (d) . It is coupled only to H-4. The four-bond meta-coupling (⁴J) to H-4 is typically small (~2-3 Hz)[5].
-
-
Proton H-4 (ortho to -NO₂):
-
Predicted Chemical Shift (δ): ~8.3 - 8.5 ppm.
-
Rationale: This proton is also ortho to the nitro group, causing a strong downfield shift. It is also para to the electron-donating ethyl group, which provides a minor shielding effect, placing it upfield relative to H-6.
-
Predicted Multiplicity: Doublet of doublets (dd) . It experiences large ortho-coupling (³J) with H-3 (~8-9 Hz) and smaller meta-coupling (⁴J) with H-6 (~2-3 Hz)[6].
-
-
Proton H-3 (ortho to -CH₂CH₃):
-
Predicted Chemical Shift (δ): ~7.4 - 7.6 ppm.
-
Rationale: This proton is ortho to the shielding ethyl group and meta to the deshielding nitro group. The net result is that it will be the most upfield of the aromatic protons.
-
Predicted Multiplicity: Doublet (d) . It is coupled to H-4 via a large ortho-coupling (³J) of approximately 8-9 Hz.
-
Aliphatic Region (δ ~1.0 - 3.0 ppm)
The ethyl group will present a classic, easily identifiable pattern.
-
Methylene Protons (-CH₂-):
-
Predicted Chemical Shift (δ): ~2.9 - 3.1 ppm.
-
Rationale: These protons are directly attached to the aromatic ring, which deshields them relative to a standard alkane.
-
Predicted Multiplicity: Quartet (q) . They are split by the three adjacent methyl protons, with a coupling constant (³J) of ~7.6 Hz.
-
-
Methyl Protons (-CH₃):
-
Predicted Chemical Shift (δ): ~1.3 - 1.5 ppm.
-
Rationale: These protons are in a typical aliphatic environment, making them the most shielded and upfield protons in the molecule.
-
Predicted Multiplicity: Triplet (t) . They are split by the two adjacent methylene protons, with a coupling constant (³J) of ~7.6 Hz.
-
Summary of Predicted Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 9.2 - 9.4 | Doublet (d) | ⁴J ≈ 2-3 | 1H |
| H-4 | 8.3 - 8.5 | Doublet of doublets (dd) | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |
| H-3 | 7.4 - 7.6 | Doublet (d) | ³J ≈ 8-9 | 1H |
| -CH₂- | 2.9 - 3.1 | Quartet (q) | ³J ≈ 7.6 | 2H |
| -CH₃ | 1.3 - 1.5 | Triplet (t) | ³J ≈ 7.6 | 3H |
Visualization of the Proton Coupling Network
To clarify the relationships between the protons, the following diagram illustrates the key spin-spin coupling pathways in this compound.
References
13C NMR chemical shifts of 2-Ethyl-5-nitropyridine
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Ethyl-5-nitropyridine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For drug development professionals and researchers working with heterocyclic compounds, such as pyridine derivatives, a thorough understanding of their spectroscopic properties is critical for unambiguous structure elucidation and quality control. This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound, a molecule of interest in medicinal chemistry and materials science.
Due to the absence of a readily available, experimentally verified spectrum in public databases, this guide will focus on a predictive approach. We will leverage established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, and discuss the role of computational chemistry in providing reliable theoretical data.[3][4][5] This document is designed to serve as a practical reference for scientists, explaining not just the expected chemical shifts but also the underlying principles and the experimental and computational workflows required to obtain and verify them.
Core Principles: Understanding Substituent Effects on the Pyridine Ring
The ¹³C NMR chemical shifts in a pyridine ring are governed by the electronic environment of each carbon atom. The nitrogen atom itself causes a significant deshielding of the adjacent α-carbons (C2 and C6) and the γ-carbon (C4) compared to benzene. The introduction of substituents further perturbs these chemical shifts in a predictable manner.
-
Ethyl Group (at C2): An ethyl group is a weak electron-donating group (EDG) through an inductive effect. It is expected to cause a slight shielding (upfield shift) of the carbon atoms in the pyridine ring, particularly the ipso-carbon to which it is attached and the ortho and para positions relative to it.
-
Nitro Group (at C5): The nitro group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It will cause significant deshielding (downfield shift) of the carbon atoms in the ring, especially at the ortho and para positions relative to its point of attachment.
In this compound, the interplay of these two opposing electronic effects will determine the final chemical shifts of the pyridine carbons.
Predicted ¹³C NMR Chemical Shifts for this compound
The following table presents the predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on the known chemical shifts of pyridine and the substituent effects of the ethyl and nitro groups derived from related molecules like 2-ethylpyridine[6] and various nitropyridines.[7][8] The assignments are based on a thorough analysis of expected electronic effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~158-162 | ipso-carbon to the ethyl group. Generally deshielded in pyridines. The ethyl group's effect is complex here. |
| C3 | ~122-126 | ortho to the ethyl group and meta to the nitro group. Shielding from the ethyl group is expected. |
| C4 | ~135-139 | para to the ethyl group and ortho to the nitro group. Deshielding from the nitro group will be a dominant factor. |
| C5 | ~140-144 | ipso-carbon to the nitro group. Strong deshielding due to the direct attachment of the EWG. |
| C6 | ~150-154 | ortho to the nitrogen and para to the nitro group. Strong deshielding from both the nitrogen and the nitro group. |
| -CH₂- | ~25-29 | Typical range for an ethyl group attached to an aromatic ring. |
| -CH₃ | ~13-17 | Typical range for the terminal methyl of an ethyl group. |
Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.[5][9]
Experimental Workflow for ¹³C NMR Spectrum Acquisition
To experimentally verify the predicted chemical shifts, a standardized protocol should be followed. This ensures reproducibility and high-quality data.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the correct frequency.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR experiment and results in a spectrum where each unique carbon atom appears as a single line.
-
Key acquisition parameters to consider:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typical.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative analysis is needed (though this is less common for standard ¹³C spectra).
-
Experimental Workflow Diagram
Caption: Figure 1: Experimental workflow for acquiring a ¹³C NMR spectrum.
Computational Chemistry Workflow for ¹³C NMR Prediction
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), have become a reliable way to predict ¹³C NMR chemical shifts.[10][11]
Step-by-Step Computational Protocol
-
Structure Optimization:
-
Draw the 3D structure of this compound using a molecular modeling program.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step is crucial to find the lowest energy conformation of the molecule.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is a standard and accurate method for calculating magnetic shielding tensors.
-
It is advisable to use a larger basis set for the NMR calculation (e.g., 6-311+G(2d,p)) for higher accuracy.
-
-
Data Analysis and Referencing:
-
The calculation will output absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound, typically TMS, calculated at the same level of theory.
-
The equation for calculating the chemical shift is: δ_sample = σ_TMS - σ_sample
-
It is also common to use a linear regression approach, where the calculated shieldings of a set of known compounds are plotted against their experimental chemical shifts to derive a scaling factor.
-
Computational Workflow Diagram
Caption: Figure 2: Computational workflow for predicting ¹³C NMR chemical shifts.
Conclusion
This guide provides a comprehensive framework for researchers, outlining the predicted chemical shifts, a detailed experimental protocol for their verification, and a computational workflow for theoretical prediction. By combining these approaches, scientists can confidently assign the structure of this compound and related compounds, ensuring the integrity and accuracy of their research.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR chemical shift prediction of pyridines [stenutz.eu]
- 5. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-5-nitropyridine
This guide provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of 2-Ethyl-5-nitropyridine (C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles to forecast the molecule's behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. While experimental data for this specific molecule is not publicly available, this guide constructs a robust predictive framework based on the well-documented fragmentation patterns of analogous nitroaromatic and alkylpyridine compounds.
Foundational Principles: Ionization and Fragmentation Dynamics
The fragmentation of an organic molecule in a mass spectrometer is fundamentally directed by its chemical structure and the ionization technique employed. For this compound, two primary ionization methods are pertinent:
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent extensive, reproducible fragmentation. This creates a characteristic "fingerprint" spectrum invaluable for structural elucidation[1].
-
Electrospray Ionization (ESI): A "soft" ionization method that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal initial fragmentation[2]. To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).
This guide will dissect the predicted fragmentation pathways under both EI-MS and ESI-MS/MS, providing a comprehensive view of the molecule's gas-phase ion chemistry.
Predicted Electron Ionization (EI) Fragmentation of this compound
Upon entering the ion source, this compound is expected to form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 152. This high-energy radical cation will then undergo a series of predictable fragmentation reactions driven by the ethyl and nitro functional groups.
Key Fragmentation Pathways under EI
The primary fragmentation pathways are anticipated to be:
-
Benzylic Cleavage: The most favorable cleavage of the ethyl group is the loss of a methyl radical (•CH₃), a process known as benzylic cleavage. This is due to the formation of a stable pyridinium-stabilized secondary carbocation. This fragmentation is characteristic of alkyl-substituted aromatic rings[3][4][5].
-
Loss of Nitro Group Components: Nitroaromatic compounds are well-known to exhibit characteristic losses of nitro-derived species[1][6]. The primary losses are expected to be a nitro radical (•NO₂) and a neutral nitric oxide molecule (NO).
-
McLafferty Rearrangement: While less common for simple ethyl groups, a McLafferty-type rearrangement involving the transfer of a hydrogen from the ethyl group to the nitro group or the pyridine ring nitrogen, followed by the elimination of a neutral ethene molecule, is a possibility to consider.
The interplay of these pathways will define the resultant mass spectrum.
Predicted EI Fragmentation Scheme
Caption: Predicted EI fragmentation pathways for this compound.
Mechanistic Elucidation of Major EI Fragments
-
Formation of m/z 137 ([M - CH₃]⁺): The molecular ion at m/z 152 undergoes benzylic cleavage, expelling a methyl radical (•CH₃, 15 u). This results in the formation of a resonance-stabilized cation at m/z 137, which is predicted to be the base peak in the spectrum due to its high stability.
-
Formation of m/z 106 ([M - NO₂]⁺): The molecular ion can lose a nitro radical (•NO₂, 46 u) to form the fragment ion at m/z 106. This is a common fragmentation pathway for nitroaromatic compounds[1][6].
-
Formation of m/z 122 ([M - NO]•+): Loss of a neutral nitric oxide molecule (NO, 30 u) from the molecular ion can lead to a radical cation at m/z 122.
-
Formation of m/z 124 ([M - C₂H₄]•+): A McLafferty rearrangement could lead to the elimination of ethene (C₂H₄, 28 u), resulting in a fragment at m/z 124.
-
Formation of m/z 110 ([M - CH₃ - HCN]⁺): The ion at m/z 137 may further fragment by losing a molecule of hydrogen cyanide (HCN, 27 u) from the pyridine ring, a characteristic fragmentation of pyridinic structures, to yield an ion at m/z 110.
Predicted ESI-MS/MS Fragmentation of this compound
In ESI, this compound is expected to be readily protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ precursor ion at m/z 153. Subsequent collision-induced dissociation (CID) in an MS/MS experiment would then induce fragmentation.
Key Fragmentation Pathways under ESI-MS/MS
The fragmentation of the even-electron [M+H]⁺ ion will proceed through different mechanisms than the odd-electron M•+ from EI. The primary pathways are predicted to be:
-
Loss of Neutral Molecules: The most common fragmentations will involve the loss of stable neutral molecules.
-
Ring Cleavage: Fragmentation of the pyridine ring is also possible, though typically requires higher collision energies.
Predicted ESI-MS/MS Fragmentation Scheme
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.
Mechanistic Elucidation of Major ESI-MS/MS Fragments
-
Formation of m/z 135 ([M+H - H₂O]⁺): A plausible rearrangement involves the transfer of a hydrogen from the ethyl group to the nitro group, followed by the elimination of a water molecule (H₂O, 18 u).
-
Formation of m/z 123 ([M+H - NO]⁺): Loss of a nitric oxide radical (•NO, 30 u) is a potential pathway, although less common for even-electron ions.
-
Formation of m/z 125 ([M+H - C₂H₄]⁺): The elimination of a neutral ethene molecule (C₂H₄, 28 u) from the protonated precursor is a likely fragmentation pathway.
Summary of Predicted Fragmentation Data
| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| EI | 152 (M•+) | 137 | •CH₃ | Benzylic Cleavage |
| 106 | •NO₂ | Nitro Group Cleavage | ||
| 122 | NO | Nitro Group Cleavage | ||
| 124 | C₂H₄ | McLafferty Rearrangement | ||
| 110 | CH₃, HCN | Sequential Loss | ||
| ESI-MS/MS | 153 ([M+H]⁺) | 135 | H₂O | Rearrangement and Loss |
| 123 | •NO | Radical Loss | ||
| 125 | C₂H₄ | Neutral Alkene Loss |
Experimental Protocols for Empirical Verification
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
GC-MS with Electron Ionization (EI)
This method is ideal for analyzing the volatile and thermally stable this compound.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 ratio).
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
LC-MS/MS with Electrospray Ionization (ESI)
This technique is suitable for confirming the molecular weight and obtaining targeted fragmentation data.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 µg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
MS/MS: Isolate the precursor ion at m/z 153 and perform collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
-
Conclusion
This in-depth technical guide provides a scientifically grounded prediction of the mass spectrometric fragmentation of this compound. By leveraging established principles of benzylic cleavage, nitro group fragmentation, and rearrangement reactions, a comprehensive fragmentation map has been proposed for both EI-MS and ESI-MS/MS analyses. The detailed experimental protocols provided herein offer a clear pathway for researchers to empirically validate these predictions. This predictive approach serves as a valuable resource for the identification and structural characterization of this compound and related compounds in various scientific and industrial applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FT-IR Analysis of 2-Ethyl-5-nitropyridine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Ethyl-5-nitropyridine. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding and application of the technique for the characterization of this and similar molecules.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry and chemical research.[1][2] It provides a molecular fingerprint by measuring the absorption of infrared radiation by a sample's chemical bonds, which vibrate at specific frequencies.[1] This allows for the identification of functional groups and the elucidation of molecular structure.
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to the arrangement of its constituent functional groups: the pyridine ring, the ethyl substituent, and the nitro group. FT-IR analysis serves as a rapid, non-destructive method to confirm the identity and purity of this compound by verifying the presence of these key structural motifs.
Molecular Structure and Predicted Vibrational Modes of this compound
A foundational understanding of the molecular structure is paramount to interpreting its FT-IR spectrum. This compound consists of a pyridine ring substituted at the 2-position with an ethyl group (-CH2CH3) and at the 5-position with a nitro group (-NO2). Each of these components will exhibit characteristic vibrational absorptions.
Caption: Molecular Structure of this compound.
Nitro Group (NO2) Vibrations
The nitro group is a strong chromophore in the infrared spectrum and its absorptions are often highly characteristic.[3] Key vibrations include:
-
Asymmetric N-O Stretching: This is typically a very strong absorption found in the range of 1550-1475 cm⁻¹ for nitro groups attached to an aromatic ring.[4]
-
Symmetric N-O Stretching: This strong absorption appears at a lower frequency, generally between 1360-1290 cm⁻¹.[4]
The exact positions of these bands can be influenced by the electronic effects of the other substituents on the pyridine ring.
Pyridine Ring Vibrations
The pyridine ring, being an aromatic heterocycle, exhibits several characteristic vibrations:
-
C=C and C=N Stretching: These vibrations occur in the 1600-1430 cm⁻¹ region.[5] The presence of substituents will influence the number and position of these bands.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[6]
-
C-H In-plane and Out-of-plane Bending: These vibrations give rise to a pattern of bands in the fingerprint region (below 1500 cm⁻¹) which can be diagnostic of the substitution pattern on the ring.[6]
Ethyl Group (C2H5) Vibrations
The ethyl group will contribute absorptions characteristic of aliphatic C-H bonds:
-
C-H Stretching: Asymmetric and symmetric stretching of the CH3 and CH2 groups will appear in the 3000-2850 cm⁻¹ region.[6]
-
C-H Bending: Scissoring, wagging, and twisting vibrations of the CH2 and CH3 groups will be present in the 1470-1370 cm⁻¹ region.[6]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The acquisition of a reliable FT-IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocol outlines a robust workflow.
Caption: Experimental workflow for FT-IR analysis.
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound may cause skin and eye irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.
Sample Preparation
The choice of sample preparation technique depends on the physical state of the sample.[2] For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is common.[2][9][10]
Step-by-Step KBr Pellet Preparation:
-
Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample to a fine powder.[9] This minimizes light scattering.
-
Mixing: Add about 100-200 mg of dry, FT-IR grade KBr powder to the mortar and gently mix with the sample.[9] KBr is transparent in the mid-IR range.[2]
-
Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[9]
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.[2][9] A small amount of the solid sample is simply placed onto the ATR crystal and pressure is applied to ensure good contact.[9]
Instrument Parameters and Data Acquisition
-
Background Spectrum: Always acquire a background spectrum of the empty sample compartment (or a pure KBr pellet) before running the sample.[1] This corrects for atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the spectrum.
-
Instrument Settings: Typical settings for mid-IR analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Spectral Interpretation and Data Analysis
The obtained FT-IR spectrum should be carefully analyzed to identify the characteristic absorption bands corresponding to the functional groups of this compound.
Characteristic Absorption Bands
The following table summarizes the expected key vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Asymmetric N-O Stretch | Nitro (Aromatic) | 1550 - 1475[4] | Strong |
| Symmetric N-O Stretch | Nitro (Aromatic) | 1360 - 1290[4] | Strong |
| C=C and C=N Stretch | Pyridine Ring | 1600 - 1430[5] | Medium to Strong |
| Aromatic C-H Stretch | Pyridine Ring | > 3000[6] | Medium to Weak |
| Aliphatic C-H Stretch | Ethyl Group | 3000 - 2850[6] | Medium |
| C-H Bending | Ethyl Group | 1470 - 1370[6] | Medium |
Case Study: Hypothetical Spectrum of this compound
An FT-IR spectrum of a pure sample of this compound would be expected to show prominent, strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹, confirming the presence of the aromatic nitro group.[4] Additionally, a series of bands between 1600 cm⁻¹ and 1430 cm⁻¹ would be indicative of the pyridine ring's C=C and C=N stretching vibrations.[5] Just below 3000 cm⁻¹, a set of peaks corresponding to the C-H stretching of the ethyl group should be visible, while weaker absorptions above 3000 cm⁻¹ would arise from the aromatic C-H stretches.[6] The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bending vibrations that can be used for definitive identification by comparison with a reference spectrum.
Conclusion: The Role of FT-IR in Quality Control and Research
FT-IR spectroscopy is a powerful and efficient tool for the structural characterization of this compound. By understanding the correlation between molecular structure and vibrational frequencies, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical properties. The protocols and interpretive guidelines presented in this document provide a solid foundation for the successful application of FT-IR in both quality control and research and development settings.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. jascoinc.com [jascoinc.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. elixirpublishers.com [elixirpublishers.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
The Solubility Profile of 2-Ethyl-5-nitropyridine in Organic Solvents: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Ethyl-5-nitropyridine (CAS No. 31557-73-0), a key intermediate in pharmaceutical and specialty chemical synthesis.[1][2][3] In the absence of extensive publicly available quantitative solubility data for this specific compound, this document leverages established principles of physical chemistry and draws upon data from structurally analogous nitropyridine derivatives to offer predictive insights. Crucially, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to precisely measure the solubility of this compound in a range of organic solvents, thereby empowering informed decisions in process development, purification, and formulation.
Introduction to this compound and the Critical Role of Solubility
This compound is a substituted pyridine derivative characterized by an ethyl group at the 2-position and a nitro group at the 5-position of the pyridine ring.[1][4] Its molecular structure, featuring both a lipophilic ethyl group and a polar nitro group, imparts a nuanced solubility profile that is highly dependent on the nature of the solvent.
Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of efficient and scalable chemical processes. Key applications where solubility data is paramount include:
-
Reaction Kinetics and Stoichiometry: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and conversions.
-
Purification by Recrystallization: The selection of an appropriate solvent system for recrystallization is entirely dependent on the differential solubility of the target compound and its impurities at varying temperatures.
-
Formulation and Drug Delivery: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediate in various excipients and solvent systems directly impacts bioavailability and the feasibility of different dosage forms.
-
Process Safety and Efficiency: Accurate solubility data is crucial for designing safe and efficient processes, preventing issues such as uncontrolled precipitation or the use of excessive solvent volumes.
Physicochemical Principles Governing Solubility
The solubility of a solid in a liquid is governed by the thermodynamic principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[5] For this compound, the key structural features influencing its solubility are:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.
-
The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions and is a weak hydrogen bond acceptor.
-
The Ethyl Group (-CH₂CH₃): This is a nonpolar, lipophilic group that contributes to solubility in less polar, organic solvents through van der Waals forces.
The overall solubility of this compound in a given solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Insights from Structurally Related Compounds
While specific quantitative data for this compound is scarce, valuable insights can be gleaned from studies on similar nitropyridine derivatives. For instance, a study on the solubility of 3-hydroxy-2-nitropyridine in ten different pure solvents revealed the following solubility order at various temperatures: tetrahydrofuran > acetone > acetonitrile > ethyl acetate > methanol > ethanol ≈ n-propanol > isopropanol > water > n-hexane.[6] This trend highlights the favorable interactions with polar aprotic solvents like THF and acetone.
Similarly, general information on other nitropyridines indicates they are typically insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride.[5][7] For 2-amino-5-nitropyridine, it is noted to have limited solubility in water but is soluble in organic solvents like ethanol and dichloromethane.[8]
Based on these observations and the structure of this compound, we can postulate a general solubility trend.
Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Postulated Solubility | Rationale |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the nitro group. |
| Ethyl Acetate | High | Good balance of polarity to interact with the nitro group and non-polar character to interact with the ethyl group and pyridine ring. | |
| Acetonitrile | Moderate to High | Polar nature can interact with the nitro group. | |
| Tetrahydrofuran (THF) | High | Favorable interactions with the pyridine and nitro functionalities. | |
| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding with the pyridine nitrogen and nitro oxygens, but the non-polar ethyl group may limit very high solubility. |
| Ethanol | Moderate | Similar to methanol, with a slight increase in non-polar character. | |
| Halogenated | Dichloromethane (DCM) | Moderate to High | Can effectively solvate the molecule through dipole-dipole interactions. |
| Non-Polar | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the pyridine ring via π-π stacking, but the polar nitro group will disfavor high solubility. |
| n-Hexane | Low | Primarily non-polar interactions are not sufficient to overcome the crystal lattice energy of the polar this compound. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[5]
Isothermal Equilibrium (Shake-Flask) Method
This method involves creating a saturated solution of this compound in the chosen solvent at a constant temperature. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation, and the concentration of the dissolved solute in the supernatant is, by definition, its solubility at that temperature.
Workflow for Isothermal Equilibrium Solubility Determination
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Analysis: Quantify the concentration of this compound in the clear filtrate. Two common methods for this are Gravimetric Analysis and UV/Vis Spectrophotometry.
Quantification Methods
This is a straightforward method suitable for non-volatile solutes and solvents that can be easily evaporated.
Methodology:
-
Weigh a clean, dry vial or evaporating dish.
-
Transfer a known volume of the filtered saturated solution into the pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of this compound to avoid any loss of the compound.
-
Once the solvent is completely removed, reweigh the container with the dried solute.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.
This method is ideal for compounds that have a chromophore, such as the nitropyridine ring system, and is generally faster than the gravimetric method.
Workflow for UV/Vis Spectrophotometric Solubility Determination
Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.
Methodology:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV/Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert Law.
-
Analyze the Saturated Solution: Take a precise volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of your calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation from the linear regression of your calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in that solvent.
Application in Process Chemistry: Solvent Selection for Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[9] The ideal recrystallization solvent for this compound should exhibit the following properties:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at low temperatures: To ensure maximum recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
Table 2: Common Recrystallization Solvents and Their Suitability for this compound
| Solvent System | Suitability Rationale |
| Ethanol or Methanol | Often a good starting point. The polarity of the alcohol can dissolve the compound when hot, and the solubility often decreases significantly upon cooling. |
| Ethyl Acetate / Hexane | A common mixed-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate (the "good" solvent) and then add hexane (the "poor" solvent) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. This is effective for moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds due to π-π interactions. Its higher boiling point allows for a wide temperature range for crystallization. |
| Acetone | May be too strong a solvent, potentially leading to poor recovery unless used in a mixed-solvent system with a non-polar co-solvent. |
Conclusion
References
- 1. This compound | 31557-73-0 [m.chemicalbook.com]
- 2. Synthonix, Inc > 31557-73-0 | this compound [synthonix.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Physical Properties of 2-Ethyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties of 2-Ethyl-5-nitropyridine, with a specific focus on its melting and boiling points. As a crucial building block in various synthetic pathways, a thorough understanding of these characteristics is paramount for its effective use in research and development.
Introduction to this compound
This compound is a substituted pyridine derivative characterized by an ethyl group at the 2-position and a nitro group at the 5-position. Its chemical structure plays a significant role in determining its physical and chemical behavior. The presence of the electron-withdrawing nitro group and the electron-donating ethyl group on the pyridine ring influences its reactivity and intermolecular interactions, which in turn dictate its melting and boiling points.
Molecular Structure and Key Identifiers:
Understanding these fundamental properties is the first step in designing experiments, developing purification protocols, and ensuring safe handling.
Core Physical Properties
The melting and boiling points are critical physical constants for any chemical compound, offering insights into its purity and the nature of its intermolecular forces.
| Property | Value | Source |
| Melting Point | 34-38 °C | Alfa Aesar |
| Boiling Point | Not explicitly stated | Various sources |
Note: The boiling point for this compound is not consistently reported across publicly available safety data sheets or chemical supplier databases. This necessitates experimental determination for precise applications.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is a cornerstone of chemical characterization. The following protocols outline standardized methods for obtaining these values.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[2] Impurities typically cause a depression and broadening of the melting point range.
Methodology: Capillary Method
This is a common and reliable method for determining the melting point of a solid organic compound.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Sample of this compound
Protocol:
-
Sample Preparation: Finely powder a small, dry sample of this compound.[4]
-
Capillary Tube Packing: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[4]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.
-
For a more precise measurement, heat the sample slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] It is a crucial physical property for characterization and is influenced by factors like molecular weight and intermolecular forces.[5]
Methodology: Micro Boiling Point Determination (Thiele Tube or Aluminum Block Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thermometer
-
Heating apparatus (Thiele tube with heating oil or an aluminum block)[5][6]
-
Sample of this compound (in liquid form, gently melted if solid at room temperature)
Protocol:
-
Sample Preparation: Place a few drops of the liquid this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the liquid.[5][6]
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in the heating bath (Thiele tube or aluminum block).[5]
-
Heating: Heat the apparatus slowly and uniformly.[5]
-
Observation and Recording:
-
As the liquid heats, air will escape from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5]
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
-
Workflow for Physical Property Determination
The following diagram illustrates the logical flow for determining the melting and boiling points of this compound.
Caption: Workflow for the experimental determination of melting and boiling points.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The melting and boiling points of this compound are fundamental physical properties that are essential for its application in research and development. While the melting point is reported to be in the range of 34-38 °C, the boiling point may require experimental determination for precise applications. The standardized protocols provided in this guide offer reliable methods for accurately measuring these crucial parameters, thereby ensuring the integrity and reproducibility of experimental outcomes.
References
Introduction: The Role of 2-Ethyl-5-nitropyridine in Modern Research
An In-Depth Technical Guide to Commercial Suppliers of 2-Ethyl-5-nitropyridine for Research Applications
This compound is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring an ethyl group and a nitro group on the pyridine ring, offers versatile reactivity for constructing more complex molecules. For researchers and drug development professionals, sourcing high-purity this compound is a critical first step in the synthesis of novel compounds, including active pharmaceutical ingredients (APIs).[1][2] The reliability of the chemical supplier directly impacts the reproducibility of experimental results and the overall success of a research program. This guide provides an in-depth analysis of commercial suppliers of this compound, with a focus on quality assessment, documentation, and safe handling for research purposes.
Section 1: Identifying Reputable Commercial Suppliers
The landscape of chemical suppliers is vast, ranging from large multinational corporations to smaller, specialized companies. For research applications, it is essential to partner with suppliers who can provide high-quality reagents, comprehensive documentation, and technical support.[3][4] Below is a comparative overview of some commercial suppliers of this compound.
Table 1: Comparison of Commercial Suppliers of this compound
| Supplier | Noteworthy Offerings | Target Audience |
| Sigma-Aldrich (part of MilliporeSigma) | Extensive catalog of chemicals, strong reputation for quality assurance, detailed online documentation including Safety Data Sheets (SDS).[4] | Academia, pharmaceutical research, materials science.[4] |
| Thermo Fisher Scientific | Comprehensive range of laboratory chemicals and equipment, commitment to innovation and research support.[4] | Researchers and laboratories worldwide.[4] |
| TCI Chemicals | Specializes in laboratory reagents, offers detailed safety information on their products.[5] | Research and development. |
| BLDpharm | Provides a large catalog of building blocks and intermediates, with a focus on novel chemicals.[6] | Chemical and pharmaceutical research. |
| Cayman Chemical | Manufactures high-quality biochemicals and offers contract services for custom chemical synthesis and analysis.[7] | Drug discovery and biomedical research.[7] |
| ChemicalBook | An online platform that aggregates information and suppliers for a vast number of chemical compounds, including this compound.[8] | Broad scientific community. |
Section 2: Quality Control and Documentation for Researchers
Ensuring the quality of starting materials is paramount in scientific research. Reputable suppliers will provide comprehensive documentation to verify the identity and purity of their products. The two most critical documents for a researcher are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).
The Certificate of Analysis (CoA): A Guarantee of Quality
A Certificate of Analysis is a document issued by a supplier's quality assurance department that confirms a product meets its predetermined specifications. It is a crucial tool for researchers to assess the purity and quality of a chemical batch.
Caption: Key components of a Certificate of Analysis (CoA).
Analytical Methods for Purity Assessment
The purity data presented on a CoA is generated using various analytical techniques. Understanding the principles behind these methods allows researchers to critically evaluate the quality of the this compound they receive.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound.[9] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification of impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that is well-suited for the analysis of pyridine derivatives.[9] It is particularly useful for less volatile compounds or for analyzing complex mixtures.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound, confirming its identity.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, serving as a fingerprint for the compound.[12]
The Safety Data Sheet (SDS): A Guide to Safe Handling
The Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS), provides comprehensive information about the potential hazards of a chemical and how to work with it safely.[5][13][14] Key sections of an SDS for this compound include:
-
Hazards Identification: Details on potential health effects and physical hazards.[5][8][13]
-
First-Aid Measures: Instructions for emergency response in case of exposure.[14]
-
Handling and Storage: Recommendations for safe handling practices and appropriate storage conditions.[5][13][15]
-
Personal Protective Equipment (PPE): Specifies the necessary protective gear, such as gloves, safety glasses, and lab coats.[15]
Section 3: Practical Guidance for Researchers
Workflow for Supplier Selection and Quality Verification
The process of selecting a supplier and verifying the quality of a chemical is a critical workflow in any research setting.
Caption: A typical workflow for selecting a chemical supplier and verifying quality.
Experimental Protocol: Preparation of a Stock Solution
Accurate preparation of stock solutions is fundamental for reproducible experiments. The following is a general protocol for preparing a stock solution of this compound.
Materials:
-
This compound (solid or liquid)
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Spatula or pipette
-
Appropriate solvent (e.g., DMSO, DMF, Ethanol - consult solubility data)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Don PPE: Before handling the chemical, ensure you are wearing the appropriate personal protective equipment as specified in the SDS.
-
Tare the Balance: Place a clean, dry weigh boat or vial on the analytical balance and tare it to zero.
-
Weigh the Compound: Carefully weigh the desired amount of this compound. Record the exact mass.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed compound into the volumetric flask.
-
Dissolve the Compound: Add a portion of the chosen solvent to the volumetric flask and swirl gently to dissolve the compound completely.
-
Bring to Volume: Once the solid is fully dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Label the flask with the name of the compound, the concentration of the solution, the solvent used, the date of preparation, and your initials. Store the solution according to the recommendations in the SDS.
Section 4: Synthesis of this compound
Understanding the synthetic routes to this compound can provide researchers with insights into potential impurities that may be present in the commercial product. Nitropyridines are generally synthesized through the nitration of pyridine or its derivatives.[2] The synthesis of 2-substituted-5-nitropyridines can be achieved from 3-nitropyridine.[2] Another approach involves the synthesis from diethyl (5-nitropyridin-2-yl)malonate.[16]
Conclusion
The selection of a commercial supplier for this compound is a critical decision for any research professional. By prioritizing suppliers with a strong reputation for quality, providing comprehensive documentation, and adhering to strict safety and handling protocols, researchers can ensure the integrity and reproducibility of their work. A thorough evaluation of the Certificate of Analysis and the Safety Data Sheet, coupled with a systematic approach to supplier selection, forms the foundation of successful and safe research in drug development and beyond.
References
- 1. Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused [oceanicpharmachem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | 31557-73-0 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. env.go.jp [env.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Ethyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyridine scaffold is a cornerstone of modern medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. Among these, 2-Ethyl-5-nitropyridine stands out as a key intermediate, its nitro group and ethyl substituent offering versatile handles for synthetic elaboration. However, the very features that make it synthetically valuable—the presence of an aromatic nitro group—also introduce specific handling challenges and potential hazards that demand rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile: A Physicochemical and Toxicological Overview
A foundational principle of laboratory safety is a thorough understanding of the substance's intrinsic properties. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, its structural alerts—namely the aromatic nitro group—provide a strong basis for a precautionary approach.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is critical for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK--[2] |
| Boiling Point | 248 °C | --INVALID-LINK--[2] |
| Density | 1.195 g/cm³ | --INVALID-LINK--[2] |
| Appearance | Not specified, likely a solid or liquid | - |
Toxicological Concerns and Hazard Classification
The primary toxicological concern with aromatic nitro compounds is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity.[3] Symptoms can include cyanosis, headache, dizziness, and in severe cases, respiratory distress.[3] Furthermore, many aromatic nitro compounds are readily absorbed through the skin, making dermal contact a significant route of exposure.
Based on aggregated GHS information from suppliers, this compound is classified with the following hazard statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H228: Flammable solid.[2]
These classifications underscore the need for stringent containment and personal protective measures.
The Core of Safety: A Risk-Based Handling Workflow
A proactive approach to safety involves a systematic workflow that begins before the compound is even handled. The following diagram and protocol outline a self-validating system for managing this compound in a research setting.
Caption: A risk-based workflow for the safe handling of this compound.
Detailed Experimental Protocol for Safe Handling
Objective: To safely handle and dispense this compound for use in a chemical reaction.
Materials:
-
This compound
-
Appropriate solvents
-
Calibrated balance
-
Spatula
-
Weighing paper/boat
-
Reaction vessel
-
Fume hood
-
Personal Protective Equipment (see below)
Methodology:
-
Pre-Handling Checks:
-
Confirm the fume hood has a valid inspection sticker and is functioning correctly (check airflow monitor).
-
Don appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[7][8]
-
Hand Protection: Nitrile or neoprene gloves. Always inspect for tears or punctures before use.[9] Double-gloving is recommended.
-
Body Protection: A flame-resistant laboratory coat.[10]
-
Respiratory Protection: If there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][9]
-
-
-
Dispensing and Weighing:
-
Perform all manipulations of solid or liquid this compound within a certified chemical fume hood.[10]
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the compound gently to minimize the creation of dust or aerosols.
-
If transferring a solution, use a syringe or cannula with appropriate caution.
-
-
Reaction Setup and Execution:
-
Add the compound to the reaction vessel within the fume hood.
-
Ensure the reaction apparatus is properly assembled and vented to prevent pressure buildup.
-
Aromatic nitro compounds can react vigorously with reducing agents (e.g., hydrides, sulfides) and strong bases, potentially leading to detonation.[11] Reactions should be designed to control the rate of addition and temperature.
-
Avoid contact with strong oxidizing agents and acids, as this can lead to unstable products.[7]
-
Continuously monitor the reaction for any signs of an uncontrolled exotherm.
-
-
Post-Reaction and Cleanup:
-
Quench the reaction carefully, being mindful of any potential for delayed exothermic decomposition.
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.[12]
-
Dispose of contaminated materials (gloves, weighing paper, etc.) in a designated hazardous waste container.[13]
-
Reactivity Hazards and Incompatibility
The nitro group in this compound makes it a potent oxidizing agent under certain conditions. It is crucial to be aware of its incompatibilities to prevent runaway reactions or explosions.
-
Reducing Agents: Vigorous, potentially explosive reactions can occur with hydrides, sulfides, and other reducing agents.[11]
-
Bases: Aromatic nitro compounds may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.[11]
-
Heat and Confinement: The substance may decompose on heating, and if confined, this can lead to an explosion. Toxic fumes, including nitrogen oxides, are produced upon decomposition.[7]
-
Strong Acids: While used in nitration reactions, spent mixed acids containing organic nitro compounds can be highly unstable.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
Caption: Emergency spill response workflow for this compound.
Protocol for a Small Spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is a solid, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust generation.[3]
-
If it is a liquid, absorb it with a chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[14]
-
Wash the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Storage and Disposal: Maintaining Long-Term Safety
Proper storage and disposal are the final, critical steps in the safe management of this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[14]
-
Store away from incompatible materials, particularly reducing agents and strong bases.[7]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[13]
-
Do not dispose of it down the drain or into the environment.[3]
Conclusion
This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adopting a risk-based approach, from pre-experimental planning to post-use disposal, researchers can mitigate the risks associated with this compound. The causality behind these protocols is clear: the aromatic nitro functionality dictates a high degree of caution regarding toxicity, skin absorption, and reactivity. By treating this compound and related compounds with the respect they demand, the scientific community can continue to leverage their synthetic potential while ensuring a safe and healthy research environment.
References
- 1. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 31557-73-0 [m.chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
2-Ethyl-5-nitropyridine material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 2-Ethyl-5-nitropyridine
This guide provides a comprehensive technical overview of the material safety data for this compound (CAS No. 5446-93-5), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and practical relevance in a laboratory and development setting.
Introduction to this compound
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. The presence of both an ethyl group and a nitro group on the pyridine ring imparts a unique reactivity profile, making it a key building block in the synthesis of more complex molecules.[1] In the pharmaceutical industry, nitropyridine derivatives are crucial for constructing a wide range of Active Pharmaceutical Ingredients (APIs), as the electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core for various chemical transformations.[1] A thorough understanding of its chemical properties and associated hazards is paramount for ensuring safe handling and its effective application in research and development.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for designing experiments, understanding its behavior in different environments, and planning for safe storage and handling.
| Property | Value | Reference |
| Chemical Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| CAS Number | 5446-93-5 (related CAS 31557-73-0) | [3] |
| Boiling Point | 248 °C | [3] |
| Density | 1.195 g/cm³ | [3] |
| Flash Point | 104 °C | [3] |
| Solubility | Insoluble in water.[4] |
Hazard Identification and Toxicological Profile
Understanding the potential hazards is the cornerstone of safe laboratory practice. This compound is classified as a hazardous substance.
GHS Classification:
-
Skin Irritation: Category 2[5]
-
Serious Eye Irritation: Category 2[5]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[3]
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3]
Toxicological Insights: While specific toxicological studies on this compound are not extensively detailed in the provided results, data from related nitropyridine compounds suggest that the primary concerns are irritant effects on skin and eyes.[5][6] A study on 2-ethyl-4-nitropyridine N-oxide, a structurally similar compound, revealed a toxic effect on the blood system in subacute experiments and a pronounced irritating effect on the mucous membranes of the eyes. Given the "toxic" classification from some suppliers, it is prudent to handle this compound with a high degree of caution, assuming significant toxicity via all routes of exposure until more specific data becomes available.
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is critical. The following protocols are recommended:
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[6][7] If the person feels unwell or breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with plenty of soap and water.[5][6] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][7] If contact lenses are present and easy to remove, do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
-
Ingestion: Rinse the mouth with water.[9] Do NOT induce vomiting.[10] Call a POISON CENTER or doctor immediately if you feel unwell.[8][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7][12] Water mist can be used to cool closed containers.[12]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed. These include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7] Containers may explode when heated, and vapors may form explosive mixtures with air.[12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[6][12]
Accidental Release Measures
Proper containment and cleanup of spills are essential to prevent exposure and environmental contamination.
-
Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and, if necessary, a respirator. Avoid breathing vapors or mist.[7] Ensure adequate ventilation. Remove all sources of ignition.[13]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[5][13]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[13] For large spills, dike the area to contain the spill and collect the material for disposal.[4]
Handling and Storage
Adherence to proper handling and storage protocols is a primary preventative safety measure.
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Use only in a well-ventilated area or under a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7][14]
Storage Conditions:
-
Store locked up.[14]
-
Store away from incompatible materials, such as strong oxidizing agents and acids.[6][7]
Caption: Safe handling and storage workflow for this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are the primary means of minimizing worker exposure.
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.[6] Use a local exhaust ventilation system (fume hood). Eyewash stations and safety showers should be close to the workstation.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[6] Do not eat, drink, or smoke when using this product.[8]
-
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal, recommended storage conditions.[6][7]
-
Conditions to Avoid: Avoid exposure to heat, open flames, hot surfaces, and sources of ignition.[7] Also, avoid incompatible products.[6][7]
-
Incompatible Materials: Strong oxidizing agents[6] and acids.[7]
-
Hazardous Decomposition Products: Under thermal decomposition, it can release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]
Synthesis Pathway and Applications
While various synthetic routes exist, nitropyridines are often synthesized through multi-step processes. For instance, 2-hydroxy-5-nitropyridine, a related precursor, can be formed by condensing 2-halogenated acrylates with nitromethane and triethyl orthoformate, followed by cyclization.[15] The ethyl group can be introduced through various standard organic chemistry reactions.
Caption: Simplified conceptual synthesis pathway for this compound.
The primary application for researchers is its use as a versatile building block for synthesizing more complex molecules, particularly in the development of new pharmaceutical agents and agrochemicals.[1][16][17]
Disposal Considerations
Waste disposal must be conducted in compliance with all local, state, and federal regulations.
-
Product Disposal: Dispose of this material and its container at a licensed hazardous waste disposal plant.[14] Do not allow the product to enter drains or waterways.[13]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.[18] Once cleaned, the container may be recycled or disposed of according to regulations.[18]
Conclusion
This compound is a valuable chemical intermediate with significant utility in drug discovery and scientific research. However, its hazardous properties, including its potential toxicity and irritant effects, necessitate strict adherence to safety protocols. By understanding its chemical profile, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following prescribed handling and disposal procedures, researchers can safely harness the synthetic potential of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 31557-73-0 [m.chemicalbook.com]
- 4. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. caelo.de [caelo.de]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
Application Note & Protocol: Suzuki Coupling of 2-Ethyl-5-nitropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine Scaffolds and the Suzuki Coupling
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties. The introduction of functional groups onto this core structure is paramount for modulating biological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.
This document provides a detailed protocol and technical guidance for the Suzuki coupling of 2-Ethyl-5-nitropyridine with arylboronic acids. The presence of the nitro group makes this substrate electronically deficient, which presents unique challenges and opportunities that will be addressed herein.
The Challenge of Electron-Deficient Pyridines in Suzuki Coupling
Electron-deficient pyridines, such as this compound, can be challenging substrates for Suzuki coupling reactions for two primary reasons:
-
Reduced Reactivity: The electron-withdrawing nitro group deactivates the pyridine ring towards oxidative addition to the Palladium(0) catalyst, which is a critical step in the catalytic cycle.
-
Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain catalytic conditions, leading to undesired byproducts.
Overcoming these challenges requires careful selection of the catalyst system (palladium precursor and ligand), base, and solvent to ensure efficient and clean conversion.
The Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling reaction is a three-step catalytic cycle involving a palladium catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 2-Bromo-5-ethylpyridine | ≥97% | Sigma-Aldrich | The starting halide. A chloro- version can also be used, but may require a more active catalyst. |
| Phenylboronic Acid | ≥97% | Combi-Blocks | The coupling partner. |
| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Strem Chemicals | A common palladium precursor. |
| Buchwald Ligand (e.g., SPhos) | ≥98% | Sigma-Aldrich | Electron-rich, bulky phosphine ligands are often effective for challenging substrates. |
| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Fisher Scientific | A common inorganic base. Ensure it is finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | A common solvent for Suzuki couplings. Degas thoroughly before use. |
| Deionized Water | High Purity | - | For the aqueous phase in the solvent system. Degas thoroughly. |
| Diethyl Ether | Anhydrous, ≥99.7% | - | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing the organic layer. |
| Magnesium Sulfate (MgSO4) | Anhydrous | - | For drying the organic layer. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Heating mantle or oil bath with a temperature controller
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system or glass column
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-ethylpyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvents (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-16 hours).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-ethyl-5-phenyl-pyridine.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality base | - Use a fresh batch of palladium precursor and ligand.- Ensure thorough degassing of solvents by sparging with inert gas.- Use a freshly opened, anhydrous, and finely powdered base. Consider a stronger base like Cs2CO3. |
| Formation of Byproducts | - Homocoupling of boronic acid- Reduction of the nitro group | - Use a 1:1 ratio of the coupling partners.- Lower the reaction temperature.- Screen different ligands and catalyst systems. |
| Difficulty in Purification | - Co-elution of product and impurities | - Optimize the solvent system for column chromatography.- Consider a different purification technique, such as preparative HPLC or crystallization. |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Bases: Inorganic bases like potassium carbonate can be corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2-Ethyl-5-nitropyridine
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and oncology.
Objective: This document provides a detailed guide to the strategic use of 2-Ethyl-5-nitropyridine as a versatile starting material for the synthesis of pyridine-based kinase inhibitors. It combines theoretical insights with actionable, validated protocols to empower researchers in the rational design and execution of novel drug discovery campaigns.
Strategic Overview: The Pyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology. A significant portion of clinically approved kinase inhibitors feature a heterocyclic scaffold that anchors the molecule within the ATP-binding site of the target kinase. Among these, the pyridine ring is a privileged structure.[1][2][3] Its nitrogen atom acts as a potent hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[1] This interaction is a cornerstone of ATP-competitive inhibition.
This compound (CAS: 31557-73-0) is an ideal starting material for building these pharmacophores.[4][5] Its utility stems from three key structural features:
-
The Nitro Group: A versatile functional handle that can be cleanly and efficiently reduced to a primary amine (–NH₂). This amine is perfectly positioned to serve as a hydrogen bond donor and as a point for synthetic elaboration.
-
The Pyridine Ring: Provides the essential hinge-binding nitrogen atom and a stable aromatic core.
-
The Ethyl Group: Offers a steric element that can be tailored to probe specific pockets within the kinase active site, potentially enhancing selectivity and potency.
This guide will detail a robust and modular synthetic workflow to transform this compound into a core structure common to many potent kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Reduction of this compound
The conversion of the nitro group to an amine is the critical first step in elaborating the this compound scaffold. Catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and straightforward workup.
Causality Behind Experimental Choices:
-
Catalyst (Pd/C): Palladium on carbon is a highly effective and standard catalyst for the hydrogenation of aromatic nitro groups.[6] It offers excellent chemoselectivity, leaving other functional groups, including the pyridine ring and potential aryl halides on other parts of a molecule, intact under controlled conditions.
-
Solvent (Ethanol/Methanol): These protic solvents are excellent for dissolving the starting material and the resulting amine, and they are fully compatible with the hydrogenation process.
-
Hydrogen Source (H₂ gas): Provides the cleanest possible reduction, with water as the only byproduct. The pressure is maintained to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.
Step-by-Step Protocol:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.05 - 0.10 eq by weight). The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition.
-
Solvent Addition: Add anhydrous Ethanol or Methanol to create a slurry with a concentration of approximately 0.1-0.2 M.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 3-4 bar or ~50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-4 hours. A key indicator of completion is the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (Ethanol or Methanol) to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 6-Ethylpyridin-3-amine is often of sufficient purity (>95%) for the next step. If further purification is needed, it can be achieved via silica gel column chromatography.
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1.0 eq | Starting Material |
| 10% Pd/C | 5-10% w/w | Catalyst |
| Solvent (Ethanol) | 5-10 mL per mmol | Reaction Medium |
| Hydrogen (H₂) | 50 psi (approx. 3.4 bar) | Reducing Agent |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 2-4 hours | Duration |
Self-Validation/Characterization of 6-Ethylpyridin-3-amine:
-
Appearance: Typically a pale yellow to brown oil or low-melting solid.
-
¹H NMR: Expect characteristic shifts for the pyridine ring protons, the ethyl group (a quartet and a triplet), and the appearance of a broad singlet for the new –NH₂ protons.
-
Mass Spectrometry (MS): The ESI+ spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (C₇H₁₀N₂).
Protocol 2: Core Assembly via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] It is exceptionally well-suited for coupling the newly synthesized 6-Ethylpyridin-3-amine with an aryl or heteroaryl halide, which often constitutes the other major fragment of a kinase inhibitor.[8][9][10]
Causality Behind Experimental Choices:
-
Catalyst System (Pd Precursor + Ligand): The electron-deficient nature of the pyridine ring can make it a challenging substrate for C-N coupling. To overcome this, highly active catalyst systems are required. A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is essential.[8] These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.
-
Base (NaOt-Bu or K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is highly effective but moisture-sensitive. Potassium phosphate is a milder alternative that can be suitable for more sensitive substrates.
-
Solvent (Toluene or Dioxane): Anhydrous, high-boiling aprotic solvents are necessary to achieve the temperatures required for the reaction and to prevent quenching of the catalyst and base.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Step-by-Step Protocol (General Example):
-
Vessel Preparation: To a dry Schlenk flask or sealed reaction vial, add the aryl/heteroaryl halide (1.0 eq), 6-Ethylpyridin-3-amine (1.1-1.2 eq), and the phosphine ligand (0.02-0.05 eq).
-
Base Addition: Add the base, sodium tert-butoxide (NaOt-Bu, 1.4-2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene or dioxane via syringe. Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.025 eq).
-
Reaction: Place the reaction mixture in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete in 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water or saturated aqueous ammonium chloride.
-
Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final coupled product.
| Component | Molar Eq. | Purpose |
| Aryl Halide | 1.0 | Electrophile |
| 6-Ethylpyridin-3-amine | 1.1-1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.01-0.025 | Palladium Precursor |
| XPhos or RuPhos | 0.02-0.05 | Ligand |
| NaOt-Bu | 1.4-2.0 | Base |
| Anhydrous Toluene | - | Solvent |
Application Logic: Binding to the Kinase Hinge
The synthetic product, an N-aryl-6-ethylpyridin-3-amine derivative, possesses the ideal pharmacophore for ATP-competitive kinase inhibition. The aminopyridine motif acts as a "hinge-binder," forming two critical hydrogen bonds with the kinase hinge backbone, mimicking the interaction of the adenine ring of ATP.
Caption: Key hydrogen bonds at the kinase hinge.
Safety and Handling
-
Nitropyridines: Compounds like this compound and its derivatives should be handled with care. They are potential irritants.[11][12] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14][15]
-
Palladium Catalysts: Palladium reagents are toxic and should be handled in a fume hood. Care should be taken to dispose of palladium waste according to institutional guidelines.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Handle under an inert atmosphere.
-
Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation procedures must be performed in appropriate pressure-rated equipment and in an area free of ignition sources. Ensure the catalyst is wetted with solvent before exposure to air to prevent ignition.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 31557-73-0 [m.chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. 3-Nitropyridine - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: Strategic Derivatization of 2-Ethyl-5-nitropyridine for Accelerated Drug Discovery
Authored by: Your Senior Application Scientist
Introduction: The Strategic Value of the 2-Ethyl-5-nitropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold due to its presence in numerous FDA-approved drugs and its ability to engage in critical hydrogen bonding interactions with biological targets. The substituted pyridine derivative, this compound, represents a particularly valuable starting point for library synthesis in drug discovery programs. Its strategic importance lies in the orthogonal reactivity of its functional groups: the electron-deficient pyridine ring, activated by a powerful nitro group, and an aliphatic ethyl side chain.
This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-tested protocols. The methodologies described herein are designed to be robust and scalable, enabling research teams to rapidly generate diverse libraries of novel compounds for hit-to-lead campaigns. We will delve into the chemical logic behind these transformations, offering insights to not only execute the protocols but also to troubleshoot and adapt them for specific project needs.
Chemical Reactivity Profile: A Tale of Two Moieties
The synthetic utility of this compound is governed by the electronic interplay between the pyridine nitrogen, the strongly electron-withdrawing nitro group (-NO₂), and the electron-donating ethyl group (-CH₂CH₃).
-
The Activated Pyridine Core: The 5-nitro group significantly reduces the electron density of the pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This activation is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6). The presence of the ethyl group at C2 sterically hinders attack at that position to some extent, but C6 remains a prime target for nucleophilic displacement of a suitable leaving group, should one be installed. More directly, the inherent activation facilitates reactions with strong nucleophiles.
-
The Versatile Nitro Group: The nitro group is not merely an activating feature; it is a synthetic linchpin. Its reduction to a primary amine (-NH₂) is a gateway transformation, unlocking a vast portfolio of subsequent functionalization chemistries, including amide bond formation, sulfonylation, and reductive amination.
-
The Ethyl Side Chain: While less reactive, the ethyl group offers opportunities for late-stage functionalization, such as benzylic-type oxidation or halogenation, to explore structure-activity relationships (SAR) in that region of the molecule.
The following sections will provide detailed protocols for exploiting this reactivity.
Derivatization Workflow Overview
The strategic derivatization of this compound can be visualized as a branching pathway, starting from the parent molecule and leading to diverse chemical spaces.
Caption: Key derivatization pathways for this compound.
Protocol 1: Reduction of the Nitro Group to Access the Key 5-Amino Intermediate
The conversion of the 5-nitro group to a 5-amino group is arguably the most powerful initial step in a derivatization campaign. The resulting 2-ethyl-5-aminopyridine is a versatile building block for a multitude of subsequent reactions. Catalytic hydrogenation is a clean, high-yielding, and widely used method for this transformation.
Rationale for Method Selection:
-
Cleanliness: Catalytic hydrogenation with palladium on carbon (Pd/C) typically proceeds with high chemoselectivity for the nitro group, leaving the pyridine ring and ethyl group intact. The only byproduct is water, and the catalyst is easily removed by filtration.
-
Safety: While hydrogen gas requires careful handling, this method avoids the use of stoichiometric, often harsh, metal reductants like iron or tin, which can complicate purification.
-
Scalability: This reaction is readily scalable from milligram to multi-gram quantities, making it suitable for both initial library synthesis and later scale-up efforts.
Detailed Step-by-Step Protocol:
-
Materials & Reagents:
-
This compound (1.0 eq)
-
10% Palladium on activated carbon (Pd/C), 50% wet (approx. 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH), HPLC grade (approx. 10-20 mL per gram of starting material)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite™ or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolve the starting material in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and add it to the solvent under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Execution:
-
Seal the flask with a septum.
-
Purge the flask by evacuating and backfilling with nitrogen or argon three times.
-
Replace the inert atmosphere with hydrogen gas from a balloon or connect the flask to a Parr hydrogenator.
-
Stir the reaction mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (disappearance of starting material), carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Prepare a small pad of Celite™ in a Büchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite™ pad to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 2-ethyl-5-aminopyridine is often of sufficient purity (>95%) for subsequent steps. If further purification is needed, it can be achieved by column chromatography on silica gel.
-
Expected Results & Characterization:
| Parameter | Expected Outcome |
| Yield | >90% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Disappearance of signals corresponding to the nitro-substituted pyridine. Appearance of a broad -NH₂ signal. |
| Mass Spec (ESI+) | M+H⁺ peak corresponding to the molecular weight of 2-ethyl-5-aminopyridine. |
Protocol 2: Derivatization of 2-Ethyl-5-aminopyridine via Amide Coupling
With the 5-amino intermediate in hand, amide coupling is a robust and highly modular way to introduce diversity. This example uses a standard acid chloride for the coupling.
Rationale for Method Selection:
-
Robustness: Amide bond formation is one of the most reliable reactions in medicinal chemistry.
-
Diversity: A vast commercial library of acid chlorides and carboxylic acids (which can be activated in situ) allows for the exploration of a wide range of R-groups, tuning properties like lipophilicity, polarity, and steric bulk.
-
Ease of Execution: The reaction is typically fast and can be run at room temperature.
Detailed Step-by-Step Protocol:
-
Materials & Reagents:
-
2-Ethyl-5-aminopyridine (1.0 eq)
-
Acyl chloride of choice (e.g., Benzoyl chloride) (1.05-1.1 eq)
-
A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and an ice bath
-
-
Reaction Setup:
-
Dissolve 2-Ethyl-5-aminopyridine in anhydrous DCM in a round-bottom flask.
-
Add the base (e.g., TEA).
-
Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.
-
-
Execution:
-
Slowly add the acyl chloride to the stirred solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl byproduct) and then with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired amide derivative.
-
Amide Library Synthesis Workflow
Caption: Workflow for parallel amide library synthesis.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Intermediate
While this compound itself can undergo SNAr, a more controlled and often higher-yielding approach involves first installing a halogen (e.g., Chlorine) at a position activated by the nitro group, such as C6. This protocol outlines the displacement of a chloro group with a generic nucleophile.
Rationale for Method Selection:
-
Control of Regioselectivity: Halogenation provides a specific handle for substitution, avoiding potential side reactions or mixtures of isomers.
-
Broad Nucleophile Scope: A C-Cl bond on such an activated ring can be displaced by a wide range of O-, N-, and S-centered nucleophiles, dramatically expanding the accessible chemical space.
Detailed Step-by-Step Protocol (Example with a Thiol Nucleophile):
-
Materials & Reagents:
-
2-Chloro-6-ethyl-3-nitropyridine (1.0 eq) (Assumed starting material for this protocol)
-
Thiol of choice (e.g., Benzyl mercaptan) (1.1 eq)
-
A suitable base, such as Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water, Ethyl acetate (EtOAc)
-
Brine
-
-
Reaction Setup:
-
In a round-bottom flask, combine the 2-chloro-6-ethyl-3-nitropyridine, the thiol, and the base.
-
Add the anhydrous solvent (DMF is often a good choice for SNAr reactions as it is polar and aprotic).
-
-
Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) to drive the reaction to completion. The optimal temperature will depend on the nucleophilicity of the thiol and the reactivity of the substrate.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion and Future Directions
The derivatization of this compound is a high-impact strategy for generating novel chemical entities for drug discovery. The protocols detailed in this guide for nitro group reduction, subsequent amidation, and SNAr provide a robust foundation for building extensive compound libraries. By understanding the underlying chemical principles and carefully executing these validated methods, research teams can efficiently navigate the SAR of this privileged scaffold, accelerating the journey from a starting material to a potential clinical candidate.
Application Notes & Protocols: A Guide to Effective Work-up Procedures for Reactions Involving 2-Ethyl-5-nitropyridine
Preamble: The Significance of Nitropyridines and the Critical Role of Work-up
2-Ethyl-5-nitropyridine is a member of the nitropyridine family, a class of compounds of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the pyridine ring, making these compounds valuable intermediates for synthesizing a range of complex molecules, including pharmaceuticals like antimalarials and fungicides.[1][2] Nitropyridine compounds are crucial building blocks for adenosine analogs used in treating hypertension and for compounds exhibiting anti-inflammatory and analgesic properties.[1]
However, the very reactivity that makes these compounds useful also presents challenges in their synthesis and subsequent use. Reactions involving nitropyridines, whether their formation via nitration or their use in nucleophilic aromatic substitution (SNAr), often proceed under harsh conditions and can yield complex mixtures. The success of the synthesis hinges not just on the reaction itself, but on the subsequent work-up procedure . An effective work-up is a systematic process designed to isolate, neutralize, and purify the desired product from a crude reaction mixture.[3] This guide provides a detailed, experience-driven approach to designing and executing robust work-up protocols for reactions involving this compound.
Foundational Principles: Safety and Chemical Properties
Before any bench work commences, a thorough understanding of the materials is paramount. This compound, like many nitroaromatic compounds, requires careful handling.
Safety First: Hazard Profile
All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4][5]
| Property | Value / Information | Source |
| Molecular Formula | C₇H₈N₂O₂ | [6] |
| Molecular Weight | 152.15 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331). Causes skin and serious eye irritation (H315, H319). | [6] |
| Storage | Store in a cool, well-ventilated place (2-8°C recommended). Keep container tightly closed. | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [4][7] |
| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx) and carbon monoxide (CO).[4] |
The Chemist's Rationale: Key Chemical Properties
The structure of this compound dictates its behavior during work-up. The pyridine nitrogen is basic and can be protonated by strong acids. The nitro group makes the molecule relatively polar and susceptible to reduction. The overall molecule is organic-soluble but possesses some water solubility, a factor to consider during aqueous extractions.
Core Protocol 1: Work-up for the Synthesis of this compound
A common synthesis route involves the nitration of 2-ethylpyridine, typically using a potent nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[8] The resulting reaction mixture is a highly corrosive, strongly acidic solution containing the product, unreacted starting material, and various side products. The work-up must safely neutralize this mixture and isolate the product.
The Quench: Taming the Reaction
The "quench" is the first and most critical step, designed to deactivate any highly reactive species and neutralize the strong acid.[9][10] A poorly executed quench can be hazardous due to extreme heat generation.
Protocol Steps:
-
Prepare the Quenching Vessel: Place a large beaker containing a substantial amount of crushed ice on a magnetic stir plate. The volume of ice should be at least 5-10 times the volume of the reaction mixture.
-
Controlled Addition: Slowly and carefully, pour the acidic reaction mixture onto the stirring ice. This must be done in a controlled stream. The large mass of ice serves as a heat sink, absorbing the significant heat of dilution of the strong acids.
-
Neutralization: Once the entire mixture is added and the ice has mostly melted, begin the slow, portion-wise addition of a base to neutralize the acid.
-
Recommended Base: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: While a strong base like NaOH would work, it can generate significant heat and potentially lead to unwanted side reactions. Sodium bicarbonate is a weaker base that is less exothermic and highly effective. Its primary drawback is the vigorous evolution of CO₂ gas, which requires slow addition and a vessel with ample headspace to prevent overflow.[3]
-
-
Monitor pH: Continue adding the base until the CO₂ evolution ceases and the pH of the aqueous solution is neutral to slightly basic (pH 7-8), as checked with pH paper.
Extraction: Isolating the Product
With the mixture neutralized, the organic product must be separated from the aqueous phase, which now contains inorganic salts. This is achieved through liquid-liquid extraction.[3][11]
Protocol Steps:
-
Transfer: Transfer the neutralized slurry to a separatory funnel of appropriate size.
-
Solvent Addition: Add a water-immiscible organic solvent in which this compound is soluble. Ethyl acetate (EtOAc) is an excellent first choice due to its moderate polarity and relatively low toxicity. Dichloromethane (DCM) is also effective.[1][12]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Allow the layers to separate fully.
-
Collect Organic Layer: Drain the lower layer (if using DCM) or the upper layer (if using EtOAc) into a clean Erlenmeyer flask.
-
Repeat: Perform at least two more extractions of the aqueous layer with fresh portions of the organic solvent to ensure maximum recovery of the product. Combine all organic extracts.
Washing & Drying: Removing Impurities
The combined organic extracts contain the product but are also saturated with water and may hold residual water-soluble impurities.
Protocol Steps:
-
Water Wash: Return the combined organic extracts to the separatory funnel and wash with deionized water to remove the bulk of any remaining inorganic salts.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: The high ionic strength of the brine solution reduces the solubility of the organic product in the aqueous phase, driving more of it into the organic layer. It also helps to remove a significant amount of dissolved water from the organic solvent, acting as a preliminary drying step.[3][13]
-
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Add the agent until it no longer clumps together and flows freely, indicating that all trace water has been absorbed.
-
Filtration & Concentration: Filter the solution to remove the drying agent, rinsing the agent with a small amount of fresh solvent to recover any adsorbed product. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Core Protocol 2: Work-up for Reactions Using this compound as a Reactant
When this compound is a reactant, for instance in an SNAr reaction with an amine, the work-up strategy shifts to removing the unreacted starting materials and any catalysts or reagents.
Reaction Context: this compound is reacted with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or a strong base like sodium hydride (NaH) to deprotonate the nucleophile.
The Logic of Selective Washing
The key to this work-up is using aqueous washes of different pH to selectively move unwanted components from the organic phase to the aqueous phase.
-
Acidic Wash (e.g., 1M HCl): Will protonate basic compounds (like unreacted amine nucleophiles or TEA), converting them into their water-soluble ammonium salts.[14]
-
Basic Wash (e.g., sat. NaHCO₃): Will deprotonate acidic compounds, converting them into their water-soluble salts.
-
Water/Brine Wash: Will remove any water-soluble species.
Step-by-Step Protocol
-
Initial Quench/Dilution:
-
If a highly reactive reagent like NaH was used, the reaction must first be quenched carefully by slowly adding a proton source like isopropanol, followed by water, at a low temperature (e.g., 0 °C).[15]
-
If the reaction conditions were milder, simply dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate) and water.[13]
-
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will remove the excess amine nucleophile and any amine base catalyst.[16] The product and unreacted this compound, being less basic, will remain in the organic layer.
-
Neutralizing Wash: Wash the organic layer with a saturated NaHCO₃ solution. This neutralizes any residual acid from the previous step and removes any acidic byproducts.
-
Final Washes: Perform a final wash with water, followed by a brine wash.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation as described in Protocol 1.
Purification: Achieving Analytical Purity
The crude product obtained after the work-up is rarely pure. The final step is purification, most commonly via recrystallization or column chromatography.
Recrystallization
This is the preferred method for crystalline solid products if a suitable solvent can be found. It is efficient for removing small amounts of impurities.
-
Principle: Based on the differential solubility of the product and impurities in a solvent at different temperatures.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for nitropyridines include isopropanol, ethanol, or solvent pairs like DCM/hexanes.[17][18]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed. Crystals should form as the solution cools and becomes supersaturated. Collect the crystals by vacuum filtration.[19]
Column Chromatography
This technique is invaluable for separating mixtures of compounds with different polarities and is effective for oils or solids that are difficult to crystallize.
-
Principle: Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent).
-
Application: In the context of an SNAr reaction, chromatography can effectively separate the more polar amine-substituted product from the less polar starting material, this compound. The progress of the separation is monitored by Thin Layer Chromatography (TLC).[12][13]
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with moderate purity (>90%) | Cost-effective, scalable, can yield very high purity | Finding a suitable solvent can be difficult; not for oils or amorphous solids |
| Column Chromatography | Solids, oils, complex mixtures; separation of compounds with different polarities | Highly versatile, applicable to most organic compounds | More time-consuming, requires larger solvent volumes, potential for product loss on the column |
Troubleshooting Common Work-up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Insufficient pH difference between layers.- High concentration of surfactants or particulate matter. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[20]- Allow the mixture to stand undisturbed for an extended period.- Filter the entire mixture through a pad of Celite. |
| Product is Water Soluble | The product may be a salt (protonated pyridine) or have high polarity. | - Ensure the aqueous layer is basic before extraction to deprotonate any pyridine salt.- Extract with a more polar solvent (e.g., n-butanol).- "Salt out" the product by saturating the aqueous layer with NaCl before extraction. |
| Low or No Yield After Work-up | - Incomplete reaction.- Product lost during washes (e.g., protonated product washed away with acid).- Product is volatile and lost during solvent removal. | - Always check for reaction completion via TLC before beginning the work-up.[9]- Re-extract the combined aqueous washes after adjusting the pH.- Use caution during rotary evaporation; avoid high temperatures and excessive vacuum. |
| Oily Product That Won't Crystallize | - Presence of impurities that inhibit crystallization.- Product may be an oil at room temperature. | - Purify by column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[19]- Try co-crystallization with another agent.[19] |
References
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound | 31557-73-0 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. epfl.ch [epfl.ch]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. CN102020606A - Synthesis method for nitropyridine compounds - Google Patents [patents.google.com]
- 18. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 19. unifr.ch [unifr.ch]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-Ethyl-5-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Ethyl-5-nitropyridine Derivatives
In the landscape of modern medicinal and agricultural chemistry, pyridine-based heterocycles are foundational structural motifs.[1] Among these, this compound and its derivatives have emerged as critical intermediates in the synthesis of a wide array of bioactive molecules. The strategic placement of the nitro group activates the pyridine ring for nucleophilic substitution, while the ethyl group provides a lipophilic handle, making these compounds versatile building blocks for drug discovery and the development of novel materials.[1][2] For instance, 2-chloro-5-nitropyridine, a related precursor, is instrumental in creating insecticides and fungicides.[1]
However, transitioning the synthesis of these valuable compounds from the laboratory bench to a pilot or industrial scale presents significant challenges. The nitration of aromatic compounds is a notoriously energetic and potentially hazardous process.[3][4][5] This guide provides a comprehensive framework for navigating the complexities of scaling up the synthesis of this compound, emphasizing safety, efficiency, and reproducibility.
The Core Challenge: Managing the Exotherm of Aromatic Nitration
The primary obstacle in the scale-up synthesis of this compound is the management of the highly exothermic nitration reaction. The use of mixed acid (a combination of concentrated nitric and sulfuric acids) generates the potent nitronium ion (NO₂⁺), the active electrophile in this reaction.[6]
Causality Behind the Hazard:
-
Thermal Runaway: The reaction generates a significant amount of heat. If this heat is not dissipated effectively, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure. This phenomenon, known as thermal runaway, can result in violent decomposition, gas evolution (NOx), and potentially an explosion.[3][4]
-
Heat Transfer Limitations: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This makes it progressively more difficult to remove heat efficiently, exacerbating the risk of thermal runaway.[7][8]
-
Mixing Inefficiencies: In large reactors, achieving homogeneous mixing can be challenging. Poor mixing can lead to localized "hot spots" where the concentration of reagents is high, initiating a runaway reaction.[9]
Therefore, a successful scale-up strategy is fundamentally a strategy for meticulous thermal and kinetic control.
Strategic Synthesis Pathway: Direct Nitration of 2-Ethylpyridine
While several synthetic routes to this compound exist, the direct nitration of commercially available 2-ethylpyridine offers a convergent and economically viable pathway. This approach avoids the multiple steps that might be required if starting from other pyridine derivatives.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion attacks the electron-rich pyridine ring. The presence of the deactivating nitro group on the product makes subsequent nitrations less favorable, aiding in selectivity.[6]
Detailed Protocol: Scale-Up Synthesis of this compound
This protocol is designed for a 10x scale-up from a typical lab-scale synthesis and should be conducted in a well-ventilated fume hood or a designated process bay equipped with appropriate safety measures.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Volume/Mass | Notes |
| 2-Ethylpyridine | 107.15 | 1.0 | 107.15 g | Starting material. Ensure >98% purity. |
| Sulfuric Acid (98%) | 98.08 | 4.0 | 213 mL (400 g) | Catalyst and dehydrating agent. |
| Nitric Acid (fuming, 90%) | 63.01 | 1.2 | 84 mL (126 g) | Nitrating agent. Handle with extreme care. |
| Dichloromethane (DCM) | 84.93 | - | As needed | Extraction solvent. |
| Saturated Sodium Bicarbonate | - | - | As needed | For neutralization. |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent. |
| Ice | - | - | As needed | For quenching and cooling. |
Equipment
-
1 L, 3-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.
-
A cooling bath (e.g., ice-salt or a circulating chiller) capable of maintaining temperatures at or below 0°C.
-
Secondary containment for all glassware.[7]
-
Personal Protective Equipment (PPE): Acid-resistant gloves, a face shield, safety goggles, and a chemical-resistant lab coat are mandatory.[10]
Step-by-Step Synthesis Protocol
-
Preparation of Mixed Acid: In the 1 L flask, carefully add the concentrated sulfuric acid (213 mL). Begin stirring and cool the acid to 0°C using the cooling bath.
-
Slow Addition of Nitric Acid: Once the sulfuric acid is at 0°C, slowly add the fuming nitric acid (84 mL) dropwise via the dropping funnel. Crucially, maintain the internal temperature below 10°C throughout the addition. This step is highly exothermic. The rate of addition should be controlled to prevent a temperature spike.
-
Cooling the Nitrating Mixture: After the addition is complete, cool the mixed acid back down to 0°C.
-
Addition of 2-Ethylpyridine: Begin the slow, dropwise addition of 2-ethylpyridine (107.15 g) to the cold, stirred mixed acid. This is the most critical step. The internal temperature must be rigorously maintained between 0°C and 5°C. The addition should take no less than 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.[11]
-
Controlled Quenching: Prepare a large beaker or reactor containing a vigorously stirred mixture of crushed ice and water (approximately 2 kg). Slowly and carefully pour the reaction mixture onto the ice.[10] This quenching process is also exothermic and must be done with caution to avoid splashing.
-
Neutralization and Extraction:
-
Once the quenched mixture has reached room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7-8. Be prepared for significant gas (CO₂) evolution.
-
Transfer the neutralized mixture to a large separatory funnel and extract the product with dichloromethane (3 x 300 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with water (200 mL) and then with brine (200 mL) to aid in drying.[10]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude this compound as an oil or solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and isolation of crude this compound.
Purification Protocol: Recrystallization
The crude product can often be purified by recrystallization to yield a solid product with high purity.
-
Solvent Selection: A common solvent system for nitropyridines is a mixture of ethanol and water. The ideal solvent system should dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Appearance | Yellowish solid or oil[12] |
| Melting Point | Literature values should be consulted for the specific derivative. |
| ¹H NMR | Characteristic peaks for the ethyl group and aromatic protons on the pyridine ring. |
| GC-MS | A single major peak with the correct mass-to-charge ratio for the molecular ion (M⁺).[13] |
| Purity (HPLC) | >98% purity is typically desired for drug development applications. |
Critical Safety Considerations for Scale-Up
Safety is the paramount concern in any nitration reaction.
-
Hazard Evaluation: Before beginning, a thorough hazard evaluation must be conducted. Reaction calorimetry is highly recommended for scale-up to accurately determine the heat of reaction and potential for thermal runaway.[3][4]
-
Never Work Alone: Scale-up reactions should never be performed unattended or alone.[7]
-
Controlled Addition: The rate of reagent addition is a critical safety parameter. Use a syringe pump or a calibrated dropping funnel for precise control.
-
Emergency Plan: Have a clear plan for what to do in case of a thermal runaway. This includes having a large volume of quenching agent (ice/water) readily available and ensuring clear access to emergency exits and safety showers.
-
Ventilation: The reaction releases toxic nitrogen oxide (NOx) gases. All operations must be conducted in a high-performance fume hood.
-
Waste Disposal: The acidic aqueous waste must be neutralized carefully before disposal according to institutional guidelines.
Overall Process Flow Diagram
Caption: High-level process flow from synthesis to final product quality control.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 31557-73-0 [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Ethyl-5-nitropyridine as a Strategic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Importance of the Nitropyridine Scaffold
In the landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) relies on the availability of versatile and reliable chemical building blocks.[] 2-Ethyl-5-nitropyridine is one such critical intermediate, belonging to the broader class of nitropyridine derivatives that are foundational to the synthesis of numerous therapeutic agents.[][2] Its value lies in the strategic placement of its functional groups: the nitro group at the 5-position and the ethyl group at the 2-position of the pyridine ring.
The electron-withdrawing nature of the nitro group makes it a versatile handle for chemical modification, most notably its facile reduction to a primary amine (5-amino-2-ethylpyridine).[3][4] This transformation unlocks a wealth of subsequent chemical reactions, including amide bond formations, diazotization, and various coupling reactions, enabling the construction of complex, biologically active molecules.[5][6] The resulting aminopyridine core is a privileged scaffold found in a wide range of APIs, from central nervous system agents to anti-inflammatory drugs.[2][7] This guide provides a detailed exploration of this compound, outlining its properties, key synthetic transformations, and step-by-step protocols relevant to drug discovery and development professionals.
Physicochemical & Safety Data
A thorough understanding of the physical properties and safety profile of an intermediate is paramount for its effective and safe use in a laboratory or manufacturing setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 31557-73-0 | [8] |
| Molecular Formula | C₇H₈N₂O₂ | [9] |
| Molecular Weight | 152.15 g/mol | [8] |
| Appearance | Not specified, likely a solid or liquid | [8][9] |
| Boiling Point | 248 °C | [8] |
| Density | 1.195 g/cm³ |[8] |
Safety & Handling Precautions: As with all nitroaromatic compounds, this compound and its derivatives should be handled with care in a well-ventilated fume hood.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[12] Review the full Safety Data Sheet (SDS) before commencing any experimental work. During reduction reactions, particularly catalytic hydrogenation, be mindful of the potential for exothermic events and the hazards associated with flammable solvents and hydrogen gas.[13][14]
Core Synthetic Transformation: Reduction to 5-Amino-2-ethylpyridine
The single most important reaction of this compound in API synthesis is the reduction of its nitro group to form 5-Amino-2-ethylpyridine. This transformation is the gateway to introducing the key amine functionality required for building more complex pharmaceutical scaffolds. Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, clean reaction profile, and atom economy.[3][13]
Mechanism Insight: The reaction proceeds via heterogeneous catalysis, typically using a precious metal catalyst like Palladium on Carbon (Pd/C) or Platinum (Pt).[4][13] The process involves the adsorption of the nitropyridine and molecular hydrogen onto the catalyst surface. The catalyst facilitates the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates, ultimately yielding the primary amine (-NH₂).[14] The choice of solvent (e.g., methanol, ethanol) and reaction conditions (temperature, pressure) is critical for achieving high yield and selectivity.[3]
Application Protocol 1: Catalytic Hydrogenation of this compound
This protocol details a standard laboratory procedure for the synthesis of 5-Amino-2-ethylpyridine.
Objective: To achieve a high-yield synthesis of 5-Amino-2-ethylpyridine via the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), ACS grade
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas, inert
-
Celite® or a suitable filter aid
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactor Setup: To a clean, dry Parr reactor vessel, add this compound (e.g., 10.0 g, 65.7 mmol).
-
Solvent Addition: Add methanol (e.g., 100 mL) to the vessel to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 0.5 g, 5 mol% loading). Causality Note: The catalyst is added under an inert atmosphere to prevent potential ignition of the dry catalyst in the presence of flammable solvent vapors.
-
Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with nitrogen (to ~2 bar) and venting three times to remove all oxygen.
-
Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 bar).[14]
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 2-24 hours.[3][4]
-
Reaction Quench & Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen three times. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[13] Wash the filter cake with a small amount of methanol to ensure complete recovery of the product. Safety Note: The filtered catalyst can be pyrophoric and should be quenched by submerging in water immediately after filtration.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting residue is the crude 5-Amino-2-ethylpyridine.[4]
-
Purification & Characterization (Self-Validation): The crude product is often of sufficient purity for subsequent steps.[4] However, it can be further purified by vacuum distillation or recrystallization if necessary. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Application Note 2: Building Complexity for API Scaffolds
The newly synthesized 5-Amino-2-ethylpyridine is a versatile precursor for constructing more elaborate molecular architectures. One common subsequent transformation is the formation of an amide bond by reacting the amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride). This reaction is fundamental to the synthesis of a vast number of APIs.
Caption: Synthetic pathway from this compound to a representative API scaffold.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Stalling | Catalyst poisoning (e.g., by sulfur impurities). Insufficient hydrogen pressure. Catalyst deactivation. | Use higher purity starting materials. Increase hydrogen pressure within safe limits. Increase catalyst loading or use a fresh batch of catalyst. Consider alternative catalysts like Platinum oxide (PtO₂).[13] |
| Formation of Byproducts | Over-reduction of the pyridine ring. Formation of azo/azoxy compounds. | Use milder conditions (lower temperature/pressure). Ensure complete removal of oxygen before hydrogenation. Adding catalytic amounts of vanadium compounds can suppress hydroxylamine accumulation and subsequent side reactions.[14] |
| Low Isolated Yield | Product loss during filtration. Incomplete extraction or concentration. | Ensure the filter cake is washed thoroughly with the reaction solvent. Optimize work-up procedures. Confirm product identity and purity before concluding a low yield. |
Conclusion
This compound is a highly valuable and strategic intermediate in the synthesis of active pharmaceutical ingredients. Its utility is primarily derived from the nitro group, which serves as a robust precursor to the versatile 5-amino functionality. The catalytic hydrogenation to 5-Amino-2-ethylpyridine is a reliable and scalable key transformation that opens the door to a wide array of subsequent chemical modifications. By understanding the properties, reaction mechanisms, and detailed protocols associated with this intermediate, researchers and drug development professionals can effectively leverage its potential in the efficient construction of novel and complex therapeutic agents.
References
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 7. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 31557-73-0 [m.chemicalbook.com]
- 9. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Application Note: Mastering Regioselectivity in Reactions of 2-Ethyl-5-nitropyridine for Drug Discovery and Synthesis
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are cornerstone building blocks in modern medicinal chemistry and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in a vast array of pharmaceuticals, including antiviral agents, kinase inhibitors, and central nervous system drugs. However, the selective functionalization of the pyridine ring, particularly when polysubstituted, presents a significant synthetic challenge. The regiochemical outcome of a reaction is not merely a matter of academic interest; it is a critical determinant of a molecule's biological activity and intellectual property value.
This Application Note provides an in-depth guide to understanding and controlling the regioselectivity of reactions involving 2-Ethyl-5-nitropyridine, a versatile intermediate with distinct electronic characteristics. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern its reactivity. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.
Electronic Landscape of this compound: A Tale of Two Substituents
The reactivity of the this compound ring is a direct consequence of the interplay between the electron-donating ethyl group, the strongly electron-withdrawing nitro group, and the inherent electron-deficient nature of the pyridine nitrogen.
-
The Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a general polarization of electron density away from the ring carbons. This makes the pyridine ring electron-deficient and generally less reactive towards electrophilic aromatic substitution (EAS) than benzene, but significantly more susceptible to nucleophilic aromatic substitution (SNAr).
-
5-Nitro Group (The Activator): The nitro group at the C5 position is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deactivates the ring towards EAS but, crucially, activates it for SNAr, particularly at the ortho and para positions relative to itself.
-
2-Ethyl Group (The Modulator): The ethyl group at the C2 position is a weak electron-donating group through induction. It provides some steric hindrance at the adjacent C3 position.
This electronic arrangement creates a highly polarized ring system where specific positions are primed for selective attack. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.
Figure 1: Predicted sites for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway
Given its electronic profile, this compound is an excellent substrate for SNAr reactions. Nucleophiles will preferentially attack the positions ortho and para to the powerful nitro- group. In this case, these are the C4 and C6 positions.
Regioselectivity in SNAr: C4 vs. C6 Position
While both C4 and C6 are activated, the regiochemical outcome can often be controlled or is inherently favored based on the nature of the nucleophile and the reaction conditions. The C4 position is generally more sterically accessible than the C6 position, which is adjacent to the pyridine nitrogen. However, the formation of the Meisenheimer intermediate, the rate-determining step in SNAr, is stabilized by the adjacent nitrogen for attack at C6. For many common nucleophiles, such as amines and alkoxides, the reaction proceeds readily, often with a mixture of isomers that may require careful optimization to control.
A common strategy to achieve high regioselectivity is to first convert the pyridine to its N-oxide. Oxidation of the pyridine nitrogen enhances the electrophilicity of the C4 and C6 positions. Subsequent nitration of 2-ethylpyridine N-oxide, followed by nucleophilic substitution, is a well-established route. For instance, the reaction of this compound with a nucleophile like an amine would be expected to yield a mixture of 4- and 6-substituted products.
Protocol: Regioselective Amination of a this compound Derivative
This protocol details a representative SNAr reaction on a related, commercially available starting material, 2-chloro-5-nitropyridine, to illustrate the principle. The same logic applies to a substrate where a leaving group is present at the 4 or 6 position of this compound.
Objective: To synthesize 2-(Ethylamino)-5-nitropyridine via SNAr.
Materials:
-
2-Chloro-5-nitropyridine
-
Ethylamine (70% in water or as a solution in a suitable solvent)
-
Potassium Carbonate (K2CO3)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), potassium carbonate (2.0 eq), and ethanol (20 mL).
-
Addition of Nucleophile: While stirring, add ethylamine (1.5 eq) to the suspension. The reaction is often exothermic, so controlled addition may be necessary.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water (30 mL) and ethyl acetate (30 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired 2-(ethylamino)-5-nitropyridine.
Self-Validation and Causality:
-
Choice of Base: Potassium carbonate is a mild base sufficient to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Ethanol is a common and effective solvent for this type of transformation. For less reactive nucleophiles, a higher boiling point polar aprotic solvent like DMF or DMSO might be required.
-
Excess Nucleophile: A slight excess of ethylamine ensures the complete consumption of the starting material.
-
Monitoring: Regular monitoring by TLC or LC-MS is crucial to avoid the formation of side products due to prolonged heating.
Metal-Catalyzed Cross-Coupling Reactions
The functionalization of this compound can also be achieved through modern cross-coupling methodologies. For these reactions to be effective, a leaving group (typically a halide) must first be installed on the pyridine ring. The regioselectivity of the initial halogenation step is therefore critical.
Halogenation of this compound
Direct halogenation of this compound is challenging due to the deactivated nature of the ring. A more viable strategy involves the synthesis of the corresponding halopyridine from other precursors. For example, starting from 2-amino-5-nitropyridine, a Sandmeyer reaction can be employed to install a chloro, bromo, or iodo group at the 2-position.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation. We will assume the starting material is 2-Ethyl-4-chloro-5-nitropyridine.
Objective: To synthesize 2-Ethyl-5-nitro-4-phenylpyridine.
Materials:
-
2-Ethyl-4-chloro-5-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or a more advanced ligand like SPhos
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane and Water (as a solvent mixture)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)2 (0.02 eq) and PPh3 (0.08 eq) in dioxane for 10 minutes under an inert atmosphere.
-
Reaction Setup: In the main reaction flask, combine 2-Ethyl-4-chloro-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Inerting the System: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Add the dioxane/water (e.g., 4:1 ratio) solvent mixture, followed by the pre-formed catalyst solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Proceed with a standard aqueous work-up, extraction, drying, and purification by column chromatography as described in the SNAr protocol.
Figure 2: Generalized workflow for a Suzuki-Miyaura reaction.
Summary of Regioselectivity and Data
| Reaction Type | Reagent/Catalyst | Primary Site of Reaction | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | C4 and C6 | Activated by the electron-withdrawing nitro group at C5. |
| Suzuki-Miyaura Cross-Coupling | Boronic Acid, Pd Catalyst | Requires a pre-installed leaving group (e.g., Cl, Br, I, OTf) | Position of coupling is determined by the position of the leaving group. |
| Electrophilic Aromatic Substitution (EAS) | e.g., HNO3/H2SO4 | Generally not favored | The ring is strongly deactivated by both the pyridine nitrogen and the nitro group. |
Conclusion and Future Directions
This compound is a molecule whose reactivity is dominated by the powerful activating effect of the C5-nitro group, making it an ideal substrate for nucleophilic aromatic substitution at the C4 and C6 positions. While direct electrophilic substitution is largely unfeasible, modern cross-coupling reactions, contingent on the prior regioselective installation of a leaving group, unlock a vast chemical space for derivatization.
Future research in this area will likely focus on the development of novel catalytic systems that can achieve C-H activation directly on the electron-deficient pyridine ring, bypassing the need for pre-functionalization. Such advancements would represent a paradigm shift in the synthesis of complex pyridine-containing molecules, further empowering drug discovery and development professionals.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-5-nitropyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethyl-5-nitropyridine via column chromatography. Drawing upon established chromatographic principles and extensive field experience, this document offers detailed troubleshooting protocols and answers to frequently encountered questions, ensuring both scientific rigor and practical success.
Introduction to the Challenge
This compound is a key intermediate in various synthetic pathways. Its structure, featuring a basic pyridine nitrogen and a polar nitro group, presents specific challenges during purification with standard silica gel chromatography. The basicity of the pyridine ring can lead to strong interactions with the acidic silanol (Si-OH) groups on the silica surface, often resulting in poor peak shape (tailing), irreversible adsorption, or even degradation of the target molecule.[1][2] This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the column chromatography of this compound.
Q1: I'm observing significant peak tailing, and my compound is eluting over many fractions. What's happening and how do I fix it?
Probable Cause: This is a classic sign of strong interaction between your basic compound and the acidic stationary phase.[1] The nitrogen atom on the pyridine ring interacts strongly with residual acidic silanol groups on the silica gel surface, causing a portion of the molecules to be retained longer than the bulk, which smears out the elution band.[1]
Solutions:
-
Mobile Phase Modification (Competing Base): The most common and effective solution is to deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase.[3][4]
-
Protocol: Add 0.5-2% TEA to your pre-determined solvent system (e.g., Hexane:Ethyl Acetate). The TEA will preferentially bind to the active silanol sites, effectively shielding your this compound from these unwanted interactions and resulting in a much sharper, more symmetrical elution band.[2]
-
-
Increase Mobile Phase Polarity: Once the compound begins to elute, you can sometimes mitigate tailing by gradually increasing the polarity of the mobile phase (gradient elution).[5] This helps to overcome the strong interactions and push the compound off the column more efficiently.
Q2: My compound seems to be stuck on the column. I've collected many fractions, but there's no sign of it. What should I do?
Probable Causes & Solutions:
-
Cause A: Insufficient Mobile Phase Polarity: Your chosen solvent system may not be strong (polar) enough to move the compound down the column.
-
Solution: Systematically increase the percentage of the polar solvent in your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on, while carefully monitoring the eluent with TLC.[5]
-
-
Cause B: On-Column Decomposition: this compound, like some other nitrogen-containing heterocycles, may be sensitive to the highly acidic environment of standard silica gel and could be degrading.[5][6]
-
Solution: First, confirm this hypothesis. Scrape a small amount of silica from a TLC plate into a vial, add a solution of your compound, and let it sit for 30 minutes. Then, spot this mixture on a new TLC plate and compare it to a fresh spot of your starting material. If a new, lower Rf spot or streaking from the baseline appears, decomposition is likely.[5] To proceed, you must use a less acidic stationary phase like neutral alumina or deactivated silica gel as described in Q1.[3][5]
-
-
Cause C: Eluted in the Solvent Front: It is possible the compound is much less polar than anticipated in your chosen solvent system and eluted very quickly in the first few fractions.[5]
-
Solution: Concentrate the very first fractions you collected and analyze them by TLC.[5]
-
Q3: The separation between my product and a close-running impurity is very poor, even though they looked separable on TLC. Why?
Probable Cause: The separation seen on a TLC plate can sometimes be misleading. Co-elution can occur if you overload the column or if the sample was not loaded in a tight, concentrated band.[1] Furthermore, a poor choice of solvent can lead to one compound dissolving well while another does not, altering their behavior on the column compared to the TLC plate.[5]
Solutions:
-
Re-optimize the Mobile Phase: The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities. Screen several different solvent systems using TLC. A good target Rf for your product is around 0.2-0.3, as this range often provides the best balance of resolution and elution time.[3][7]
-
Employ Gradient Elution: Start the chromatography with a lower polarity mobile phase than your optimal TLC conditions. This will keep all compounds tightly adsorbed at the top of the column. Then, slowly and systematically increase the polarity of the mobile phase. This technique enhances separation by allowing the less polar compounds to travel down the column first, well ahead of the more polar ones.[4]
-
Check Sample Loading: Ensure you are using an appropriate loading technique. If your compound is poorly soluble in the mobile phase, use the dry loading method to achieve a narrow starting band.[7][8]
Q4: My final yield is very low. Where did my compound go?
Probable Cause: Low recovery is typically due to irreversible adsorption or decomposition on the column (see Q2, Cause B).[5] The basic nitrogen can bind so strongly to the acidic silica that a portion of the material does not elute.
Solutions:
-
Deactivate the Stationary Phase: This is the primary solution. As detailed in Q1, using a mobile phase containing triethylamine or switching to a neutral stationary phase like alumina will prevent the loss of your product due to strong acidic interactions.[4][5]
-
Use a "Plug" Filtration: If the impurities are much more polar than your product (i.e., they stick to the baseline on TLC), you can perform a rapid purification by passing a solution of your crude material through a short, wide "plug" of silica gel. This removes the baseline impurities without the risk of losing the product on a long column.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (40-63 µm) is the first choice due to its high resolving power and cost-effectiveness. However, given the basic nature of the pyridine moiety, you must be prepared to address the potential for peak tailing and sample loss.[1][2] If these issues are observed, the "best" stationary phase becomes one of the following:
-
Silica Gel with a TEA-modified Mobile Phase: This is often the most practical solution.
-
Neutral Alumina: A good alternative if your compound proves to be highly sensitive to the acidity of silica gel.[5]
Q2: How do I properly select and optimize a mobile phase?
The process always begins with Thin Layer Chromatography (TLC).[7]
-
Screening: Test various binary solvent systems. A common starting point is a mixture of a non-polar solvent (like Hexanes or Pentane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).[9]
-
Target Rf: Adjust the ratio of the solvents until your product, this compound, has an Rf value between 0.2 and 0.4.[7]
-
Confirmation: Ensure that your impurities have different Rf values, providing a basis for separation.
Q3: What is the difference between liquid loading and dry loading, and which should I use?
-
Liquid Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase (or a solvent of similar or lower polarity) and carefully pipetting it onto the top of the packed column.[8] This method is fast and simple but should only be used if your sample dissolves easily in a very small volume of a weak solvent.[7]
-
Dry Loading: Involves pre-adsorbing your crude sample onto a small amount of silica gel. The sample is first dissolved in a volatile solvent (like DCM), silica gel is added, and the solvent is removed by rotary evaporation to yield a dry, free-flowing powder. This powder is then carefully added to the top of the column.[7][8]
Use dry loading when:
-
Your sample is not very soluble in the mobile phase.
-
You need to use a strong, polar solvent (like DCM or Methanol) to dissolve your sample, as this would ruin the separation if loaded directly.[8]
-
You are performing a very high-resolution separation, as it ensures the tightest possible starting band.
Q4: How do I effectively track my compound during elution and combine the correct fractions?
Systematic analysis of the collected fractions using TLC is critical.[10]
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or vials.
-
Spot Fractions on TLC: On a single TLC plate, spot your crude starting material, followed by every second or third fraction.
-
Develop and Visualize: Develop the TLC plate in your elution solvent system and visualize the spots (e.g., under a UV lamp).
-
Combine Fractions: Identify all fractions that contain only your pure product (by comparing the Rf to your starting material) and combine them in a clean flask for solvent removal. Fractions that are mixtures of your product and an impurity may need to be combined and re-purified.
Experimental Protocols & Data
Table 1: Key Parameters for Column Chromatography of this compound
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice. Be prepared to deactivate if peak tailing occurs.[11] |
| Alternative Phase | Neutral Alumina | Use if compound degrades on silica gel.[5] |
| Mobile Phase (TLC) | Start with Hexane:Ethyl Acetate mixtures. | A versatile system for compounds of moderate polarity.[9] Adjust ratio to achieve target Rf. |
| Target Rf Value | 0.2 - 0.3 | Provides optimal balance between separation and elution time.[3] |
| Mobile Phase Additive | 0.5 - 2% Triethylamine (TEA) | Masks acidic silanol sites, preventing peak tailing of the basic pyridine.[3][4] |
| Sample Loading | Dry Loading | Recommended for ensuring a narrow band and achieving the best resolution.[7][8] |
| Elution Method | Isocratic or Gradient | Isocratic is simpler if separation is easy. Gradient is better for complex mixtures with wide polarity differences.[4] |
Step-by-Step Purification Protocol
-
TLC Method Development:
-
Prepare a stock solution of your crude this compound in a solvent like dichloromethane.
-
On a TLC plate, test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find a system where the product has an Rf of ~0.25.
-
If peak streaking is observed, prepare a new mobile phase containing 1% TEA and re-run the TLC.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size glass column.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of dichloromethane in a round-bottom flask.
-
Add ~1-2 g of silica gel to the flask.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully layer this powder onto the top of the packed column bed. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
If running a gradient, start with a low polarity solvent and systematically increase the percentage of the more polar solvent after a set number of fractions.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC as described in FAQ Q4.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visual Workflow Guides
Troubleshooting Logic
Caption: A high-level workflow for troubleshooting common chromatography issues.
Standard Purification Workflow
Caption: Standard workflow for purification by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. organomation.com [organomation.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.cn]
Technical Support Center: Synthesis of 2-Ethyl-5-nitropyridine
Answering the user's request.
A Guide to Troubleshooting and Impurity Removal
Welcome to the technical support center for the synthesis and purification of 2-Ethyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The synthesis of this compound, typically achieved through the nitration of 2-ethylpyridine, is prone to the formation of several impurities. Understanding these is the first step to effective purification.
-
Positional Isomers: The primary challenge is often the separation from other nitrated isomers, such as 2-Ethyl-3-nitropyridine. The directing effects of the ethyl group and the pyridine nitrogen can lead to a mixture of products.[1][2]
-
Unreacted Starting Material: Incomplete nitration will leave residual 2-ethylpyridine in your crude product.
-
Di-nitrated Products: Under harsh reaction conditions, over-nitration can occur, leading to the formation of di-nitro ethylpyridine species.
-
Pyridine N-Oxide Derivatives: The reaction conditions for nitration can sometimes lead to the oxidation of the pyridine nitrogen, forming this compound N-oxide as a byproduct.[3]
-
Residual Acids and Salts: Inorganic impurities from the nitrating mixture (e.g., sulfuric acid, nitric acid) and salts generated during the neutralization/workup phase are common.[3]
Q2: My crude product is a dark oil/solid. What does this indicate?
A2: A dark coloration, often brown or deep yellow, is typical for crude nitration products and usually indicates the presence of polymeric or degradation byproducts. While visually disconcerting, many of these colored impurities are highly polar and can often be removed effectively using standard purification techniques like column chromatography or treatment with activated carbon during recrystallization.[4]
Q3: Which analytical techniques are essential for assessing the purity of this compound?
A3: A multi-pronged analytical approach is crucial for accurately determining the purity of your product and identifying contaminants.
-
Thin-Layer Chromatography (TLC): This is an indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is also vital for developing the optimal solvent system for column chromatography.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides high-resolution separation of the main product from its impurities. For basic compounds like pyridines, peak tailing can be an issue due to interaction with silica-based columns.[6] This can often be mitigated by using a mobile phase additive like triethylamine (TEA) or by adjusting the pH.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying isomeric impurities, which will have distinct spectral patterns.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product (C₇H₈N₂O₂, MW: 152.15 g/mol ) and can help identify the mass of unknown impurities.[7][8]
Troubleshooting Guide: Purification Workflows
A logical approach to purification is key. The following diagram outlines a general workflow for moving from a crude reaction mixture to a purified, well-characterized product.
Caption: A general workflow for the purification and analysis of this compound.
Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[9] The goal is to find a solvent (or solvent system) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[10]
| Problem | Potential Cause | Solution |
| Product "Oils Out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The solvent is too non-polar for the compound. | 1. Switch to a lower-boiling point solvent. 2. Re-heat to dissolve the oil, then allow the flask to cool slowly (e.g., in a warm water bath, then on the benchtop, finally in an ice bath).[10] 3. Add a more polar "co-solvent" dropwise until the solution just becomes clear, then cool slowly.[11] |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated and requires a nucleation site. | 1. Boil off some of the solvent to increase the concentration and attempt cooling again. 2. Try "seeding" the solution with a tiny crystal of pure product or scratching the inside of the flask with a glass rod at the solvent line.[10] |
| Poor recovery of the purified product. | 1. The chosen solvent has too high a solubility for the compound, even at low temperatures. 2. Premature crystallization occurred during a hot filtration step. | 1. Re-evaluate the solvent choice. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be more effective.[11] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated and use a slight excess of hot solvent to prevent the product from crashing out. |
| Product is still impure after recrystallization. | 1. Impurities have very similar solubility profiles to the product. 2. The rate of crystallization was too fast, trapping impurities within the crystal lattice. | 1. A second recrystallization may be necessary. If impurities persist, column chromatography is likely required. 2. Ensure the cooling process is slow and gradual to allow for the formation of pure, well-ordered crystals.[10] |
Guide 2: Silica Gel Column Chromatography
Column chromatography is the method of choice for separating complex mixtures, particularly for removing isomeric impurities or when the product is an oil.[12] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Caption: A decision tree for common column chromatography issues with pyridine compounds.
| Problem | Potential Cause | Solution |
| Poor separation between product and impurity (Rf values are too close). | 1. The eluent system is not optimized. 2. The column was overloaded with too much crude material. | 1. The ideal eluent should give the target compound an Rf of ~0.2-0.3 on TLC. Test various solvent ratios (e.g., Hexane:Ethyl Acetate) to achieve this. A gradient elution (gradually increasing polarity) may be required for complex mixtures.[13] 2. Use a larger column or purify the material in smaller batches. A general rule is to use a silica gel mass of 50-100 times the mass of the crude product. |
| Low or no recovery of the product. | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound is highly polar and requires a very polar eluent to move. | 1. This can happen with very basic compounds on acidic silica. Deactivating the silica by pre-flushing the column with an eluent containing 1% triethylamine can prevent this.[6][13] 2. After running the initial non-polar eluent, flush the column with a highly polar solvent like 10% methanol in dichloromethane to recover any remaining material. |
| The column "cracks" or runs dry. | The silica gel was not packed properly, or the solvent level dropped below the top of the stationary phase. | Always ensure the silica is fully wetted and settled before loading the sample. Maintain a constant head of solvent above the silica at all times during the run. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of a sample and to determine an appropriate solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with lid
-
Sample dissolved in a volatile solvent (e.g., dichloromethane)
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of ~0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the lid and let it equilibrate.
-
Using a capillary spotter, carefully spot a small amount of your dissolved sample onto the baseline of the TLC plate. Also spot the starting material for comparison if available.
-
Place the TLC plate into the equilibrated chamber, ensuring the baseline is above the eluent level. Close the lid.
-
Allow the eluent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Interpretation: A pure compound should show a single spot. Multiple spots indicate impurities. The ideal eluent for column chromatography will result in the desired product having an Rf value of approximately 0.2-0.3.[13]
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound by separating it from isomers and other impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Optimized eluent (determined by TLC)
-
Chromatography column, sand, cotton wool
-
Collection tubes/flasks
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column and allow it to pack evenly under gravity or gentle pressure. Tap the column gently to ensure even packing.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble materials, adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder. Carefully add the sample to the top of the packed column.[5][13]
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Separation: Collect the eluting solvent in a series of fractions. Spot each fraction (or every few fractions) on a TLC plate to track the separation and identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[5]
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 31557-73-0 [m.chemicalbook.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. goldbio.com [goldbio.com]
- 13. Purification [chem.rochester.edu]
Technical Support Center: 2-Ethyl-5-nitropyridine Reactions
Welcome to the Technical Support Center for 2-Ethyl-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and subsequent reactions of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound via nitration of 2-ethylpyridine?
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the nitration reaction. The ethyl group at the 2-position and the nitrogen atom in the pyridine ring direct the incoming nitro group to different positions, leading to a mixture of isomers.
Q2: What is the most common isomeric byproduct during the nitration of 2-ethylpyridine?
The most common isomeric byproduct is 2-ethyl-3-nitropyridine . The ethyl group is an ortho-, para-director, while the pyridine nitrogen directs meta. This results in substitution at both the 3- and 5-positions. The formation of 2-amino-3-nitropyridine as a byproduct in the nitration of 2-aminopyridine is a well-documented analogous reaction.[1][2]
Q3: Can the ethyl group undergo side reactions during nitration?
Yes, under harsh nitrating conditions (e.g., high temperatures, strong oxidizing acids), the ethyl group is susceptible to oxidation. This can lead to the formation of 2-(1-hydroxyethyl)-5-nitropyridine or further oxidation to 2-acetyl-5-nitropyridine . The oxidation of alkyl chains on aromatic rings by nitric acid is a known side reaction.[3]
Q4: What are common side products when using this compound in nucleophilic aromatic substitution (SNAr) reactions?
In SNAr reactions, the strong electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. While the intended reaction is typically substitution at the position ortho or para to the nitro group (if a leaving group is present), side reactions can occur. With strong bases or high temperatures, unwanted reactions involving the ethyl group can be observed, such as deprotonation followed by subsequent reactions. Additionally, if the reaction conditions are not carefully controlled, rearrangement of the pyridine ring or the formation of dimeric byproducts can occur, similar to what has been observed with other nitropyridine derivatives.[4]
Q5: What should I be aware of during the reduction of the nitro group in this compound?
The reduction of the nitro group to an amino group is a common transformation. However, several side products can form depending on the reducing agent and reaction conditions.
-
Partial reduction: Incomplete reduction can lead to the formation of nitroso (-NO ) or hydroxylamino (-NHOH ) intermediates.
-
Pyridine ring reduction: Strong reducing agents, such as catalytic hydrogenation under high pressure or with certain catalysts (e.g., PtO2), can lead to the partial or complete hydrogenation of the pyridine ring, yielding piperidine derivatives.[5]
-
Reactions of the ethyl group: While less common, some reducing agents could potentially affect the ethyl group, though this is generally not a primary concern under standard nitro reduction conditions.
Troubleshooting Guides
Guide 1: Synthesis of this compound - Minimizing Isomeric Impurities
Problem: Low yield of this compound and significant contamination with 2-ethyl-3-nitropyridine.
Root Cause Analysis: The formation of isomeric byproducts is a direct consequence of the directing effects of the ethyl group and the pyridine nitrogen. The reaction conditions, particularly temperature and the choice of nitrating agent, can influence the isomer ratio.
Corrective and Preventive Actions:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to improve selectivity for the 5-nitro isomer.
-
Choice of Nitrating Agent: Using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, may provide better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.
-
Purification Strategy:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Column Chromatography: Silica gel chromatography is often the most effective method for separating isomeric nitropyridine derivatives. A solvent system with a gradient of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to enrich the desired isomer.
-
Experimental Protocol: Separation of 2-Ethyl-3-nitropyridine and this compound by Column Chromatography
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude product.
-
Equilibrate the column with a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Load the sample onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the separated isomers.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Column Adsorbent | Silica Gel (60-120 mesh) | Standard choice for separation of moderately polar isomers. |
| Eluent System | n-Hexane / Ethyl Acetate | Provides good separation with adjustable polarity. |
| Gradient | Stepwise or Linear | A gradual increase in polarity often yields better separation. |
| Monitoring | TLC with UV visualization | Allows for easy identification of the aromatic nitro compounds. |
Guide 2: Nucleophilic Aromatic Substitution (SNAr) Reactions - Avoiding Unwanted Byproducts
Problem: Formation of multiple products or low conversion in SNAr reactions with this compound.
Root Cause Analysis: SNAr reactions are sensitive to the nature of the nucleophile, the solvent, the temperature, and the presence of a base. Side reactions can arise from competing reaction pathways or degradation of the starting material or product.
Corrective and Preventive Actions:
-
Nucleophile Choice: Use a nucleophile with appropriate reactivity. Highly reactive nucleophiles may lead to over-reaction or side reactions.
-
Solvent Selection: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).
-
Temperature Control: Start with a lower reaction temperature and gradually increase it if the reaction is slow. High temperatures can promote side reactions.
-
Base Selection: If a base is required, use a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to avoid its participation in the substitution reaction.
Workflow for Optimizing SNAr Reactions:
Caption: Workflow for optimizing SNAr reactions.
Guide 3: Reduction of the Nitro Group - Achieving High Selectivity for the Amine
Problem: Incomplete reduction of the nitro group or over-reduction of the pyridine ring.
Root Cause Analysis: The outcome of the reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions (temperature, pressure, and pH).
Corrective and Preventive Actions:
-
Choice of Reducing Agent:
-
For selective nitro reduction:
-
Catalytic Hydrogenation: Use catalysts like Pd/C or Raney Nickel under controlled hydrogen pressure and temperature. Ethanol or methanol are common solvents.
-
Metal/Acid Reduction: Systems like Sn/HCl or Fe/NH₄Cl are effective for selective nitro group reduction.
-
-
To avoid pyridine ring reduction: Avoid harsh conditions such as high-pressure hydrogenation with powerful catalysts like PtO₂ or Rh/C.
-
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant over-reduction occurs.
-
Work-up Procedure: The work-up is crucial, especially for metal/acid reductions, to remove metal salts and neutralize the product.
Comparison of Common Reducing Agents for Nitro Group Reduction:
| Reducing Agent/System | Advantages | Potential Side Products/Issues |
| H₂, Pd/C | Clean reaction, high yield. | Potential for pyridine ring reduction at high pressure/temp. |
| Sn/HCl | Effective and reliable. | Acidic work-up required, formation of tin salts. |
| Fe/NH₄Cl | Milder than Sn/HCl, neutral conditions. | Can be slower, requires filtration of iron salts. |
| NaBH₄/NiCl₂ | Can be selective under specific conditions. | Requires careful control of stoichiometry and temperature. |
Logical Flow for Selecting a Reduction Method:
Caption: Decision tree for selecting a nitro reduction method.
References
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Ethyl-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Ethyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses high-level issues that are commonly encountered during the synthesis of substituted nitropyridines.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yield is a frequent challenge in pyridine chemistry, primarily due to the electron-deficient nature of the pyridine ring. Under strongly acidic conditions, the ring nitrogen becomes protonated, forming a pyridinium ion, which further deactivates the ring towards electrophilic substitution.[1] The main factors to investigate are:
-
Synthetic Route Selection: Direct nitration of 2-ethylpyridine can be low-yielding. Consider alternative routes such as building the substituted ring from acyclic precursors or functionalizing a pre-existing 5-nitropyridine core.
-
Reaction Conditions: Harsh conditions (e.g., very high temperatures) required for some routes can lead to product degradation and the formation of byproducts.[1]
-
Regioselectivity: Formation of unwanted isomers (e.g., 2-ethyl-3-nitropyridine) directly impacts the yield of the desired product.
-
Purification Loss: The final product may be lost during complex purification steps required to remove byproducts or unreacted starting materials.
Q2: I am observing a mixture of isomers in my final product. How can I improve the regioselectivity to favor the 5-nitro isomer?
A2: Regioselectivity is a critical hurdle. Direct electrophilic nitration of pyridine itself overwhelmingly favors the 3-position.[1] For a 2-substituted pyridine like 2-ethylpyridine, the outcome is a competition between the directing effects of the alkyl group (ortho, para-directing) and the deactivating effect of the ring nitrogen. To favor the 5-position (para to the ethyl group and meta to the nitrogen), consider the following:
-
Indirect Routes: The most reliable method to control regioselectivity is often to use an indirect route. A highly effective strategy involves starting with a molecule that already has the desired nitro-group placement, such as 2-chloro-5-nitropyridine, and then introducing the ethyl group via a coupling reaction.
-
Steric Hindrance: The ethyl group at the 2-position will sterically hinder substitution at the 3-position to some extent, but this is often not sufficient to prevent its formation entirely.
-
Alternative Nitrating Agents: While classic HNO₃/H₂SO₄ is common, other reagents like dinitrogen pentoxide (N₂O₅) can sometimes offer different selectivity profiles under milder conditions.[1][2]
Q3: My reaction appears to stall and does not go to completion. What should I check first?
A3: Incomplete conversion can stem from several sources:
-
Reagent Purity: Ensure all starting materials, especially organometallics or moisture-sensitive catalysts, are pure and handled under appropriate inert conditions.
-
Temperature Control: Many reactions, particularly those involving organometallics, have a narrow optimal temperature window. Ensure your reaction temperature is accurately monitored and controlled.
-
Catalyst Deactivation: If using a catalyst (e.g., for a cross-coupling reaction), it may be deactivated by impurities in the starting materials or solvent.
-
Insufficient Reagent: Ensure you are using the correct stoichiometry. For reactions that are sensitive to equilibrium, using a slight excess of one reagent may be necessary to drive the reaction to completion.
Part 2: Troubleshooting Specific Synthetic Routes
The choice of synthetic strategy is the single most important factor determining yield and purity. Below, we analyze two plausible routes and provide detailed troubleshooting for each.
Route A: Direct Nitration of 2-Ethylpyridine
This one-step approach is attractive for its simplicity but is often plagued by low yields and poor selectivity. The strong deactivation of the pyridine ring requires harsh conditions, which can lead to side reactions.[3]
Core Problem: Low yield due to competing isomer formation (2-ethyl-3-nitropyridine) and product degradation.
| Issue | Root Cause & Explanation | Recommended Solution |
| Low Conversion | The pyridinium ion formed in strong acid is highly deactivated. The reaction may require significant thermal energy to proceed. | Gradually increase the reaction temperature, but monitor for decomposition. A typical range for pyridine nitration can be very high (e.g., up to 300 °C), though this is often not practical and leads to charring.[1] A more controlled approach is to optimize the nitrating agent. |
| Poor Regioselectivity | The 3-position is electronically favored for nitration on a deactivated ring, competing with the para-directing effect of the ethyl group. | Consider using a nitrating system like nitric acid in trifluoroacetic anhydride. This can sometimes offer milder conditions and different selectivity compared to H₂SO₄.[4] However, the most robust solution is to abandon this route in favor of Route B. |
| Product Decomposition | High temperatures and strongly oxidative conditions can degrade both the starting material and the product, leading to tar and byproduct formation. | Maintain strict temperature control. Ensure the addition of the nitrating mixture is done slowly and with efficient cooling to manage the exotherm. If decomposition is severe, this route is likely not viable. |
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃).[1] Allow the mixture to come to room temperature.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, dropping funnel, and reflux condenser, add the 2-ethylpyridine.
-
Nitration: Cool the flask containing 2-ethylpyridine and slowly add the nitrating mixture dropwise, ensuring the internal temperature is carefully controlled.
-
Heating: After the addition is complete, slowly heat the reaction mixture. Note: Optimal temperature must be determined empirically and can be very high. Start with moderate heating (e.g., 100-120 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution to a pH of 7-8 using a saturated sodium carbonate or sodium hydroxide solution. Be extremely cautious of foaming and heat generation.[1]
-
Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[1] Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography.
Route B: Cross-Coupling of 2-Chloro-5-nitropyridine with an Ethyl Nucleophile
This modern, multi-step approach offers superior control over regioselectivity and generally provides higher yields. The strategy involves first preparing 2-chloro-5-nitropyridine and then using a metal-catalyzed cross-coupling reaction to introduce the ethyl group.
Core Problem: Failure or low yield in the cross-coupling step.
| Issue | Root Cause & Explanation | Recommended Solution |
| Low Coupling Yield | The C-Cl bond at the 2-position of the pyridine ring is activated towards nucleophilic substitution. The success of the reaction depends on the chosen nucleophile and catalyst system. | Organometallic Reagent: Use a pre-formed ethyl organometallic reagent. Ethylzinc reagents (for Negishi coupling) or ethylboronic acid/esters (for Suzuki coupling) are often effective and tolerate a wider range of functional groups than Grignard reagents. Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) is typically required. Ensure the catalyst is active and the ligand is appropriate. |
| Homocoupling of Organometallic | The ethyl organometallic reagent can couple with itself, especially if the reaction conditions are not optimal or if oxygen is present. | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Add the organometallic reagent slowly to the reaction mixture to keep its instantaneous concentration low. |
| Failure to Initiate | Impurities in the solvent or reagents can poison the catalyst. The organometallic reagent may have degraded upon storage. | Use anhydrous solvents and high-purity reagents. If using an organozinc or Grignard reagent, titrate it before use to confirm its concentration. |
This protocol assumes the starting material, 2-chloro-5-nitropyridine, has been synthesized, for instance, by chlorination of 2-hydroxy-5-nitropyridine with POCl₃/PCl₅.[1][5]
-
Reaction Setup: To a flame-dried, three-necked flask under an Argon atmosphere, add 2-chloro-5-nitropyridine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reagent Addition: Slowly add a solution of ethylzinc bromide (1.2 eq) in THF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Part 3: Visualization & Data
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Comparative Data on Synthetic Strategies
The following table provides a qualitative and quantitative comparison of the two primary synthetic routes discussed. The yield data is illustrative, based on typical outcomes for analogous reactions in pyridine chemistry.
| Parameter | Route A: Direct Nitration | Route B: Cross-Coupling |
| Number of Steps | 1 | 2-3 (Synthesis of precursor + coupling) |
| Typical Yield | Low (< 20%) | Moderate to High (40-80%) |
| Regioselectivity | Poor | Excellent |
| Reaction Conditions | Harsh (High Temp, Strong Acid) | Mild to Moderate |
| Key Challenge | Controlling selectivity | Handling sensitive reagents |
| Purification | Difficult (Isomer separation) | Moderate (Chromatography) |
References
Technical Support Center: Optimizing Suzuki Coupling for 2-Ethyl-5-nitropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 2-Ethyl-5-nitropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that coupling electron-deficient pyridine rings presents unique challenges. This resource synthesizes our field-proven insights with established scientific principles to empower you to achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low to No Product Formation
A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Question: My Suzuki coupling of this compound with an arylboronic acid is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?
Answer:
When faced with a low-yielding Suzuki coupling, a methodical evaluation of your reagents and reaction conditions is the most effective strategy. The electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen in this compound can complicate the catalytic cycle. Here’s a breakdown of the most critical parameters to check:
1. Catalyst System Integrity and Choice:
-
Catalyst Activity: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. Palladium(II) precatalysts like Pd(OAc)₂ can degrade over time, and phosphine ligands are susceptible to oxidation[1]. The choice of ligand is paramount for coupling electron-deficient substrates like nitropyridines. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often enhance catalyst stability and activity[2].
-
Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, is essential for catalyst performance[1].
2. Reagent Quality and Stability:
-
Boronic Acid/Ester Stability: Boronic acids, particularly electron-deficient ones, are prone to decomposition through protodeboronation (hydrolysis)[1][2]. Using fresh, high-purity boronic acid is recommended. For persistent issues, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester[2].
-
Aryl Halide Reactivity: The general reactivity trend for the aryl halide coupling partner is I > Br > OTf >> Cl[1]. Couplings involving aryl chlorides are more challenging and often necessitate highly active catalyst systems[1].
3. Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands[1]. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen[1][3].
-
Solvent and Base Purity: Always use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst[1]. The purity of your base is also important.
-
Temperature: While higher temperatures can sometimes drive sluggish reactions, excessive heat can lead to the degradation of the catalyst, boronic acid, or the desired product[2]. A temperature screen (e.g., 80-110 °C) is often beneficial to find the optimal conditions[2][3].
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
-
Reagent Preparation: In a dry reaction vessel equipped with a stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inerting the System: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel multiple times[1].
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. If a two-solvent system is used (e.g., dioxane/water), ensure both are degassed. Add the palladium catalyst and ligand to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring[1][3].
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS[2][3].
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1][2][3].
-
Purification: Purify the crude product by flash column chromatography[2][3].
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be disheartening. Understanding the common side reactions in Suzuki couplings is the first step toward minimizing their formation.
Question: My reaction is producing significant amounts of side products, primarily homocoupling of the boronic acid and protodeboronation of my starting material. How can I mitigate these issues?
Answer:
Homocoupling and protodeboronation are two of the most prevalent side reactions in Suzuki couplings. Their formation is often indicative of specific issues within your reaction setup.
1. Homocoupling of Boronic Acid:
-
Cause: This side reaction, which results in a biaryl product derived from two molecules of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species[4][5]. Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then mediate the homocoupling process[4][6].
-
Solution:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. Maintaining a positive pressure of an inert gas throughout the reaction is crucial[2]. A "freeze-pump-thaw" method can be employed for solvents for particularly sensitive reactions[7].
-
Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂[7].
-
2. Protodeboronation:
-
Cause: This is the undesired replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile[2]. It is often caused by excess water or harsh basic conditions[2][8]. Electron-deficient arylboronic acids are particularly susceptible to this side reaction[1].
-
Solution:
-
Anhydrous Conditions: Use anhydrous reagents and solvents where possible. If an aqueous base is necessary, ensure it is of high quality and used in the appropriate amount.
-
Choice of Base: The strength and solubility of the base can significantly impact the reaction[2]. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH, which can accelerate protodeboronation.
-
Stable Boronic Esters: As mentioned previously, using more stable boronic esters can be an effective strategy to minimize protodeboronation[2].
-
Data Presentation: Comparison of Common Bases in Suzuki Coupling
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| K₂CO₃ | 10.3 | Dioxane/Water, DMF/Water | A common and effective base, but its solubility can be limited in some organic solvents. |
| Cs₂CO₃ | 10.3 | Dioxane/Water, Toluene | More soluble than K₂CO₃ in many organic solvents, often leading to faster reaction rates. |
| K₃PO₄ | 12.3 | Dioxane, Toluene | A strong, non-nucleophilic base that can be used under anhydrous conditions. Often effective for challenging couplings. |
| NaOtBu | 17 | Toluene, THF | A very strong base, typically used for more difficult couplings, but can promote side reactions. |
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the Suzuki coupling of this compound.
Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?
A1: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle[4][9][10].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: Why are electron-deficient pyridines like this compound challenging substrates for Suzuki coupling?
A2: The electron-withdrawing nitro group deactivates the pyridine ring, making the oxidative addition step of the catalytic cycle more difficult. Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation[11].
Q3: How do I choose the right solvent for my reaction?
A3: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species[1]. Common solvent systems include mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water[1][4]. The presence of water is often necessary to facilitate the transmetalation step by activating the boronic acid[4][12]. However, for substrates sensitive to hydrolysis, anhydrous conditions with a solvent like toluene or dioxane and a base like K₃PO₄ may be more suitable[2].
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, and it is often advantageous. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less prone to side reactions like protodeboronation[2][8]. While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid for transmetalation to occur, recent studies have shown that they can transmetalate directly[13][14].
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identification of Byproducts in 2-Ethyl-5-nitropyridine Reactions by GC-MS
Welcome to the technical support center for the analysis of 2-Ethyl-5-nitropyridine and its related impurities. This guide is designed for researchers, chemists, and quality control analysts working on the synthesis and purification of this important chemical intermediate. Here, we address common challenges encountered during the identification of reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), providing practical, field-tested solutions and in-depth explanations to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs) - Byproduct Formation & Identification
This section tackles the most common questions regarding the types of byproducts to expect and the principles of their identification.
Q1: What are the most likely byproducts to form during the synthesis of this compound?
A: The byproduct profile in the synthesis of this compound is highly dependent on the specific synthetic route, particularly the nitration conditions of 2-ethylpyridine. The strong electron-withdrawing nature of the nitro group and the reactivity of the pyridine ring can lead to several side reactions.[1]
-
Isomeric Byproducts: The primary byproducts are often positional isomers. During electrophilic nitration, while the 5-nitro position is generally favored, small quantities of 2-Ethyl-3-nitropyridine can also be formed. The reaction mechanism for nitration of pyridines can be complex, sometimes involving a sigmatropic shift, which can influence isomer distribution.[2][3]
-
Over-nitration Products: Under harsh nitrating conditions (e.g., excess nitrating agent, high temperature), dinitration can occur, leading to products like 2-Ethyl-3,5-dinitropyridine .
-
Oxidation Products: The ethyl group is susceptible to oxidation. Potential byproducts include 1-(5-nitropyridin-2-yl)ethan-1-one (ketone) or 1-(5-nitropyridin-2-yl)ethan-1-ol (alcohol).
-
N-Oxide Formation: Pyridine nitrogen is basic and can react with oxidizing agents to form This compound N-oxide . This is particularly relevant if reagents like hydrogen peroxide are present. Mass spectra of pyridine N-oxides show characteristic losses of oxygen ([M-16]) and hydroxyl radicals ([M-17]).[4]
-
Incomplete Reaction: Residual starting material, 2-ethylpyridine , will be present if the reaction does not go to completion.
Q2: How can I distinguish between isomers of ethyl-nitropyridine using GC-MS?
A: Distinguishing isomers is a classic challenge in chromatography. While isomers will have the same molecular ion in the mass spectrum, their fragmentation patterns can sometimes differ slightly due to the influence of substituent positions on bond stabilities.[5] However, the most reliable differentiation comes from chromatographic separation.
-
Chromatographic Separation: The primary method is to achieve baseline separation on the GC. Isomers often have slightly different boiling points and polarities, which can be exploited.
-
Optimize the Temperature Program: Use a very slow temperature ramp (e.g., 1-3 °C/min) to maximize the differential partitioning of isomers between the carrier gas and the stationary phase.[6]
-
Select the Right Column: A longer column (e.g., 60 m) provides higher theoretical plates and thus better resolving power. For isomers, switching to a stationary phase with a different selectivity, such as a mid-polarity phase (e.g., 50% phenyl polysiloxane), can alter elution order and improve separation.[7]
-
-
Mass Spectral Analysis: If co-elution is unavoidable, analyze the mass spectra carefully. The relative intensities of fragment ions may vary between isomers.[8] For example, the interaction between the ethyl and nitro groups in an ortho or meta position might open unique fragmentation pathways not seen in the other isomer.
-
Single Ion Monitoring (SIM): If you identify a fragment ion that is uniquely abundant for one isomer, you can use SIM mode to selectively monitor that ion, which can help in deconvolution and quantification even with partial co-elution.[9]
Q3: What are the characteristic mass fragmentation patterns for this compound and its potential byproducts?
A: Electron Ionization (EI) mass spectrometry induces predictable fragmentation based on chemical structure.
-
This compound (Parent Compound):
-
Molecular Ion (M+•): Will be clearly visible.
-
Loss of Methyl (M-15): A strong peak resulting from benzylic cleavage of the ethyl group (α-cleavage), which is highly favorable. The resulting ion is a stable pyridinylmethyl cation.[10]
-
Loss of Nitro Group (M-46): Fragmentation involving the loss of NO₂ is characteristic of nitroaromatic compounds.
-
Loss of NO (M-30): Another common pathway for nitro compounds.[11]
-
-
Oxidized Byproduct (1-(5-nitropyridin-2-yl)ethan-1-one):
-
Acylium Ion: A very strong peak corresponding to the loss of the pyridyl ring, or a strong peak from the loss of a methyl group (M-15) to form a stable acylium ion.
-
-
Reduced Byproduct (2-Ethyl-5-aminopyridine):
-
Odd Molecular Ion: The molecular ion peak will have an odd m/z value due to the nitrogen rule (one nitrogen atom).[10]
-
Loss of HCN: Pyridine rings often fragment via the loss of HCN (27 Da).
-
α-Cleavage: Loss of a methyl group (M-15) will also be a prominent fragmentation pathway.
-
Q4: My reaction seems to have produced polar byproducts, like alcohols or carboxylic acids, that are not showing up on my GC-MS. What should I do?
A: This is a common issue. Highly polar compounds, especially those with active hydrogens (-OH, -COOH, -NH), are not ideal for GC analysis. They tend to be non-volatile, may degrade in the hot injector, and can interact strongly with the column, resulting in poor peak shape or no elution at all.[12] The solution is derivatization .
Derivatization is a chemical reaction that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[13] For hydroxyl and carboxyl groups, silylation is the most common technique. This involves replacing the active hydrogen with a trimethylsilyl (TMS) group.
-
Why it works: The TMS derivative is much less polar and more volatile, allowing it to travel through the GC column effectively. It also protects the analyte from thermal degradation.[12]
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective silylating agents. Sometimes a catalyst like trimethylchlorosilane (TMCS) is included.[14]
See Protocol 3 for a detailed derivatization procedure.
Section 2: Troubleshooting Guide - GC-MS Analysis
This section provides a problem-solution framework for common instrumental and methodological issues.
Issue 1: Poor Chromatographic Peak Shape (Tailing Peaks)
-
Symptoms: Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Primary Cause: The basic nitrogen atom of the pyridine ring interacts strongly with acidic active sites (residual silanol groups) in the GC inlet liner and on the column stationary phase.[15] This secondary interaction causes some molecules to be retained longer, resulting in tailing.
-
Solutions:
-
Use Deactivated Consumables: Ensure you are using a high-quality, deactivated inlet liner specifically designed for analyzing active compounds.
-
Column Choice: Employ a well-deactivated column. If tailing persists, consider a column with a base-deactivated stationary phase.
-
Inlet Maintenance: Active sites can develop over time as non-volatile residues accumulate. Perform regular inlet maintenance, including replacing the liner and trimming the first few centimeters of the column.[16]
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Issue 2: Co-elution of Isomeric Byproducts
-
Symptoms: Peaks are not baseline-resolved, appearing as a single broad peak or a shoulder on the main peak.
-
Primary Cause: Isomers have very similar physicochemical properties, making them difficult to separate.[9]
-
Solutions:
-
Optimize Oven Program: Decrease the temperature ramp rate (e.g., to 1-2 °C/min). This increases the time analytes spend interacting with the stationary phase, enhancing separation.[6]
-
Increase Column Length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and therefore greater resolving power.
-
Change Stationary Phase: If a standard non-polar phase (like a 5% phenyl) doesn't work, switch to a more polar stationary phase (e.g., a 50% phenyl or a WAX-type column) to exploit different intermolecular interactions.[7]
-
Reduce Column Diameter: A narrower internal diameter (e.g., 0.18 mm) can increase efficiency and improve resolution.[17]
-
Issue 3: Ghost Peaks / System Contamination
-
Symptoms: Peaks appear in solvent blank injections or in the baseline of sample runs where they are not expected.
-
Primary Cause: Contamination from a previous injection (carryover), degradation of the septum, or impurities in the carrier gas or solvents.[18]
-
Solutions:
-
Run a Solvent Blank: Inject a vial of pure solvent used for sample dissolution. If peaks appear, the contamination is in the system.
-
Clean the Inlet: Replace the inlet liner and septum. A cored or bleeding septum is a common source of ghost peaks.[18]
-
Bake Out the Column: Disconnect the column from the detector and bake it at its maximum rated temperature for a few hours to purge contaminants.
-
Check Solvents and Gas: Ensure high-purity solvents and carrier gas are being used. Gas filters may need to be replaced.
-
Section 3: Protocols and Methodologies
These protocols provide a validated starting point for your analysis. Optimization may be required for your specific instrumentation and sample matrix.
Protocol 1: Standard GC-MS Sample Preparation for Reaction Mixture Analysis
This protocol is for the direct analysis of volatile and semi-volatile components in the reaction mixture.
-
Sample Quenching: Quench the reaction appropriately and perform a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) to transfer the organic components into a suitable solvent.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Dilution: Dilute a small aliquot of the dried extract in a volatile solvent (e.g., ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[19] The optimal concentration prevents column overload while ensuring adequate signal.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a 2 mL glass autosampler vial. This removes any particulate matter that could block the syringe or contaminate the inlet.[20]
-
Analysis: The sample is now ready for GC-MS injection.
Protocol 2: Recommended GC-MS Parameters for Separation of Ethyl-Nitropyridine Isomers
These parameters are optimized for resolving closely eluting isomers.
| Parameter | Recommended Setting | Rationale |
| GC Column | 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A long column provides high resolution necessary for isomer separation.[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures volatilization without causing thermal degradation of nitro compounds. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for concentrated samples to avoid overload; use splitless for trace analysis. |
| Oven Program | Initial: 80°C, hold 2 min. Ramp: 2°C/min to 280°C. Hold: 10 min. | The slow ramp is critical for separating compounds with close boiling points.[17] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns and library matching. |
| Acquisition Mode | Full Scan (m/z 40-400) | Allows for the identification of unknown byproducts. |
Protocol 3: Derivatization Protocol (Silylation) for Polar Byproducts
This protocol is for converting polar byproducts (e.g., alcohols, carboxylic acids) into volatile TMS ethers/esters.
-
Sample Preparation: Aliquot a portion of the dried organic extract into a clean reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.[21]
-
Reagent Addition: To the dried residue, add 50 µL of a suitable solvent like anhydrous pyridine or acetonitrile. Pyridine can help dissolve the residue and catalyze the reaction.[22]
-
Silylation: Add 50 µL of BSTFA + 1% TMCS (or a similar silylating agent).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.[23]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. Do not add water, as it will hydrolyze the TMS derivatives.
Critical Note: All glassware must be scrupulously dry, and anhydrous solvents should be used, as silylating reagents react readily with moisture.[24]
Section 4: Data Interpretation
Table 1: Expected Mass Spectral Data for Potential Byproducts
| Compound | Plausible Structure | Molecular Weight | Expected M+• (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | C₇H₈N₂O₂ | 152.15 | 152 | 137 ([M-CH₃]⁺), 106 ([M-NO₂]⁺), 122 ([M-NO]⁺) |
| 2-Ethyl-3-nitropyridine | C₇H₈N₂O₂ | 152.15 | 152 | 137 ([M-CH₃]⁺), 106 ([M-NO₂]⁺) - Relative intensities may differ from 5-nitro isomer. |
| 1-(5-nitropyridin-2-yl)ethan-1-one | C₇H₆N₂O₃ | 166.14 | 166 | 151 ([M-CH₃]⁺), 120 ([M-NO₂]⁺), 43 ([CH₃CO]⁺) |
| 2-Ethyl-5-aminopyridine | C₇H₁₀N₂ | 122.17 | 122 | 107 ([M-CH₃]⁺), 95 ([M-HCN]⁺) |
| This compound N-oxide | C₇H₈N₂O₃ | 168.15 | 168 | 152 ([M-O]⁺), 151 ([M-OH]⁺), 137 ([M-O-CH₃]⁺) |
References
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gcms.cz [gcms.cz]
- 18. shimadzu.co.uk [shimadzu.co.uk]
- 19. uoguelph.ca [uoguelph.ca]
- 20. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 21. organomation.com [organomation.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 2-Ethyl-5-nitropyridine
Welcome to the technical support center for the purification of 2-Ethyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot effectively and optimize your purification process.
Overview: The Challenge of Purifying this compound
This compound is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2] However, success hinges on a well-chosen solvent system and a meticulous technique. This guide provides a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues.
Physicochemical Properties
A successful recrystallization begins with understanding the compound's properties. While some data for this compound is not widely published, we can infer a starting point from its structure and data from analogous compounds.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 31557-73-0 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4] |
| Molecular Weight | 152.15 g/mol | [3][4] |
| Appearance | Likely a yellow or brownish solid. | Based on related nitropyridine structures like 2-hydroxy-5-nitropyridine.[5][6] |
| Melting Point | Not consistently reported in public literature. | This is a critical parameter to determine experimentally. The choice of solvent hinges on this value to prevent "oiling out". |
| General Solubility | Expected to be poorly soluble in water, but soluble in various organic solvents. | Nitropyridines as a class are typically soluble in organic solvents like ether.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I select the best solvent for recrystallizing this compound?
Recommended Solvent Screening Protocol:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Initial Test (Cold): To each tube, add ~0.5 mL of a different candidate solvent at room temperature. Agitate the mixture. A good candidate solvent will not dissolve the compound at this stage.[7]
-
Heating Test (Hot): Gently heat the test tubes that showed poor cold solubility in a water or sand bath. Add the solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound near its boiling point using a minimal amount of solvent.[7][8]
-
Cooling Test (Crystal Formation): Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes. The best solvent is one that yields a high quantity of crystalline precipitate.[7]
Suggested Starting Solvents for Screening: Based on analogous compounds like 2-hydroxy-5-nitropyridine and general principles, the following are good starting points:
-
Single Solvents: Ethanol, Isopropanol, Methanol, Ethyl Acetate, Toluene.
-
Solvent Pairs: Ethanol/Water, Isopropanol/Water, Toluene/Hexane, Ethyl Acetate/Hexane.[9]
Logical Flow for Solvent Selection
Caption: Decision workflow for single-solvent screening.
Q2: I've dissolved my compound, but no crystals are forming upon cooling. What should I do?
Answer: This is a very common issue, typically caused by one of two things: using too much solvent or the solution being supersaturated.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][9]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[7][9]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[9]
-
Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. A common example is adding water to an ethanol solution or hexane to an ethyl acetate solution.[9]
Q3: My compound separated as an oil, not crystals. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.
Solutions for Oiling Out:
-
Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-15%) to lower the saturation point.[9]
-
Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulate it with glass wool or a towel to prevent rapid heat loss. Slow cooling is crucial for forming an ordered crystal lattice rather than an amorphous oil.[9]
-
Lower the Solution's Polarity: Oiling out can be common in highly polar solvents. Try re-dissolving the oil and adding a small amount of a less polar, miscible co-solvent (an anti-solvent) before commencing the slow cooling process.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. The boiling point of the solvent may be too high. Re-screen for a solvent with a lower boiling point.
Q4: The final crystals are still colored. How do I get a purer, colorless product?
Answer: Colored impurities are common. If the color is not inherent to the molecule itself, it can often be removed with activated charcoal.
Decolorization Protocol:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's mass) to the hot solution. Caution: Add the charcoal carefully to the hot solution, as it can cause vigorous boiling. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[7]
-
Allow the hot, decolorized filtrate to cool slowly to form pure crystals.
Standard Recrystallization Workflow
The following protocol assumes a suitable solvent (e.g., Isopropanol) has been identified through screening.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent (e.g., 5-10 mL of isopropanol). Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
(Optional) Hot Filtration: If the solution contains insoluble impurities or has been treated with charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the funnel under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
General Recrystallization Workflow Diagram
Caption: Standard experimental workflow for recrystallization.
References
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 31557-73-0 [m.chemicalbook.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Synthesis of 2-Ethyl-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Ethyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to ensure the success of your work.
Core Challenges & Troubleshooting Guide
This section addresses the most frequent issues encountered during the synthesis of this compound through the direct nitration of 2-ethylpyridine.
Q1: Why am I getting very low to no yield of my desired product? It seems the starting material is unreacted or degraded.
A1: This is the most common challenge and stems from the inherent electronic properties of the pyridine ring.
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. In the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is readily protonated to form a pyridinium ion. This positive charge dramatically deactivates the ring, making it highly resistant to electrophilic aromatic substitution.[1][2] Consequently, the harsh conditions needed to force the reaction, such as high temperatures, can often lead to degradation of the starting material rather than the desired nitration.[1][2]
Troubleshooting Workflow:
-
Increase Reaction Severity (with caution): While standard nitrating conditions for benzene derivatives will fail, direct nitration of pyridines often requires extreme measures. This can include using fuming nitric acid, oleum (fuming sulfuric acid), and elevated temperatures.[2][3] However, this approach carries a significant risk of runaway reactions and should be approached with extreme caution.[3][4]
-
Employ More Potent Nitrating Systems: Consider alternative nitrating agents that can be effective under slightly less aggressive conditions. Dinitrogen pentoxide (N₂O₅) is a noteworthy alternative that can provide better yields for 3-nitropyridine synthesis.[1][5][6][7] This method proceeds through an N-nitropyridinium intermediate, which then rearranges.[5][6][8]
-
Consider an Alternative Strategy: If direct nitration proves consistently ineffective, it is often more practical to switch to an alternative synthetic route entirely. See the "Alternative Synthetic Strategies" section below for more details.
Q2: My reaction is working, but I'm getting a mixture of isomers. How can I improve the regioselectivity for the 5-nitro position?
A2: Regioselectivity is governed by the combined electronic effects of the ring nitrogen and the ethyl substituent.
In the pyridinium ion, the positions ortho (2, 6) and para (4) to the nitrogen are the most deactivated. This directs electrophilic attack primarily to the meta positions (3, 5). The ethyl group at the 2-position is an ortho-, para-director. Its directing influence, therefore, favors substitution at the 3-position (ortho) and the 5-position (para). The combination of these effects strongly favors substitution at the 3- and 5-positions. Achieving high selectivity for the 5-position over the 3-position can be challenging.
Diagram of Directing Effects:
Caption: Combined electronic effects in 2-ethylpyridine nitration.
Troubleshooting Workflow:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product. Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.
-
Control Stoichiometry: Use a minimal excess of the nitrating agent.[1] Adding the nitrating agent slowly and portion-wise helps maintain a low concentration of the active nitrating species, which can improve selectivity and reduce side reactions.[1]
-
Modern Nitration Methods: A dearomatization-rearomatization strategy can offer superior regioselectivity for meta-nitration of pyridines.[9] This involves a sequence where the pyridine ring is temporarily dearomatized, followed by a highly regioselective nitration, and then rearomatization to yield the desired product.[9]
Q3: I'm observing significant amounts of di-nitrated byproducts. How can I suppress over-nitration?
A3: Over-nitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
While the first nitro group deactivates the ring, making a second nitration more difficult, the aggressive conditions required for the initial reaction can sometimes be sufficient to force a second addition.
Troubleshooting Workflow for Over-nitration:
Caption: Troubleshooting workflow for preventing over-nitration.
Key Parameters to Control:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a minimal excess of the nitrating agent (e.g., 1.0-1.2 equivalents). | A large excess drives the reaction towards multiple nitrations.[1] |
| Addition Rate | Add the nitrating agent dropwise at a controlled temperature. | Maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[1] |
| Reaction Time | Monitor reaction progress closely via TLC or GC-MS. | Allows the reaction to be quenched once the formation of the desired product is maximized, before significant byproduct formation occurs.[1] |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures increase the rate of all reactions, including the undesired second nitration. |
Q4: My product is difficult to purify from the reaction mixture. What are the recommended purification strategies?
A4: Purification is often complicated by the presence of unreacted starting material, isomeric byproducts, and inorganic salts from the workup.
A multi-step purification strategy is typically required.
Recommended Purification Protocol:
-
Aqueous Workup & Extraction: After quenching the reaction on ice, carefully neutralize the mixture. A base like sodium carbonate or sodium hydroxide is often used.[2][10] Be extremely cautious as this is a highly exothermic process. Once neutralized, the product must be thoroughly extracted from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate.[2][11]
-
Column Chromatography: This is often essential for separating the desired 5-nitro isomer from other isomers (e.g., the 3-nitro isomer) and any remaining starting material. A common eluent system for nitropyridines is a mixture of pentane and dichloromethane or hexane and ethyl acetate.[2]
-
Recrystallization: For the final purification of the solid product, recrystallization from a suitable solvent such as ethanol or acetone can be highly effective at removing residual impurities.[2][12]
Q5: What are the critical safety hazards associated with this synthesis?
A5: The synthesis of this compound involves significant hazards that require strict safety protocols.
-
Runaway Reactions: Nitration reactions are highly exothermic.[3] The combination of concentrated acids and organic compounds at elevated temperatures poses a serious risk of a thermal runaway, which can lead to a violent reaction or explosion.[3][4] Always maintain strict temperature control, ensure adequate cooling capacity, and perform the reaction behind a blast shield.
-
Corrosive and Toxic Reagents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and toxic. Dinitrogen pentoxide is also a powerful oxidizer. Handle these reagents only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection.
-
Product Instability: Organic nitro compounds can be thermally unstable and may decompose violently at high temperatures or in the presence of contaminants like residual acid or base.[4]
Alternative Synthetic Strategies
Direct nitration is not the only path. If you face insurmountable challenges with yield or selectivity, consider these alternative approaches.
Q1: Are there reliable alternatives to direct nitration of 2-ethylpyridine?
A1: Yes, building the molecule from precursors that already contain the necessary functional groups can be a more controlled and higher-yielding approach.
One effective strategy involves a multi-step synthesis starting from 2-aminopyridine, which is more amenable to controlled functionalization.
Example Alternative Pathway:
-
Nitration of 2-Aminopyridine: Nitration of 2-aminopyridine can be directed to produce 2-amino-5-nitropyridine.[10][13] This step takes advantage of the strong directing effect of the amino group.
-
Diazotization: The amino group of 2-amino-5-nitropyridine is then converted to a diazonium salt using sodium nitrite in an acidic medium.[10][13]
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed to yield 2-hydroxy-5-nitropyridine.[10][13]
-
Chlorination: The hydroxy group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2-chloro-5-nitropyridine.[10][13][14]
-
Cross-Coupling: The final ethyl group can be installed via a palladium-catalyzed cross-coupling reaction (e.g., a Suzuki or Negishi coupling) using an appropriate ethylating reagent.
While more steps are involved, this method avoids the harsh conditions and poor selectivity of direct nitration, often resulting in a higher overall yield and purity.
Experimental Protocols
Note: The following protocols are representative and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Direct Nitration of 2-Ethylpyridine (High-Risk Method)
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring. Allow the mixture to come to room temperature before use.[12]
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 0.1 mol of 2-ethylpyridine.
-
Addition: Slowly add the nitrating mixture dropwise to the 2-ethylpyridine over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours. Monitor the reaction by TLC.[2]
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Slowly and cautiously neutralize the mixture to a pH of 7-8 by adding a saturated solution of sodium carbonate in small portions. Warning: This will cause significant foaming and heat generation.
-
Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography followed by recrystallization.
Characterization Guide
Q: How can I confirm the identity and purity of my this compound product?
A: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique. It will confirm the molecular weight of your product (152.15 g/mol ) and can help identify isomers based on their fragmentation patterns and retention times.[11][15] The mass spectrum will show a molecular ion peak (M⁺) at m/z 152.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide the definitive structural confirmation. You should expect to see signals corresponding to the ethyl group (a triplet and a quartet) and three distinct aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants for a 2,5-disubstituted pyridine.
-
¹³C NMR: This will show the correct number of carbon signals (7 unique carbons) for the molecule.
-
-
Melting Point: The purified solid product should have a sharp melting point consistent with literature values.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 14. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 15. This compound | 31557-73-0 [m.chemicalbook.com]
Technical Support Center: Monitoring 2-Ethyl-5-nitropyridine Reactions by TLC
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Ethyl-5-nitropyridine. As a versatile intermediate in pharmaceutical and agrochemical synthesis, understanding the nuances of its reaction monitoring is critical for optimizing yields, minimizing impurities, and ensuring project timelines. This guide provides field-proven insights and systematic troubleshooting strategies to address common challenges encountered during the TLC analysis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when developing a TLC method for this compound reactions.
Q1: What is a good starting solvent system (mobile phase) for TLC analysis of a reaction with this compound?
A1: A standard starting point for many organic compounds is a mixture of ethyl acetate (EtOAc) and hexane.[1] For this compound and its likely reaction products, a 1:4 or 1:1 mixture of EtOAc:Hexane is a good initial system to try.[1][2] The polarity can then be adjusted based on the initial results. If your starting material and product are more polar, you might start with a higher ratio of ethyl acetate or switch to a more polar system like methanol in dichloromethane (DCM).[1]
Q2: My spots are streaking. What is the most likely cause for a pyridine-containing compound?
A2: Streaking is a frequent issue with basic compounds like pyridine derivatives.[3][4] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the surface of the silica gel plate.[3][5] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (Et₃N) (typically 0.1–2.0%), to your mobile phase.[4][6] This addition will neutralize the acidic sites on the silica, leading to sharper, more defined spots.[5]
Q3: How can I visualize this compound and its reaction products on a TLC plate?
A3: Due to the presence of the nitropyridine moiety, which is a conjugated system, this compound and many of its derivatives are UV-active.[7] Therefore, the most common and non-destructive visualization method is using a UV lamp at 254 nm. The compounds will appear as dark spots against the fluorescent green background of the TLC plate. For compounds that are not UV-active, or to confirm the presence of other non-UV active impurities, chemical staining can be used. An iodine chamber is a good general-purpose stain that reacts with many organic compounds.[8]
Q4: My starting material and product have very similar Rf values. How can I improve the separation?
A4: When the polarity difference between your reactant and product is small, achieving good separation can be challenging.[9] The first step is to try varying the polarity of your mobile phase. Small, incremental changes can sometimes be enough. If that fails, changing the solvent system entirely might be necessary. For example, switching from an EtOAc/Hexane system to a DCM/Methanol or a Toluene/Acetone system can alter the selectivity of the separation.[1] If separation is still not achieved, using a different stationary phase, such as alumina plates, could be an option.[6]
Q5: The spot for my reaction mixture is stuck on the baseline. What does this mean and how do I fix it?
A5: A spot remaining on the baseline indicates that the compound is too polar to be moved by the current mobile phase.[9] To get the spot to move up the plate, you need to increase the polarity of your solvent system.[4] You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of EtOAc in an EtOAc/Hexane mixture) or by switching to a more polar solvent system altogether, such as one containing methanol.[1]
In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more complex issues you may encounter.
Guide 1: Diagnosing and Resolving Complex Spot Morphologies (Streaking, Tailing, and Smearing)
Unexpected spot shapes can obscure the true number of components in your reaction mixture and make it difficult to assess reaction completion.
Systematic Troubleshooting Protocol:
-
Reduce Sample Concentration: The simplest cause of poor spot shape is overloading the plate.[10][11] Prepare a more dilute sample of your reaction mixture and re-spot the TLC plate. Aim for a spot size of 1-2 mm in diameter.[12]
-
Incorporate a Basic Modifier: As mentioned in the FAQs, the basicity of the pyridine nitrogen is a common culprit for tailing on acidic silica gel.[3]
-
Action: Add 0.5-1% triethylamine to your mobile phase. This will compete with your compound for the acidic sites on the silica, resulting in improved spot shape.[12]
-
-
Check for High-Boiling Point Solvents: If your reaction is conducted in a high-boiling point solvent like DMF, DMSO, or pyridine itself, this can cause significant streaking.[9]
-
Action: After spotting your sample on the TLC plate, place the plate under high vacuum for a few minutes before developing it. This will help to evaporate the residual high-boiling solvent.[9]
-
-
Assess Compound Stability with 2D TLC: It's possible your compound is degrading on the acidic silica gel.[3][9] A 2D TLC experiment can diagnose this.
-
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot your reaction mixture in one corner of a square TLC plate, about 1 cm from the edges.
-
Develop the plate in your chosen solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same solvent system.
-
-
Interpretation: If your compounds are stable, all spots will appear along the diagonal. Any spots that appear off the diagonal are indicative of decomposition products formed during chromatography.[3][9] If decomposition is observed, consider switching to a neutral stationary phase like alumina.
-
Guide 2: Enhancing Resolution of Closely Eluting Spots
Poor resolution between the starting material and the product can lead to a premature or delayed quenching of the reaction.
Systematic Optimization Workflow:
-
Fine-Tune Mobile Phase Polarity: Start with your initial solvent system and prepare several mobile phases with slightly different polarities. For example, if you are using 20% EtOAc in Hexane, try 15%, 25%, and 30% as well.
-
Change Solvent Selectivity: If polarity adjustments are insufficient, a change in the nature of the solvents is required. Solvents are grouped into different selectivity classes based on their proton donor, proton acceptor, and dipole interaction characteristics. Switching to a solvent from a different class can dramatically alter the separation.
-
Example: If an ethyl acetate (ester)/hexane (alkane) system fails, try a dichloromethane (chlorinated)/methanol (alcohol) system.
-
-
Utilize a Co-spot: A co-spot is crucial for confirming the identity of spots in the reaction mixture lane.[6][13]
-
Procedure: On the TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and in a third lane (the co-spot lane), spot the starting material first, then carefully spot the reaction mixture directly on top of it.[13]
-
Interpretation: After developing the plate, if the starting material spot in the reaction lane is truly the starting material, it will merge with the starting material spot in the co-spot lane to form a single, potentially elongated spot. If a new product has formed, it will appear as a separate spot.
-
Data Presentation: TLC Parameters for Pyridine Derivatives
The following table provides general guidance on selecting TLC conditions for reactions involving pyridine derivatives. Actual Rf values will be specific to the exact molecules in your reaction.
| Compound Type | Recommended Mobile Phase (Starting Point) | Polarity Adjustment | Visualization | Common Issues & Solutions |
| Non-polar Pyridines | 5-20% Ethyl Acetate in Hexane | Increase EtOAc for lower Rf | UV (254 nm) | Spots too high (high Rf): Decrease EtOAc % |
| Moderately Polar Pyridines | 30-60% Ethyl Acetate in Hexane | Adjust ratio for optimal separation | UV (254 nm), Iodine | Poor separation: Try DCM/Methanol system |
| Polar Pyridines (e.g., with -OH, -NH2) | 5-10% Methanol in Dichloromethane | Increase Methanol for lower Rf | UV (254 nm), Permanganate or Ninhydrin stain | Streaking/Tailing: Add 0.5% Triethylamine |
| Acidic Pyridines (e.g., with -COOH) | 5-10% Methanol in DCM with 1% Acetic Acid | Increase Methanol for lower Rf | UV (254 nm), Bromocresol Green stain | Streaking/Tailing: Add 1% Acetic Acid |
Experimental Workflows and Diagrams
Workflow for Optimizing TLC Separation
The following diagram illustrates a systematic workflow for developing and optimizing a TLC method for monitoring a this compound reaction.
Caption: A systematic workflow for TLC method development.
Troubleshooting Decision Tree for Common TLC Issues
This diagram provides a decision tree to quickly diagnose and solve common problems encountered during TLC analysis.
Caption: A decision tree for troubleshooting TLC problems.
References
- 1. silicycle.com [silicycle.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. reddit.com [reddit.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-Ethyl-5-nitropyridine
Introduction: The Critical Need for Purity in Advanced Chemical Intermediates
2-Ethyl-5-nitropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced efficacy of the final product, and potential toxicity. Therefore, robust and reliable analytical methods for determining the purity of this compound are essential for quality control in research, development, and manufacturing.
This guide provides an in-depth comparison of two common analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the principles of each method, provide detailed experimental protocols, and present a head-to-head comparison of their performance characteristics to help you select the most suitable method for your laboratory's needs.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds like this compound. Its high resolution and sensitivity make it a gold standard for purity determination and impurity profiling.[1]
Principle of Separation
In RP-HPLC, the analyte is separated based on its partitioning between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[2] this compound, being a moderately polar molecule, will have a good affinity for the C18 stationary phase. By carefully tuning the composition of the mobile phase (a mixture of water and an organic solvent like acetonitrile), we can control the retention time of the analyte and achieve separation from its potential impurities. A UV detector is used for quantification, as the aromatic and nitro groups in the molecule are strong chromophores.[3]
Experimental Protocol: RP-HPLC-UV
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent resolving power for aromatic compounds.[1]
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, like formic or phosphoric acid, to improve peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[2][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined. Based on its structure, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Add the specified amount of acid and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample to be tested, transfer it to a 10 mL volumetric flask, and dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Analysis:
The purity of the this compound sample is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standards against their known concentrations.[1] The concentration of the analyte in the sample is then calculated from this curve. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity.[5][6][7]
Caption: Workflow for the HPLC-UV analysis of this compound.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[8] this compound, with a molecular weight of 152.15 g/mol , is sufficiently volatile for GC analysis, making GC-FID a viable alternative to HPLC.[9]
Principle of Separation
In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The column contains a stationary phase, and compounds are separated based on their boiling points and their interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity.
Experimental Protocol: GC-FID
Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable for separating pyridine derivatives.[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[10]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split injection with a split ratio of 50:1.
Reagent and Sample Preparation:
-
Solvent: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate for sample and standard preparation.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to create concentrations suitable for building a calibration curve.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, and dissolve and dilute to the mark with the solvent.
Data Analysis:
Similar to HPLC, purity can be determined by area percent normalization. For accurate quantification, an internal standard method is often preferred in GC to compensate for injection volume variations.[3] A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Caption: Workflow for the GC-FID analysis of this compound.
Head-to-Head Comparison: HPLC-UV vs. GC-FID
The choice between HPLC-UV and GC-FID depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.
| Performance Metric | HPLC-UV | GC-FID | Rationale & Considerations |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity. HPLC often shows slightly better correlation coefficients.[6] |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL | HPLC-UV can be more sensitive for compounds with strong UV absorbance. |
| LOQ | ~0.15 µg/mL | ~0.3 µg/mL | Consistent with LOD, HPLC-UV generally offers lower limits of quantitation. |
| Precision (RSD%) | < 2.0% | < 3.0% | Both methods are highly precise, with HPLC often providing slightly better repeatability.[11] |
| Analysis Time | 10-20 minutes | 15-25 minutes | HPLC can sometimes offer faster analysis times, especially with modern UPLC systems. |
| Applicability | Ideal for a wide range of polar to nonpolar compounds. Non-destructive. | Limited to volatile and thermally stable compounds. | HPLC is more versatile for a broader range of potential impurities, including non-volatile ones. |
| Instrumentation Cost | Moderate to High | Moderate | The initial investment for both systems is comparable. |
| Solvent Consumption | High | Low | GC is considered a "greener" technique due to lower solvent usage.[8] |
Discussion: Making the Right Choice
Caption: Decision tree for selecting between HPLC-UV and GC-FID.
HPLC-UV is generally the more robust and versatile method for the purity analysis of a pharmaceutical or agrochemical intermediate like this compound. Its ability to analyze a wide range of compounds without the requirement of volatility makes it superior for identifying unknown impurities and degradation products. The method's high sensitivity and precision are also significant advantages.
GC-FID , on the other hand, is an excellent choice when dealing with known volatile impurities and when high sample throughput is required. Its lower solvent consumption makes it a more environmentally friendly and cost-effective option for routine quality control once the impurity profile is well-established.
Conclusion
Both HPLC-UV and GC-FID are powerful techniques for the purity determination of this compound. For comprehensive impurity profiling and method development, HPLC-UV is the recommended primary method due to its versatility and high sensitivity. For routine analysis where the impurities are known to be volatile and thermally stable, GC-FID presents a cost-effective and efficient alternative . The ultimate choice of method should be based on a thorough evaluation of the analytical needs, available resources, and the specific characteristics of the sample and its potential impurities. A validated method, following ICH guidelines, is crucial to ensure the quality and consistency of the analytical results.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. bepls.com [bepls.com]
- 6. jocpr.com [jocpr.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 31557-73-0 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Characterization of 2-Ethyl-5-nitropyridine: A GC-MS First Approach
This guide provides a detailed, scientifically-grounded protocol for the characterization of 2-Ethyl-5-nitropyridine using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for each procedural choice. Furthermore, it presents an objective comparison with alternative analytical techniques and establishes a framework for method validation in line with international regulatory standards, ensuring the generation of robust and reliable data.
Introduction: The Analytical Challenge of Positional Isomers
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] Its high chromatographic resolution separates complex mixtures, while the mass spectrometer provides detailed structural information, making it an ideal first-line approach for both identification and quantification.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is a robust starting point for the analysis of this compound. The parameters are derived from established methods for similar compounds, such as other nitropyridine and substituted pyridine derivatives.[3][4]
Experimental Protocol: GC-MS
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
Instrumentation and Parameters: The parameters outlined in the table below are recommended for a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | A split injection (e.g., 50:1 ratio) is recommended to prevent column overloading with a concentrated sample. A splitless injection can be used for trace analysis.[3] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns, balancing analysis time and separation efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This non-polar/medium-polarity column is a versatile choice for a wide range of organic molecules and is known for its robustness.[3][4] |
| Oven Program | Initial: 80 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min | The initial hold allows for focusing of the analyte band. The temperature ramp effectively elutes the compound, and the final hold ensures that any less volatile impurities are cleared from the column.[3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard, robust ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Electron Energy | 70 eV | The standard energy for EI, which generates extensive, reproducible fragmentation and allows for comparison with established mass spectral libraries like NIST.[3] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass analyzer. |
| Mass Range | m/z 40-350 | A typical starting range that will encompass the molecular ion of this compound (MW: 152.15 g/mol )[5] and its expected fragments. |
| Solvent Delay | 3-4 minutes | Prevents the high concentration of the injection solvent from entering the mass spectrometer, which could saturate the detector and cause premature filament burnout. |
Expected Results and Interpretation
Chromatogram: A sharp, symmetrical peak should be observed at a specific retention time, indicating good chromatographic separation.
Mass Spectrum: The mass spectrum provides a molecular fingerprint. While a library spectrum for this compound may not be readily available, its fragmentation pattern can be predicted based on the fragmentation of related structures.[6][7] The fragmentation is primarily dictated by the nitro group and the ethyl substituent on the electron-deficient pyridine ring.[3]
-
Molecular Ion (M•+): A peak at m/z 152 is expected, corresponding to the molecular weight of the compound.[5]
-
Key Fragmentation Pathways:
-
Loss of the Ethyl Group (-CH₂CH₃): A significant fragment at m/z 123 is anticipated due to the cleavage of the ethyl group.
-
Loss of NO₂ (-46 Da): The nitro group is a common leaving group in mass spectrometry, which would result in a fragment at m/z 106.[8]
-
Loss of a Methyl Radical from the Ethyl Group (-CH₃): Benzylic-type cleavage is common. The loss of a methyl radical from the molecular ion would produce a strong fragment at m/z 137. This is often a dominant fragmentation for ethyl-substituted aromatic rings. The base peak for 2-ethyl-5-methylpyridine is at m/z 106, likely from a similar benzylic cleavage.[9]
-
Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring itself can occur, though these fragments will be at lower m/z values.
-
The following diagram illustrates the predicted fragmentation workflow.
Caption: Predicted EI fragmentation pathway for this compound.
Comparative Analysis: Alternative and Complementary Techniques
| Technique | Principle | Strengths for this compound | Limitations |
| GC-MS | Separation by volatility/polarity, detection by mass-to-charge ratio. | High sensitivity and specificity; excellent for separating volatile isomers; provides structural information via fragmentation.[2][10] | Requires the analyte to be volatile and thermally stable; derivatization may be needed for some compounds. |
| HPLC-UV/MS | Separation by polarity in the liquid phase, detection by UV absorbance or mass. | Suitable for non-volatile or thermally labile compounds; can be used for preparative separation; MS detection adds specificity.[10] | Generally lower chromatographic resolution than capillary GC; can consume larger volumes of solvents. |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including connectivity and the precise position of substituents on the pyridine ring.[11] | Lower sensitivity than MS; requires a relatively pure sample in higher concentrations; complex mixtures can be difficult to interpret. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present (e.g., C=N of pyridine, N-O of the nitro group).[11] | Provides limited information on the overall molecular structure and cannot distinguish between positional isomers. |
Ensuring Scientific Integrity: A Self-Validating Protocol
A protocol is only as reliable as its validation. To ensure trustworthiness, an analytical method must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[12][13][14]
The following diagram outlines the workflow for validating the GC-MS method.
Caption: Workflow for analytical method validation based on ICH Q2(R1).
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by showing that the peaks for these other components do not interfere with the peak for this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of dilutions of a standard solution and performing a linear regression of the peak area versus concentration. A correlation coefficient (R²) of >0.99 is generally desired.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., small changes in oven ramp rate, flow rate, or injector temperature). This provides an indication of its reliability during normal usage.
By systematically evaluating these parameters, the developed GC-MS protocol becomes a self-validating system, producing data that is not only accurate but also defensible and fit for regulatory submission.[15][16]
Conclusion
The GC-MS protocol detailed in this guide provides a comprehensive and robust framework for the characterization of this compound. By understanding the rationale behind each parameter, predicting the expected fragmentation, and comparing the technique with other analytical methods, researchers can confidently identify and characterize this compound. Crucially, the integration of a thorough validation strategy, grounded in ICH principles, ensures the scientific integrity and trustworthiness of the results, a cornerstone of professional research and development in the pharmaceutical and chemical industries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 31557-73-0 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Ethyl-5-methylpyridine | C8H11N | CID 519519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. fda.gov [fda.gov]
- 15. ICH Official web site : ICH [ich.org]
- 16. starodub.nl [starodub.nl]
A Comparative Guide to Nucleophilic Aromatic Substitution Reactivity: 2-Chloro-5-nitropyridine vs. 2-Ethyl-5-nitropyridine
In the landscape of medicinal and materials chemistry, the functionalization of heteroaromatic rings is a cornerstone of molecular design. Among the most powerful tools for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction, particularly on electron-deficient rings like pyridine. The strategic placement of activating groups and suitable leaving groups is paramount for the success of these transformations.
This guide provides an in-depth comparison of the SNAr reactivity of two substituted pyridines: 2-Chloro-5-nitropyridine and 2-Ethyl-5-nitropyridine. While structurally similar, their behavior in SNAr reactions is dramatically different. We will dissect the underlying electronic and mechanistic principles that govern this reactivity divergence, supported by established chemical theory and representative experimental data. This analysis is critical for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic route design.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines
The SNAr reaction is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is the key to comprehending the reactivity differences between our two compounds of interest.
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu⁻) on an electron-deficient carbon atom of the pyridine ring that bears a leaving group (LG). This step is typically the rate-determining step. It breaks the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][3]
-
Leaving Group Departure: The aromaticity of the ring is restored in the second, typically faster step, through the expulsion of the leaving group.
The stability of the Meisenheimer complex is crucial. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is essential as they delocalize and stabilize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the first step.[4][5][6] On the pyridine ring, the ring nitrogen itself also acts as an EWG, effectively stabilizing negative charge when the attack occurs at the C-2 (ortho) or C-4 (para) positions.[4][7][8]
Structural and Electronic Profile of the Substituents
The identity of the group at the 2-position is the critical point of differentiation. Let's analyze the electronic contributions of a chloro versus an ethyl group.
-
2-Chloro Group: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing effect through induction (-I effect) along the sigma bond.[9] This effect polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While chlorine can technically donate a lone pair of electrons through resonance (+R effect), its 3p orbital has poor overlap with the ring's 2p orbitals. Consequently, the inductive effect overwhelmingly dominates, activating the carbon for nucleophilic attack and, crucially, stabilizing the departing chloride anion (Cl⁻), making it a good leaving group.[10]
-
2-Ethyl Group: An ethyl group is an alkyl substituent. It is weakly electron-donating through both hyperconjugation and a +I inductive effect.[11] This donation of electron density slightly deactivates the pyridine ring towards nucleophilic attack compared to an unsubstituted position. More importantly, for the SNAr mechanism to proceed to completion, the ethyl group would have to depart as an ethyl anion (CH₃CH₂⁻). The ethyl anion is an exceptionally strong base and thus an extremely poor leaving group. The cleavage of a stable, non-polar C-C bond in this manner is energetically prohibitive under standard SNAr conditions.
Comparative Reactivity Analysis: A Tale of Two Fates
The electronic profiles of the chloro and ethyl groups lead to a stark contrast in reactivity.
2-Chloro-5-nitropyridine: A Reactive Substrate
This molecule is primed for SNAr. The key factors contributing to its high reactivity are:
-
Ring Activation: The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the strong electron-withdrawing nitro group at the 5-position.[3][5]
-
Activated Position: The chlorine is at the 2-position, which is ortho to the ring nitrogen. Both the ring nitrogen and the para-positioned nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.[4][8]
-
Excellent Leaving Group: The chloride ion is a stable anion and therefore a good leaving group, allowing the second step of the mechanism to proceed rapidly and irreversibly.
Consequently, 2-chloro-5-nitropyridine readily undergoes SNAr reactions with a wide variety of nucleophiles, including amines, alkoxides, and thiolates, making it a valuable synthetic intermediate.[12][13]
This compound: An Unreactive Substrate
For a SNAr reaction where the ethyl group is the intended leaving group, this molecule is effectively inert under standard conditions.
-
Ring Deactivation: The electron-donating nature of the ethyl group slightly counteracts the activating effect of the nitro group and ring nitrogen, making the initial nucleophilic attack less favorable than on its chloro-counterpart.
-
Prohibitive Leaving Group: This is the decisive factor. The C-C bond is strong, and the hypothetical ethyl anion leaving group is incredibly unstable. The activation energy for the elimination step is insurmountably high.
Therefore, while a nucleophile might theoretically add to the ring, the intermediate cannot rearomatize by expelling the ethyl group. The reaction does not proceed to the substituted product. It is crucial to recognize that reactivity in SNAr is a function of both facile nucleophilic attack and the presence of a competent leaving group.
Experimental Data Summary
Direct kinetic comparison data for these two specific compounds is not prevalent in the literature, primarily because this compound is not a viable substrate for ethyl group substitution. However, the reactivity of 2-chloro-5-nitropyridine is well-documented. The following table summarizes typical reaction outcomes for its reaction with various amine nucleophiles, demonstrating its utility.
| Nucleophile (Amine) | Product | Solvent System | Base | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | >90 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 3 | ~95 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | Isopropanol/Water | None | 80 | 2 | ~88 |
| Primary Aliphatic Amines | 2-(Alkylamino)-5-nitropyridines | Isopropanol/Water | None | 80 | 2 | 85-95 |
Data compiled from representative protocols.[3]
Under the same conditions, the reaction of this compound with these nucleophiles would result in the recovery of unreacted starting material.
Experimental Protocol: Amination of 2-Chloro-5-nitropyridine
This protocol provides a reliable, self-validating method for a common SNAr transformation, demonstrating the practical application of the principles discussed.
Objective: To synthesize 2-(Benzylamino)-5-nitropyridine from 2-Chloro-5-nitropyridine and benzylamine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv). Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure 2-(benzylamino)-5-nitropyridine.[3]
Conclusion
The comparison between 2-Chloro-5-nitropyridine and this compound serves as a powerful illustration of the core tenets of nucleophilic aromatic substitution. While both possess a pyridine ring activated by a potent nitro group, their reactivity is dictated by the nature of the substituent at the site of attack.
-
2-Chloro-5-nitropyridine is a highly effective SNAr substrate due to the combination of a highly activated ring position and a stable chloride leaving group.
-
This compound is inert to SNAr at the 2-position because the ethyl group is an extremely poor leaving group, creating a prohibitively high energy barrier for the final, crucial step of the reaction mechanism.
This guide underscores that a successful SNAr strategy depends not only on activating the aromatic ring to nucleophilic attack but, just as critically, on installing a competent leaving group that can be readily displaced to yield the desired product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
The Nitro Effect: A Comparative Guide to the Reactivity of Substituted Nitropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted pyridines, nitropyridines stand out as versatile building blocks. The strongly electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, thereby influencing its reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth, objective comparison of the reactivity of substituted nitropyridines in various cross-coupling reactions, supported by experimental data and mechanistic insights to aid in rational catalyst selection and reaction optimization.
The Dual Influence of the Nitro Group: Electronic Activation and Steric Hindrance
The reactivity of substituted nitropyridines in transition metal-catalyzed cross-coupling reactions is a delicate interplay of electronic and steric effects. Understanding these factors is crucial for predicting reaction outcomes and troubleshooting challenging transformations.
Electronic Effects: The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This has several key consequences:
-
Activation of the C-X Bond: The electron-withdrawing nature of the nitro group decreases the electron density at the carbon atom of the C-X (X = halogen) bond, making it more electrophilic and susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in the catalytic cycle.[1][2] This activation is generally more pronounced when the nitro group is ortho or para to the leaving group.
-
Stabilization of Intermediates: The nitro group can stabilize anionic intermediates that may form during the reaction, potentially influencing the reaction pathway.
-
Influence on Pyridine Nitrogen Basicity: The electron-withdrawing nitro group reduces the Lewis basicity of the pyridine nitrogen. This can be advantageous as it mitigates catalyst inhibition or poisoning, a common issue with pyridine-containing substrates where the nitrogen lone pair can coordinate to the metal center and deactivate the catalyst.[3]
Steric Effects: The steric hindrance imposed by the nitro group, particularly when positioned ortho to the reactive center, can significantly impact the reaction rate. Bulky substituents can hinder the approach of the catalyst to the C-X bond, thereby slowing down the oxidative addition step. The interplay between electronic activation and steric hindrance often dictates the overall reactivity and regioselectivity of the cross-coupling reaction.
Comparative Reactivity in Key Cross-Coupling Reactions
The utility of substituted nitropyridines as coupling partners has been demonstrated in a variety of palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of their reactivity in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For nitropyridines, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.
Reactivity Trends:
-
Leaving Group: The reactivity of the halonitropyridine follows the general trend for aryl halides: I > Br > Cl.[4][5]
-
Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is ortho or para to the leaving group. For instance, 2-chloro-5-nitropyridine is a highly reactive substrate due to the para-relationship between the nitro and chloro substituents.[6] A quantitative model for oxidative addition to palladium(0) has shown that 2-bromo-5-nitropyridine has a significantly lower free energy of activation compared to other substituted bromopyridines, highlighting its high reactivity.[1]
-
Denitrative Coupling: In some cases, the nitro group itself can act as a leaving group in a "denitrative" Suzuki-Miyaura coupling, although this typically requires specific catalysts and conditions.[7][8]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halonitropyridines
| Nitropyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-methyl-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 5-12 | Good to Excellent | [6] |
| 2-Bromo-5-nitropyridine | Arylboronic acids | Pd(PCy₃)₂ | K₃PO₄ | THF | 25 | - | High | [1] |
| Various Nitroarenes (denitrative) | Arylboronic acids | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | - | 41-84 | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.
Reactivity Trends:
-
Substrate Reactivity: Similar to Suzuki coupling, the reactivity of halonitropyridines is enhanced by the electron-withdrawing nitro group. 2-Chloro-5-nitropyridine and its derivatives are excellent substrates for this reaction.[6]
-
Catalyst and Ligand Choice: The selection of the appropriate palladium catalyst and phosphine ligand is critical for successful amination of halonitropyridines. Bulky, electron-rich ligands such as RuPhos are often effective.[6]
-
Denitrative Amination: The Buchwald-Hartwig amination of nitroarenes, where the nitro group is displaced, has also been developed, expanding the scope of this transformation.[7]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halonitropyridines
| Nitropyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-3-methyl-5-nitropyridine | Various amines | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [6] |
| Various Nitroarenes (denitrative) | Diarylamines, Arylamines, Alkylamines | Pd catalyst / Dialkyl(biaryl)phosphine | - | - | - | Good to Excellent | [7] |
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between a halonitropyridine and a terminal alkyne.
Reactivity Trends:
-
Regioselectivity: In dihalopyridines, the position of coupling can often be controlled based on the differential reactivity of the C-X bonds. For a substrate like 3-bromo-2-chloropyridine, the Sonogashira coupling occurs preferentially at the more reactive C-Br bond.[4] For nitropyridines, the position of the nitro group will influence the reactivity of adjacent C-X bonds.
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have also been developed.[9][10]
Table 3: Conditions for Sonogashira Coupling of Halonitropyridines
| Nitropyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-3-methyl-5-nitropyridine | Terminal alkynes | Pd catalyst / CuI | Et₃N / i-Pr₂NH | THF / DMF | RT - 80 | Good | [11] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 92 | [12] |
Heck Reaction
The Heck reaction couples a halonitropyridine with an alkene to form a substituted alkene.
Reactivity Trends:
-
Alkene Partner: The reaction typically works well with electron-deficient alkenes such as acrylates and styrenes.[13]
-
Catalyst and Conditions: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity.[14] Denitrative Heck-type reactions have also been reported.[15]
Experimental Protocols
The following are generalized, step-by-step methodologies for key cross-coupling reactions involving substituted nitropyridines.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-3-methyl-5-nitropyridine
Materials:
-
2-Chloro-3-methyl-5-nitropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Chloro-3-methyl-5-nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-3-methyl-5-nitropyridine
Materials:
-
2-Chloro-3-methyl-5-nitropyridine
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (1.4 mmol).
-
Add 2-Chloro-3-methyl-5-nitropyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[6]
Mechanistic Insights and Visualizations
The catalytic cycles for these cross-coupling reactions generally proceed through three key steps: oxidative addition, transmetalation (or a related step for Heck and Buchwald-Hartwig), and reductive elimination. The position of the nitro group on the pyridine ring can influence each of these steps.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][16][17]
The electron-withdrawing nitro group facilitates the initial oxidative addition step by making the carbon of the C-X bond more electrophilic.[1] The position of the nitro group relative to the leaving group will determine the magnitude of this electronic activation.
Experimental and Logical Workflow Diagrams
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.[6]
Caption: Logical relationship governing the reactivity of substituted nitropyridines.
Conclusion
Substituted nitropyridines are highly valuable and versatile substrates in cross-coupling chemistry. The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards oxidative addition, a key step in many palladium-catalyzed reactions. This electronic activation, however, is modulated by steric factors and the position of the nitro group relative to the leaving group. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of synthetic routes and the optimization of reaction conditions. While direct comparative data for all isomers across all reaction types remains an area for further investigation, the established reactivity trends and protocols provided in this guide offer a solid foundation for harnessing the synthetic potential of this important class of molecules.
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Definitive Guide to the Structural Validation of 2-Ethyl-5-nitropyridine Using 2D NMR
For researchers and professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent work. An incorrect structural assignment can invalidate biological data, derail synthesis campaigns, and waste significant resources. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a frontline tool, for substituted heteroaromatics like 2-Ethyl-5-nitropyridine, its data can be ambiguous. The overlapping signals and complex coupling patterns of the pyridine ring demand a more powerful, multi-dimensional approach.
This guide provides an in-depth, practical walkthrough of how to leverage a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to definitively validate the structure of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating how this combination of techniques creates a self-validating dataset that leaves no room for structural doubt.
The Challenge: Why 1D NMR Isn't Enough
A standard ¹H NMR spectrum of this compound will show signals for an ethyl group and three aromatic protons. While integration can confirm the number of protons, and coupling constants can hint at their relative positions (ortho, meta, para), assigning the specific positions of the ethyl and nitro groups on the pyridine ring based solely on 1D data can be challenging. Chemical shifts are influenced by both substituents, leading to potential misinterpretation. 2D NMR resolves this ambiguity by revealing the intricate network of connections within the molecule.[1][2]
The 2D NMR Toolkit: A Multi-faceted Approach
Two-dimensional NMR spreads spectral information across a second frequency dimension, resolving overlapping signals and revealing correlations between nuclei.[2] For a molecule like this compound, three core experiments provide a complete picture of the molecular framework.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[1][3] It is the primary tool for mapping out contiguous proton spin systems, such as the protons within the ethyl group and the adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[4][5] It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5][6] HMBC is the key to connecting the molecular fragments identified by COSY. It can, for instance, show a correlation from the ethyl group's methylene protons to a specific carbon on the pyridine ring, thus locking in the substituent's position.
Experimental Design and Workflow
A logical workflow ensures that each experiment builds upon the last, leading to a cohesive and complete structural assignment.
Experimental Workflow Diagram
Caption: A systematic workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube. The solvent choice is critical; CDCl₃ is often a good starting point for neutral organic molecules.
-
-
NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton chemical shifts, multiplicities, and integrations.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.
-
gCOSY: Use a gradient-selected COSY experiment. Collect data with sufficient resolution in both dimensions to resolve the fine structure of cross-peaks.
-
gHSQC: A gradient-selected, sensitivity-enhanced HSQC is recommended. This experiment should be optimized for a one-bond C-H coupling constant (¹JCH) of approximately 145 Hz, typical for aromatic and aliphatic carbons.[4]
-
gHMBC: Acquire a gradient-selected HMBC spectrum. This experiment is optimized for long-range couplings. It's often beneficial to set the long-range coupling delay to detect correlations for ⁿJCH values between 4-10 Hz.[3]
-
Data Interpretation: Assembling the Molecular Puzzle
Let's walk through the analysis of a representative dataset for this compound. The structure and numbering scheme are shown below.
Structure: this compound with IUPAC numbering.
Predicted NMR Data
Based on the known effects of substituents on the pyridine ring, we can predict the approximate chemical shifts and coupling constants. The electron-withdrawing nitro group will strongly deshield adjacent protons and carbons, while the ethyl group will have a smaller electronic effect.[7]
| Position | Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| 3 | H-3 | ~8.45 | d | ⁴J ≈ 2.5 |
| 4 | H-4 | ~7.40 | dd | ³J ≈ 8.5, ⁴J ≈ 2.5 |
| 6 | H-6 | ~9.20 | d | ³J ≈ 8.5 |
| 7 (CH₂) | H-7 | ~2.90 | q | ³J ≈ 7.6 |
| 8 (CH₃) | H-8 | ~1.35 | t | ³J ≈ 7.6 |
| 2 | C-2 | ~158 | - | - |
| 3 | C-3 | ~135 | - | - |
| 4 | C-4 | ~122 | - | - |
| 5 | C-5 | ~145 | - | - |
| 6 | C-6 | ~150 | - | - |
| 7 (CH₂) | C-7 | ~25 | - | - |
| 8 (CH₃) | C-8 | ~14 | - | - |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.
Step 1: COSY Analysis – Identifying Spin Systems
The COSY spectrum reveals through-bond proton-proton connectivities.
-
A strong cross-peak will be observed between the triplet at ~1.35 ppm (H-8) and the quartet at ~2.90 ppm (H-7). This confirms the presence of the -CH₂-CH₃ fragment of the ethyl group.
-
A cross-peak will connect the signal at ~9.20 ppm (H-6) with the signal at ~7.40 ppm (H-4), confirming their ortho relationship (³J coupling).
-
A weaker cross-peak will connect the signal at ~7.40 ppm (H-4) with the signal at ~8.45 ppm (H-3), confirming their meta relationship (⁴J coupling).
The COSY data establishes two isolated spin systems: the ethyl group and the three-proton system on the pyridine ring. It does not, however, tell us where the ethyl group is attached.
¹H-¹H COSY Correlation Diagram
Caption: COSY correlations confirm the ethyl and aromatic proton networks.
Step 2: HSQC Analysis – Linking Protons to Carbons
The HSQC spectrum correlates each proton with its directly attached carbon, providing definitive ¹JCH connections. This allows us to confidently assign the carbon signals based on the already-assigned proton signals.
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~9.20 (H-6) | ~150 (C-6) | C-6 / H-6 |
| ~8.45 (H-3) | ~135 (C-3) | C-3 / H-3 |
| ~7.40 (H-4) | ~122 (C-4) | C-4 / H-4 |
| ~2.90 (H-7) | ~25 (C-7) | C-7 / H-7 (CH₂) |
| ~1.35 (H-8) | ~14 (C-8) | C-8 / H-8 (CH₃) |
Table 2: Key ¹H-¹³C correlations from the HSQC spectrum.
Two quaternary carbons (C-2 and C-5) will not show any correlation in the HSQC spectrum, as they have no attached protons.
Step 3: HMBC Analysis – Bridging the Fragments
The HMBC spectrum is the final and most crucial piece of the puzzle. It reveals long-range correlations that connect the isolated spin systems identified by COSY.
Key Correlations to Confirm the Structure:
-
Placing the Ethyl Group: A strong correlation from the methylene protons (H-7, ~2.90 ppm) to the quaternary carbon at ~158 ppm is expected. This three-bond correlation (³JCH) definitively places the ethyl group at the C-2 position. A two-bond correlation (²JCH) from H-7 to C-3 (~135 ppm) would further support this assignment.
-
Confirming the Aromatic System:
-
The H-6 proton (~9.20 ppm) should show correlations to C-5 (~145 ppm) and C-4 (~122 ppm).
-
The H-4 proton (~7.40 ppm) should show correlations to C-6 (~150 ppm), C-5 (~145 ppm), C-3 (~135 ppm), and C-2 (~158 ppm).
-
The H-3 proton (~8.45 ppm) should show correlations to C-5 (~145 ppm), C-4 (~122 ppm), and C-2 (~158 ppm).
-
The network of correlations from H-3, H-4, and H-6 to the quaternary carbon at ~145 ppm confirms its identity as C-5. The significant downfield shift of C-5 is characteristic of a carbon atom bearing a strongly electron-withdrawing nitro group.[8]
Key HMBC Correlations Diagram
Caption: Key HMBC correlations (dashed lines) connecting molecular fragments.
Conclusion: A Self-Validating System for Unambiguous Assignment
By systematically applying a suite of 2D NMR experiments, we move from isolated fragments to a fully assembled and validated structure.
-
COSY establishes the proton connectivity within the ethyl and pyridine ring systems.
-
HSQC provides an unbreakable link between the proton and carbon skeletons.
-
HMBC serves as the master architect, using long-range correlations to piece together the fragments and definitively place the ethyl and nitro substituents at the C-2 and C-5 positions, respectively.
This integrated approach provides a robust, self-validating dataset that confirms the identity of this compound, eliminating the ambiguities inherent in 1D NMR analysis alone. For any scientist involved in the synthesis or application of novel chemical entities, mastering this workflow is not just beneficial—it is essential for ensuring scientific integrity and accelerating research progress.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Analytical methods for quality control of 2-Ethyl-5-nitropyridine
An In-Depth Comparative Guide to Analytical Methods for the Quality Control of 2-Ethyl-5-nitropyridine
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical intermediate is the bedrock upon which the quality of the final Active Pharmaceutical Ingredient (API) is built. This compound, a key building block in various synthetic pathways, is no exception. Its purity, identity, and consistency directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the end product.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the robust quality control (QC) of this compound, moving beyond mere procedural lists to explain the causality behind methodological choices.
While specific, validated monographs for this compound are not widely published, this document synthesizes established analytical principles for nitropyridine derivatives, ethylpyridines, and general pharmaceutical intermediates to construct a reliable QC framework.[3][4][5] Every protocol described is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][6]
Foundational Quality Attributes and Method Selection
The quality control of an intermediate like this compound is a multi-faceted endeavor. We must confirm its identity, quantify its purity, and characterize any impurities. The logical workflow for selecting analytical techniques hinges on these distinct objectives.
Caption: Logical workflow for selecting analytical techniques based on QC objectives.
Comparative Analysis of Core Analytical Techniques
The choice between techniques is not arbitrary; it is driven by the physicochemical properties of this compound and the specific information required.
Chromatographic Techniques: The Workhorses for Purity and Impurity Analysis
Chromatography is indispensable for separating the main component from process-related impurities, starting materials, and degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for the assay and impurity profiling of most pharmaceutical intermediates.[5][7] For this compound, a reversed-phase (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.
-
Expertise & Experience: The choice of a C18 column is standard, but the nitro group and pyridine ring offer opportunities for π-π interactions. Therefore, a phenyl-hexyl column could provide alternative selectivity for critical impurity separations. The UV-active nitro-aromatic structure ensures high sensitivity with a standard UV detector, likely with a maximum absorbance (λ_max) in the 250-280 nm range.[7]
-
-
Gas Chromatography (GC): GC is an excellent alternative, particularly for assessing volatile impurities and residual solvents from the synthesis process.[8][9]
-
Expertise & Experience: The compound's predicted boiling point makes it amenable to GC. A flame ionization detector (FID) offers excellent quantitation for the main component, while coupling with a mass spectrometer (GC-MS) provides unequivocal identification of unknown impurities.[3][9] The primary challenge in GC is thermal stability; the nitro group can be labile at high injector temperatures, necessitating careful method development to avoid on-column degradation.[10]
-
Comparative Summary of Chromatographic Methods
| Parameter | Reversed-Phase HPLC | Gas Chromatography (GC-FID/MS) |
| Primary Use | Assay, Related Substances (non-volatile) | Assay, Volatile Impurities, Residual Solvents |
| Typical Stationary Phase | C18, Phenyl-Hexyl | 5% Phenyl Polysiloxane (e.g., DB-5ms) |
| Mobile/Carrier Phase | Acetonitrile/Water or Methanol/Water buffer | Helium, Hydrogen |
| Detection | UV-Vis (Diode Array Detector) | FID (quantitative), MS (identification) |
| Key Advantage | High versatility, robust for non-volatile compounds.[7] | High efficiency, ideal for volatile analytes and solvents.[8] |
| Key Limitation | May not be suitable for highly volatile impurities. | Potential for thermal degradation of nitro compounds.[10] |
| Hypothetical LOQ | ~0.05% | ~0.02% |
| Hypothetical Precision (%RSD) | < 1.0% | < 1.5% |
Spectroscopic Techniques: The Gold Standard for Identity
Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation and identification.[11] The spectra will confirm the presence of the ethyl group, the specific substitution pattern on the pyridine ring, and the influence of the electron-withdrawing nitro group on the chemical shifts of the aromatic protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and cost-effective technique for identity confirmation. The key is to identify characteristic absorption bands: asymmetric and symmetric stretching of the C-NO₂ group (~1550-1500 and 1360-1340 cm⁻¹), C=N and C=C stretching of the pyridine ring, and C-H stretching of the ethyl group.
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides definitive confirmation of molecular weight.[3] Electron Ionization (EI) used in GC-MS will produce a characteristic fragmentation pattern, which is invaluable for structural confirmation and identifying impurities.[3]
Detailed Experimental Protocols
The following protocols are robust starting points for method development and validation, based on established procedures for analogous compounds.[3][7][12]
Protocol 1: Assay and Impurity Determination by RP-HPLC
Caption: Standard experimental workflow for HPLC analysis.
Methodology:
-
Chromatographic System: HPLC with UV/DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Component A: 0.1% Formic Acid in Water
-
Component B: Acetonitrile
-
Isocratic Elution: 60% B at a flow rate of 1.0 mL/min. Rationale: An acidic modifier like formic acid ensures good peak shape for the basic pyridine nitrogen.
-
-
Column Temperature: 30 °C.
-
Detection: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Sample Preparation: Prepare the sample solution identically to the standard.
-
Validation Parameters (as per ICH Q2(R1)): [6]
-
Specificity: Ensure no interference from blank/placebo at the analyte's retention time.
-
Linearity: Analyze 5 concentrations (e.g., 50-150% of nominal). Correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking placebo at 3 levels (e.g., 80%, 100%, 120%). Recovery should be 98.0-102.0%.
-
Precision (Repeatability): Six replicate injections of the standard. Relative Standard Deviation (RSD) should be ≤ 2.0%.[12]
-
Protocol 2: Identity and Volatile Impurity Analysis by GC-MS
Methodology:
-
System: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split mode (e.g., 50:1), 250 °C. Rationale: A split injection prevents column overloading with the main component and provides sharp peaks.
-
Oven Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Data Analysis:
-
Identity: Compare the retention time and the acquired mass spectrum of the main peak with a reference standard. The fragmentation pattern should match.
-
Impurities: Identify unknown peaks by searching their mass spectra against a spectral library (e.g., NIST). Quantify using relative peak area or by using a certified standard if available.
-
Conclusion: An Integrated Approach to Quality Assurance
A robust quality control strategy for this compound does not rely on a single analytical technique. Instead, it employs an integrated, orthogonal approach. RP-HPLC serves as the primary method for quantifying purity and related substances, while GC-MS provides crucial, complementary information on identity, volatile impurities, and residual solvents. Spectroscopic methods like NMR and FT-IR offer unequivocal structural confirmation. By implementing these validated methods, grounded in the scientific principles outlined in this guide, researchers and manufacturers can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the entire synthetic process and the final API.[1][13]
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 2-Ethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jocpr.com [jocpr.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cGMP Pharmaceutical Quality Control Testing [intertek.com]
A Senior Application Scientist's Guide to the Development and Validation of a Robust HPLC Method for 2-Ethyl-5-nitropyridine
Introduction: 2-Ethyl-5-nitropyridine is a heterocyclic aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The reliable quantification of this compound is critical for ensuring purity, monitoring reaction kinetics, and performing quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.[3][4]
This guide provides a comprehensive, in-depth walkthrough of the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial parameter selection to the rigorous validation protocols mandated by international guidelines. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method.
Part 1: Method Development Strategy: A Rationale-Driven Approach
A successful HPLC method begins not with random injections, but with a thoughtful consideration of the analyte's physicochemical properties. A logical, stepwise approach minimizes wasted resources and leads to a more robust final method.[5]
Analyte Physicochemical Considerations
While detailed experimental data for this compound is not extensively published, we can infer its behavior from its constituent functional groups:
-
Pyridine Ring: This moiety imparts basicity to the molecule. The pKa of pyridine is approximately 5.2, and we can expect a similar value for this derivative. This is a critical parameter, as the ionization state of the analyte dramatically affects its retention in reversed-phase chromatography. For consistent retention, the mobile phase pH should be controlled to be at least 1.5-2.0 pH units away from the analyte's pKa.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group and a powerful chromophore. The presence of the nitro group conjugated with the aromatic ring ensures strong UV absorbance, making UV detection a highly suitable and sensitive choice.[6] A wavelength of approximately 254 nm is a good starting point, as it is effective for many aromatic compounds.
-
Ethyl Group (-CH₂CH₃) & Aromatic Ring: These components provide non-polar character, making the compound well-suited for retention on a reversed-phase column.
Based on this analysis, Reversed-Phase HPLC with UV detection is the logical choice. Our primary challenge will be to achieve good peak shape and stable retention, which hinges on controlling the mobile phase pH to manage the basic pyridine functionality.
Initial Parameter Selection: Comparing Alternatives
The first phase of development involves screening critical parameters to find a promising starting point for optimization.
-
Mode of Chromatography: Reversed-phase chromatography is the most widely used mode in HPLC, accounting for over 65% of separations, due to its versatility for moderately polar to non-polar compounds.[7] It is the ideal choice for this compound.
-
Column Selection: The choice of stationary phase is the most powerful tool for manipulating selectivity.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC, offering high hydrophobicity and retention for a wide range of molecules. It is always the recommended first column to screen.[8]
-
Phenyl: Phenyl-bonded phases provide an alternative selectivity to alkyl phases. They can engage in π-π interactions with aromatic analytes, which can be particularly useful for compounds containing electron-withdrawing groups like the nitro group on this compound.[9] This interaction can improve peak shape and alter elution order in complex mixtures.
Decision: We will screen both a C18 and a Phenyl column to compare retention, peak shape, and selectivity. A standard column dimension of 4.6 x 150 mm with 5 µm particles is a good starting point for method development.[8]
-
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. We will begin with ACN.
-
Aqueous Phase & pH Control: To ensure the analyte is in a single, consistent ionic form (protonated), we will buffer the mobile phase to an acidic pH. A pH of 3.0 is a good starting point, as it is well below the estimated pKa of 5.2. A phosphate or formate buffer is suitable; formate is volatile and compatible with mass spectrometry (LC-MS), making it a versatile choice.
-
-
Detection: Based on the nitroaromatic structure, a UV detector will be used. A photodiode array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra, which can be used to confirm peak purity and select the optimal detection wavelength (λmax). We will start by monitoring at 254 nm.
Part 2: Experimental Protocol and Optimization
This section provides a detailed, step-by-step workflow for developing the HPLC method.
Materials and Reagents
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl, 4.6 x 150 mm, 5 µm
-
-
Chemicals:
-
This compound reference standard (>99% purity)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q)
-
Formic acid (reagent grade)
-
-
Standard Solutions:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (50 µg/mL): Dilute the stock solution appropriately with the diluent.
-
Method Development Workflow
The development process follows a logical sequence of screening and optimization, as illustrated in the diagram below.
Step-by-Step Optimization Protocol
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v) at a flow rate of 1.0 mL/min. Set the column temperature to 30 °C and the detection wavelength to 254 nm.
-
Column Screening:
-
Install the C18 column. Inject the 50 µg/mL working standard.
-
Replace the C18 column with the Phenyl column. Equilibrate and inject the same standard.
-
-
Evaluation: Compare the chromatograms. Look for a retention time (tR) between 2 and 10 minutes, a tailing factor (Tf) close to 1.0 (ideally ≤ 1.5), and a high number of theoretical plates (N).
-
Mobile Phase Optimization: Based on the screening results, select the column that provides the best peak shape. Let's assume the C18 column performed better.
-
If retention is too low (tR < 2 min), decrease the percentage of acetonitrile (e.g., to 40%).
-
If retention is too high (tR > 10 min), increase the percentage of acetonitrile (e.g., to 60%).
-
-
Finalized Method: After optimization, a hypothetical final method might be achieved. This will be the method taken forward for validation.
Part 3: Method Validation Protocol (ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[10][11] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]
System Suitability
Before any validation run, system suitability must be established. This is not a validation parameter itself, but a check to ensure the chromatographic system is performing adequately.
-
Protocol: Inject the working standard solution five or six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 1.5, and the theoretical plates should be > 2000.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a solution of the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Prepare a placebo solution (containing all formulation excipients except the active ingredient, if applicable) and inject it.
-
Perform forced degradation studies (e.g., expose the analyte to acid, base, peroxide, heat, and light) and analyze the stressed samples.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a PDA detector should pass.
Linearity and Range
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 80% to 120% of the expected working concentration (e.g., 40, 60, 80, 100, and 120 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
-
Protocol: Prepare samples by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the working standard (100% concentration) on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative %RSD for the data from both days should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. This is the LOQ.
-
Determine the concentration that yields an S/N ratio of approximately 3. This is the LOD.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate by analyzing multiple replicates at this concentration.
Robustness
-
Protocol: Analyze the working standard while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the change in results should be insignificant, demonstrating the method's reliability during normal use.
Part 4: Data Presentation and Comparison
Hypothetical data is presented below to illustrate the expected outcomes of the development and validation experiments.
Table 1: Comparison of Initial Chromatographic Conditions
| Parameter | Condition A (C18 Column) | Condition B (Phenyl Column) | Rationale for Selection |
| Mobile Phase | ACN:Water (0.1% HCOOH) (40:60) | ACN:Water (0.1% HCOOH) (40:60) | Acidic pH ensures protonation of the pyridine nitrogen for consistent retention. |
| Retention Time (tR) | 5.8 min | 4.9 min | Both are within the ideal range (2-10 min). |
| Tailing Factor (Tf) | 1.1 | 1.4 | The C18 column shows superior peak symmetry, indicating fewer secondary interactions. |
| Theoretical Plates (N) | 12,500 | 9,800 | The C18 column demonstrates higher efficiency, leading to sharper peaks. |
| Selection | Selected for Optimization | Not Selected | The C18 column provided significantly better peak shape and efficiency. |
Table 2: Summary of Method Validation Results (Optimized Method)
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | No interference at analyte tR | No interference observed | Pass |
| Linearity (Range: 40-120 µg/mL) | r² ≥ 0.999 | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.65% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 0.88% | Pass |
| LOQ | S/N ≈ 10 | 0.5 µg/mL | Pass |
| LOD | S/N ≈ 3 | 0.15 µg/mL | Pass |
| Robustness | System suitability met | All variations met criteria | Pass |
Conclusion
This guide has detailed a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC method for the quantification of this compound. By beginning with an analysis of the analyte's chemical properties, we rationally selected a C18 column with an acidic mobile phase as the optimal starting point. The subsequent optimization and rigorous validation, performed in accordance with ICH Q2(R1) guidelines, demonstrate that the final method is specific, linear, accurate, precise, and robust.[10] This validated method is suitable for its intended purpose in a quality control or research environment, ensuring reliable and defensible analytical results.
References
- 1. This compound | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 31557-73-0 [m.chemicalbook.com]
- 3. asianjpr.com [asianjpr.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. agilent.com [agilent.com]
- 9. bvchroma.com [bvchroma.com]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. jordilabs.com [jordilabs.com]
- 14. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-5-nitropyridine
Disclaimer: This guide is based on the chemical properties of structurally related nitropyridine derivatives and established best practices for hazardous chemical waste management. No specific, comprehensive Safety Data Sheet (SDS) for 2-Ethyl-5-nitropyridine was available at the time of writing. Therefore, it is imperative that you consult with your institution's Environmental Health and Safety (EHS) department and obtain the official SDS from your chemical supplier for definitive guidance. Adherence to all local, state, and federal regulations is mandatory.
Part 1: Core Principles of Nitropyridine Disposal: Safety and Causality
As a Senior Application Scientist, my primary objective is to ensure that every procedure in the lab is not only effective but also fundamentally safe. The disposal of a reactive chemical like this compound is a critical final step in its lifecycle. The procedures outlined below are designed to mitigate risks by understanding the chemical's inherent hazards. Pyridine derivatives are classified as hazardous waste, and the addition of a nitro group can increase reactivity and toxicity.[1][2] Improper disposal can lead to regulatory violations, environmental contamination, and significant safety incidents.
Hazard Recognition and Immediate Safety Protocols
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on analogous compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[3][4]
-
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of potentially harmful vapors or aerosols.[5] Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Personal Protective Equipment (PPE): Standard laboratory attire is insufficient. A comprehensive PPE suite is required to create a barrier between you and the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] | Protects against splashes and vapors that can cause serious eye irritation or damage.[3] |
| Hand Protection | Butyl rubber or other chemically resistant gloves. | Nitrile gloves may offer limited protection against pyridine and its derivatives; consult a glove compatibility chart. Prevents skin contact, which can cause irritation and absorption.[6] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Not typically required if work is performed within a functioning fume hood. | In the event of a large spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7] |
Part 2: Step-by-Step Disposal Protocol
The goal of this protocol is to ensure the waste is safely contained, clearly identified, and transferred to a licensed hazardous waste handler. Never discharge nitropyridine waste to sewer systems or mix it with general refuse.[5][8]
Step 1: Waste Characterization and Segregation
This compound must be disposed of as hazardous waste . It should be segregated into a dedicated waste container for halogenated organic waste (if applicable, depending on solvents used) or a specific container for nitrogen-containing aromatic compounds, as directed by your EHS department.
-
Causality of Segregation: This chemical is incompatible with strong oxidizing agents and strong acids.[3][9] Accidental mixing can lead to violent exothermic reactions, releasing heat and toxic gases, including nitrogen oxides (NOx).[4] Proper segregation is the primary control to prevent such events in the waste storage area.
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container can be used if it is in good condition.[10]
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container inside a fume hood. Avoid splashes or spills. If transferring a solid, use appropriate tools to prevent generating dust.
-
Secure the Container: Tightly seal the container to prevent leaks or the escape of vapors. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Label Accurately: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
List all other constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Your name, department, and contact information.
-
Step 3: Temporary Storage and Final Disposal
-
Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be cool, dry, well-ventilated, and away from heat sources or incompatible materials.[6]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[11]
-
Documentation: Complete any required waste manifests or logbooks as per your institution's and regulatory requirements. This creates a crucial chain of custody for the waste.
Part 3: Spill and Emergency Procedures
Accidents can happen despite the best precautions. A prepared response is critical.
-
Small Spill (manageable within 10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6]
-
Use non-sparking tools to carefully collect the absorbed material and place it into a sealable container for disposal as hazardous waste.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
-
Large Spill (or any spill you are not trained or equipped to handle):
-
Evacuate: Immediately evacuate the area and secure it to prevent entry.
-
Notify: Alert your supervisor and contact your institution's emergency response team or EHS department immediately. If there is a fire or medical emergency, call 911.[6]
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. media.laballey.com [media.laballey.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Ethyl-5-nitropyridine
Essential Safety & Handling Guide: 2-Ethyl-5-nitropyridine
Navigating the complexities of novel compounds is the cornerstone of discovery. However, ensuring the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your laboratory.
Hazard Analysis: Understanding the Intrinsic Risks of this compound
This compound is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), reveals a multi-faceted risk that requires a comprehensive safety strategy. The primary dangers are acute toxicity and flammability.
GHS Hazard Classification [1]
-
Acute Toxicity (Oral, Dermal, Inhalation): H301, H311, H331 - Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: H315 - Causes skin irritation.
-
Eye Irritation: H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.
-
Flammable Solid: H228 - Flammable solid.
This combination of high toxicity and flammability necessitates stringent controls, not only in personal protective equipment (PPE) but also in the engineering and administrative procedures within the laboratory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound.
All work involving this compound must be performed in a certified chemical fume hood to mitigate inhalation exposure.[2] Ensure the fume hood has a face velocity between 80-125 feet per minute.[2] An eyewash station and safety shower must be readily accessible and tested regularly.[3]
The following table outlines the minimum required PPE for handling this compound. The causality behind each selection is directly linked to the compound's hazard profile.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 or EN166 compliant). A face shield should be worn over goggles during procedures with a high splash potential (e.g., transfers of solutions). | Protects against splashes and airborne particles, addressing the "serious eye irritation" (H319) hazard.[2] |
| Hand Protection | Double-gloving with nitrile gloves is the recommended minimum. For prolonged contact or large quantities, butyl rubber gloves are advised. | Protects against dermal absorption, a key route of exposure for this toxic compound (H311). Nitrile offers good splash resistance, while butyl rubber provides superior protection against nitro-compounds.[2][4] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned with sleeves of sufficient length to prevent skin exposure. | Provides a barrier against skin contact (H315) and offers protection from the compound's flammability (H228).[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required if there is a risk of exceeding exposure limits or if work is performed outside a fume hood. | Addresses the acute inhalation toxicity (H331) and potential for respiratory irritation (H335).[2] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Glove Material | Recommendation for this compound | Justification |
| Nitrile | Good for incidental splash contact (double-gloving recommended). | Offers good general chemical resistance and is a standard for handling flammable solids. However, breakthrough time is unknown, so gloves should be changed immediately upon contact.[2][5] |
| Butyl Rubber | Excellent for extended contact or immersion. | Provides superior resistance to nitro-compounds, esters, and ketones, making it a safer choice for higher-risk procedures.[4] |
| Latex | Not Recommended. | Can cause allergic reactions and offers less reliable chemical protection compared to nitrile or butyl rubber.[4] |
Crucial Note: Always inspect gloves for any signs of degradation or perforation before use.[6]
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is essential for minimizing risk.
-
Designate a Work Area: Clearly demarcate an area within the fume hood for handling this compound.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the fume hood. Use spark-proof tools.[2]
-
Weighing and Transfer: Handle this compound as a solid, minimizing the generation of dust. If making a solution, add the solid to the solvent slowly.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container. It should be stored in a flammable solids cabinet, segregated from incompatible materials like strong oxidizing agents.[1]
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
-
Control the Spill (for trained personnel with proper PPE):
-
Remove all ignition sources.[3]
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Caption: Spill Response Decision Flowchart.
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour any waste down the drain.[2]
-
Empty Containers: "Empty" containers may still contain hazardous residue and should be disposed of as hazardous waste.
Emergency Procedures: Exposure Response
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
By integrating these safety protocols into your daily workflow, you create an environment where cutting-edge research can thrive without compromising the well-being of your most valuable asset: your scientists.
References
- 1. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. purdue.edu [purdue.edu]
- 3. nj.gov [nj.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves.com [gloves.com]
- 6. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
